molecular formula C4H11O2P B1630799 Diethylphosphinic acid CAS No. 813-76-3

Diethylphosphinic acid

Cat. No.: B1630799
CAS No.: 813-76-3
M. Wt: 122.1 g/mol
InChI Key: KTLIMPGQZDZPSB-UHFFFAOYSA-N
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Description

Diethylphosphinic acid is a useful research compound. Its molecular formula is C4H11O2P and its molecular weight is 122.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLIMPGQZDZPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400487
Record name diethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-76-3
Record name diethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethylphosphinic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphinic acid, with the chemical formula (C₂H₅)₂PO₂H, is an organophosphorus compound that has garnered significant interest across various scientific disciplines.[1] Its utility spans from being a crucial intermediate in organic synthesis to applications in materials science as a flame retardant.[2][3] In the realm of medicinal chemistry, the phosphinic acid moiety is recognized for its diverse biological activities, making compounds like this compound valuable building blocks in the design and synthesis of novel therapeutic agents.[4][5] This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and purification, as well as its emerging role in drug development.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₄H₁₁O₂P[][7][8]
Molecular Weight 122.10 g/mol []
CAS Number 813-76-3[7][8]
Appearance Colorless liquid[1][8]
Melting Point 18.5 °C[1][][8]
Boiling Point 320 °C at 760 mmHg[1][][8]
Density 1.050 ± 0.06 g/cm³[]
pKa 3.18 ± 0.50 (Predicted)[7]
Refractive Index 1.413[1][8]
Solubility Soluble in organic solvents. Salts are often soluble in water and various organic solvents.[1][2]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of hypophosphorous acid or its salts with ethylene (B1197577), or the oxidation of diethylphosphine (B1582533) oxide. The following protocol is a representative method based on literature descriptions.[9][10][11]

Method: Radical Addition of Hypophosphorous Acid to Ethylene

This procedure involves the free-radical-initiated addition of hypophosphorous acid to ethylene.

Materials:

  • Sodium hypophosphite monohydrate

  • Anhydrous organic solvent (e.g., acetic acid)

  • Acetic anhydride (B1165640)

  • Concentrated sulfuric acid

  • Ethylene gas

  • Radical initiator (e.g., a peroxide or an azo compound)

Procedure:

  • A mixture of sodium hypophosphite monohydrate and an organic solvent is prepared in a reaction vessel.

  • Acetic anhydride is added, followed by the slow addition of an organic acid. This mixture is stirred to facilitate the formation of anhydrous hypophosphorous acid in situ.

  • Concentrated sulfuric acid is carefully added to the mixture, leading to the precipitation of sodium sulfate (B86663).

  • The precipitated sodium sulfate is removed by filtration to yield a solution of anhydrous hypophosphorous acid in the organic solvent.

  • The solution is transferred to a pressure reactor.

  • The reactor is purged with nitrogen and then pressurized with ethylene gas.

  • The reaction mixture is heated to the desired temperature (typically between 70-120 °C) with vigorous stirring.

  • A solution of the radical initiator in an organic solvent is added dropwise to the reactor to initiate the reaction.

  • The reaction is allowed to proceed for several hours, with ethylene pressure maintained.

  • After the reaction is complete, the reactor is cooled, and the excess ethylene is safely vented.

  • The resulting mixture contains this compound. The organic acid and solvent can be removed by distillation to yield the crude product.

Purification: The crude this compound can be purified by distillation under reduced pressure or by conversion to a salt, followed by recrystallization and acidification. For recrystallization of the corresponding salts, a solvent system such as acetone-water or acetonitrile-water can be effective.[12] The general principle of recrystallization involves dissolving the impure compound in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.[13][14][15][16]

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups. The methylene (B1212753) protons (CH₂) adjacent to the phosphorus atom will appear as a multiplet due to coupling with both the methyl protons (CH₃) and the phosphorus atom. The methyl protons will appear as a triplet of doublets.

  • ¹³C NMR: The carbon NMR spectrum will show two distinct signals for the methyl and methylene carbons of the ethyl groups.

  • ³¹P NMR: The phosphorus NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[17] For this compound, a single resonance is expected, and its chemical shift will be characteristic of a phosphinic acid.[18] The spectrum is typically recorded with proton decoupling to simplify the signal to a singlet.[18]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected vibrations include a strong P=O stretching band, a broad O-H stretching band due to the acidic proton, and C-H stretching and bending vibrations from the ethyl groups.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 122.10 g/mol .

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis and purification workflow for this compound.

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification Sodium Hypophosphite Sodium Hypophosphite Reaction Reaction Sodium Hypophosphite->Reaction Ethylene Ethylene Ethylene->Reaction Radical Initiator Radical Initiator Radical Initiator->Reaction Crude this compound Crude this compound Reaction->Crude this compound Distillation Distillation Crude this compound->Distillation Salt Formation Salt Formation Crude this compound->Salt Formation Pure this compound Pure this compound Distillation->Pure this compound Recrystallization Recrystallization Salt Formation->Recrystallization Acidification Acidification Recrystallization->Acidification Acidification->Pure this compound

Caption: General synthesis and purification workflow for this compound.

Role in Drug Development

While specific drugs directly derived from this compound are not prominent, the broader class of phosphinic acids plays a significant role in medicinal chemistry.[5] These compounds are often used as intermediates in the synthesis of more complex molecules with therapeutic potential.[19]

As a Synthetic Intermediate: this compound can serve as a starting material for the synthesis of various derivatives. The P-OH group can be esterified or converted to a phosphinic chloride, which is a reactive intermediate for the formation of P-N and P-O bonds. These reactions are fundamental in building the core structures of many biologically active compounds.[4]

Biological Activity of Phosphinic Acids: Phosphinic acid derivatives have been investigated for a wide range of pharmacological activities, including:

  • Enzyme Inhibition: The phosphinic acid group can act as a transition-state analog inhibitor for various enzymes, particularly proteases and metalloenzymes.[11]

  • Antiproliferative and Anticancer Activity: Some phosphinic acid derivatives have shown promising results in preclinical studies for their ability to inhibit cancer cell growth.[20]

  • Other Therapeutic Areas: Research has explored the potential of phosphinic acids in developing anti-inflammatory, anti-viral, and anti-bacterial agents.[5]

Signaling Pathways: A Note on Direct Involvement

Extensive literature searches did not reveal any direct involvement of this compound as a signaling molecule in established cellular signaling pathways. However, to provide context for how organophosphorus compounds can participate in cellular signaling, the well-established pathway involving phosphatidic acid (a structurally related phospholipid) is illustrated below. It is crucial to note that this is for illustrative purposes only and does not imply a known function for this compound in this or any other signaling cascade.

SignalingPathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PLD PLD Receptor Tyrosine Kinase->PLD Phosphatidic Acid Phosphatidic Acid PLD->Phosphatidic Acid hydrolyzes Phosphatidylcholine Phosphatidylcholine Phosphatidylcholine->PLD mTORC1/2 mTORC1/2 Phosphatidic Acid->mTORC1/2 activates Cell Growth Cell Growth mTORC1/2->Cell Growth Cell Proliferation Cell Proliferation mTORC1/2->Cell Proliferation Cell Survival Cell Survival mTORC1/2->Cell Survival

Caption: Illustrative example of a signaling pathway involving a related organophosphorus compound.

Conclusion

This compound is a compound with a well-defined set of fundamental properties that make it a valuable tool in both industrial and research settings. Its synthesis and purification are achievable through established chemical procedures. While its direct role as a therapeutic agent or a signaling molecule has not been established, its importance as a synthetic intermediate for the development of new pharmaceuticals is clear. The continued exploration of phosphinic acid derivatives holds promise for the discovery of novel drugs with a wide range of therapeutic applications. Researchers and scientists in drug development can leverage the fundamental properties and synthetic accessibility of this compound to advance their research programs.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphinic acid, with the chemical formula C₄H₁₁O₂P, is an organophosphorus compound of significant interest in various chemical and pharmaceutical applications.[1][2][3] It belongs to the class of phosphinic acids, which are characterized by a phosphorus atom bonded to two organic groups, a hydroxyl group, and a doubly bonded oxygen atom. This versatile molecule serves as a crucial building block in organic synthesis and has been explored for its potential in the development of flame retardants and as a ligand in catalysis.[3][4] Understanding its precise chemical structure and the nature of its bonding is fundamental to elucidating its reactivity and designing novel applications.

This technical guide provides a comprehensive overview of the chemical structure and bonding of this compound, presenting available quantitative data, detailed experimental protocols for its characterization, and a visual representation of its molecular structure.

Chemical Structure and Bonding

The molecular structure of this compound is centered around a tetrahedral phosphorus atom. The key to understanding its properties lies in the specific arrangement and nature of the bonds formed by the phosphorus atom with its substituents: two ethyl groups, a hydroxyl group, and a phosphoryl oxygen.

Molecular Geometry

The phosphorus atom in this compound is sp³ hybridized, leading to a tetrahedral arrangement of its substituents. The molecule possesses a C₂v symmetry with respect to the P=O and P-OH bonds.

Bonding Analysis

The bonding in this compound is characterized by a combination of sigma and pi bonds. The phosphorus-carbon (P-C) and phosphorus-oxygen (P-O) single bonds are strong sigma bonds. The phosphorus-oxygen double bond (P=O), also known as the phosphoryl group, is a significant feature, consisting of one sigma and one pi bond. This bond is highly polar, with the oxygen atom carrying a partial negative charge and the phosphorus atom a partial positive charge, which significantly influences the molecule's reactivity. The hydroxyl group (P-OH) is acidic, with a predicted pKa of approximately 3.18.[1]

Quantitative Structural Data

The following table summarizes the key bond lengths and angles for the closely related dimethylphosphinic acid, as determined by gas-phase electron diffraction.[5] These values are expected to be very similar for this compound.

ParameterBond/AngleValue (Å or °)
Bond Lengths P=O1.489 ± 0.003
P-C1.812 ± 0.004
P-O(H)1.621 ± 0.006
C-H1.095 (assumed)
O-H0.96 (assumed)
Bond Angles O=P-C112.5 ± 0.6
C-P-C107.5 ± 1.0
O=P-O(H)114.1 ± 0.9
C-P-O(H)104.9 ± 0.7
P-C-H109.5 (assumed)
P-O-H109.5 (assumed)

Data obtained from the gas-phase electron diffraction study of the cyclic dimer of dimethylphosphinic acid.[5]

Visualization of the Chemical Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing organophosphorus compounds. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is anticipated to be in the range of +40 to +60 ppm relative to 85% H₃PO₄, which is characteristic for phosphinic acids.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are:

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)
P=O stretchPhosphoryl1250 - 1150
P-O-H stretchHydroxyl2700 - 2560 (broad)
O-H bendHydroxyl1040 - 890
P-C stretchAlkylphosphorus800 - 650
C-H stretchEthyl groups2980 - 2850
C-H bendEthyl groups1470 - 1370

Experimental Protocols

The following sections outline detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis and Purification

A common method for the synthesis of this compound involves the oxidation of diethylphosphine (B1582533) oxide.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place diethylphosphine oxide (1 equivalent) in a suitable solvent such as dichloromethane.

  • Oxidation: Cool the solution in an ice bath. Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution, 1.1 equivalents), dropwise to the stirred solution while maintaining the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium sulfite (B76179) to quench any remaining peroxide, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Single Crystal X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is crucial for the definitive determination of the molecular structure.

Protocol:

  • Crystallization: Dissolve a small amount of highly purified this compound in a minimal amount of a suitable solvent (e.g., toluene, ethyl acetate, or a mixture thereof).

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Vapor Diffusion: Alternatively, use the vapor diffusion method. Place the solution of this compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Collect X-ray diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using appropriate software packages.

NMR Spectroscopy

Protocol for ³¹P NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Use a standard one-pulse sequence with proton decoupling.

    • Reference: Reference the spectrum externally to 85% H₃PO₄ at 0 ppm.

    • Relaxation Delay: Use a relaxation delay of at least 5 times the T₁ of the phosphorus nucleus for quantitative measurements.

    • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

Protocol:

  • Sample Preparation: Prepare the sample as a thin film between KBr plates (for liquids) or as a KBr pellet (for solids).

  • Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification (Distillation/Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR Xray Single Crystal X-ray Diffraction Purification->Xray GED Gas-Phase Electron Diffraction (if crystalline solid not obtained) Purification->GED Spectra Spectroscopic Data Interpretation NMR->Spectra FTIR->Spectra Structure Molecular Structure Determination (Bond Lengths, Bond Angles) Xray->Structure GED->Structure Bonding Bonding Analysis Structure->Bonding

Caption: Workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for diethylphosphinic acid, a compound of significant interest in various chemical and pharmaceutical applications. The following sections detail the core methodologies, present quantitative data for comparative analysis, and provide illustrative diagrams of the reaction pathways.

Core Synthesis Pathways: A Comparative Overview

The synthesis of this compound can be achieved through several distinct chemical routes. The three primary and most established pathways are:

  • Free Radical Addition: This approach is favored for its efficiency and scalability, making it suitable for industrial production. It typically involves the reaction of a hypophosphite salt with ethylene (B1197577) in the presence of a radical initiator.

  • Grignard Reagent Method: A classic organometallic approach that offers versatility in the synthesis of various phosphinic acids. This method involves the reaction of an ethyl Grignard reagent with a suitable phosphorus electrophile.

  • Michaelis-Arbuzov Reaction: A cornerstone in organophosphorus chemistry, this reaction provides a reliable method for forming carbon-phosphorus bonds through the reaction of a trialkyl phosphite (B83602) with an ethyl halide.

The following table summarizes the key quantitative parameters for each of these synthesis pathways, allowing for a direct comparison of their respective advantages and limitations.

Synthesis PathwayStarting MaterialsKey ReagentsTypical Reaction ConditionsYieldPurityKey AdvantagesKey Disadvantages
Free Radical Addition Sodium hypophosphite monohydrate, EthyleneRadical initiator (e.g., AIBN, peroxides), Acetic anhydride, Organic acid, Sulfuric acidTemperature: 50-130°C; Pressure: 0.1-20 MPaHigh (up to 100% conversion of monoethylphosphinic acid claimed)[1]High (product claimed to be free of monoethylphosphinic acid)[1]Scalable, high conversion rate, high purity.[1]Requires handling of gaseous ethylene and high-pressure equipment.
Grignard Reagent Method Diethyl phosphiteEthylmagnesium bromide (Grignard reagent)Anhydrous ether or THF solventModerate to GoodGoodVersatile for synthesizing various phosphinic acids.Requires strictly anhydrous conditions; Grignard reagents are highly reactive.
Michaelis-Arbuzov Reaction Triethyl phosphiteEthyl iodideNeat or in a high-boiling solvent; Temperature: typically >100-160°CGood to ExcellentGoodWell-established, reliable C-P bond formation.Often requires high temperatures and long reaction times.

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key synthesis pathways of this compound.

Free Radical Addition Synthesis

This protocol is based on the principles described in modern patents for the industrial-scale production of this compound.[1]

Materials:

  • Sodium hypophosphite monohydrate

  • Acetic anhydride

  • An organic acid (e.g., acetic acid)

  • Concentrated sulfuric acid

  • Ethylene gas

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN)

  • Organic solvent (e.g., toluene)

Procedure:

  • Preparation of Anhydrous Hypophosphorous Acid Solution: In a suitable reactor, a mixture of sodium hypophosphite monohydrate, acetic anhydride, and an organic solvent is prepared. An organic acid is added, followed by the slow addition of concentrated sulfuric acid. This mixture is cooled and allowed to stand, after which the precipitated sodium sulfate (B86663) is removed by filtration to yield a solution of anhydrous hypophosphorous acid in the organic solvent.

  • Radical Addition of Ethylene: The anhydrous hypophosphorous acid solution is transferred to a high-pressure reactor. The reactor is pressurized with ethylene to a pressure between 0.1 and 20 MPa. A solution of the radical initiator in an organic solvent is then added dropwise to the reactor while maintaining the temperature between 50 and 130°C. The reaction mixture is stirred vigorously throughout the addition.

  • Isolation of this compound: After the reaction is complete, the excess ethylene is vented. The organic acid and solvent are removed by distillation under reduced pressure to yield crude this compound. The product can be further purified by appropriate workup procedures.

Grignard Reagent Synthesis

This protocol outlines a general procedure for the synthesis of this compound using a Grignard reagent.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Diethyl phosphite

  • Hydrochloric acid (for workup)

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine can be added to activate the magnesium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

  • Reaction with Diethyl Phosphite: The Grignard reagent solution is cooled in an ice bath. A solution of diethyl phosphite in anhydrous diethyl ether is then added dropwise with stirring. An exothermic reaction occurs. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • Workup and Isolation: The reaction mixture is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield diethylphosphine (B1582533) oxide.

  • Oxidation to this compound: The crude diethylphosphine oxide is then oxidized to this compound. A common method is the use of hydrogen peroxide in an appropriate solvent. The reaction is typically exothermic and requires cooling. After the oxidation is complete, the product is isolated and purified.

Michaelis-Arbuzov Reaction Synthesis

This protocol describes the synthesis of a this compound precursor via the Michaelis-Arbuzov reaction, which would then be hydrolyzed to the final acid.

Materials:

  • Triethyl phosphite

  • Ethyl iodide

  • High-boiling point solvent (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, triethyl phosphite and a stoichiometric excess of ethyl iodide are combined. The reaction can be run neat or in a high-boiling inert solvent.

  • Reaction Execution: The mixture is heated to reflux (typically 100-160°C) for several hours. The progress of the reaction can be monitored by observing the formation of ethyl iodide as a byproduct or by spectroscopic methods.

  • Isolation of Diethyl Ethylphosphonate: After the reaction is complete, the excess ethyl iodide is removed by distillation. The resulting diethyl ethylphosphonate can be purified by vacuum distillation.

  • Hydrolysis to this compound: The purified diethyl ethylphosphonate is then hydrolyzed to this compound. This is typically achieved by refluxing with a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) followed by acidification. The final product is then isolated and purified.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described synthesis pathways for this compound.

Free_Radical_Addition cluster_start Starting Materials cluster_reagents Key Reagents cluster_process Process cluster_product Product NaH2PO2 Sodium Hypophosphite Anhydrous_H3PO2 Anhydrous Hypophosphorous Acid NaH2PO2->Anhydrous_H3PO2 w/ H2SO4, Ac2O Ethylene Ethylene Radical_Addition Radical Addition (High Pressure/Temp) Ethylene->Radical_Addition Initiator Radical Initiator Initiator->Radical_Addition H2SO4 Sulfuric Acid Ac2O Acetic Anhydride Anhydrous_H3PO2->Radical_Addition DEPA This compound Radical_Addition->DEPA Grignard_Synthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_reagents Reagents cluster_product Product EtBr Ethyl Bromide Grignard Ethylmagnesium Bromide EtBr->Grignard Mg Magnesium Mg->Grignard Diethyl_Phosphite Diethyl Phosphite DEPO Diethylphosphine Oxide Diethyl_Phosphite->DEPO Grignard->DEPO DEPA This compound DEPO->DEPA Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->DEPA Arbuzov_Reaction cluster_start Starting Materials cluster_process Process cluster_intermediate Intermediate cluster_product Product TEP Triethyl Phosphite Arbuzov Michaelis-Arbuzov Reaction (Heat) TEP->Arbuzov EtI Ethyl Iodide EtI->Arbuzov DEEP Diethyl Ethylphosphonate Arbuzov->DEEP Hydrolysis Hydrolysis (Acid or Base) DEPA This compound Hydrolysis->DEPA DEEP->Hydrolysis

References

Diethylphosphinic Acid (CAS No. 813-76-3): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Diethylphosphinic Acid

This technical guide provides a comprehensive overview of this compound (CAS No. 813-76-3), a versatile organophosphorus compound with significant potential in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a colorless liquid or low melting solid.[1] It is characterized by its thermal stability and solubility in organic solvents.[2] The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 813-76-3
Molecular Formula C4H11O2P[3]
Molecular Weight 122.10 g/mol [3]
Melting Point 18.5 °C
Boiling Point 320 °C at 760 mmHg[3]
Density 1.05 g/cm³[1]
Flash Point 135.5 °C[3]
pKa 3.18 ± 0.50 (Predicted)
Solubility Soluble in organic solvents such as ethanol (B145695) and ether; insoluble in water.[2][2]
Stability Stable under normal conditions.[4] May decompose on exposure to moisture.[5][4][5]

Synthesis and Purification

The synthesis of this compound can be achieved through various methods. One common approach involves the oxidation of diethylphosphine (B1582533) oxide, which can be prepared from the reaction of a Grignard reagent with diethyl phosphite.[6][7] A method for producing high-purity this compound that is free of monoethylphosphinic acid contamination has also been described.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis based on literature methods.[6]

Materials:

  • Sodium hypophosphite monohydrate

  • Acetic anhydride (B1165640)

  • An organic solvent (e.g., toluene)

  • An organic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (98%)

  • Ethylene (B1197577) gas

  • Initiator mixture (e.g., a peroxide-based initiator)

Procedure:

  • In a reaction vessel, mix sodium hypophosphite monohydrate, acetic anhydride, and the organic solvent.

  • Under stirring, add the organic acid. The acetic anhydride will react with the water from the sodium hypophosphite monohydrate to form acetic acid.

  • Slowly add concentrated sulfuric acid to the mixture. This will lead to the formation of sodium sulfate (B86663), which will precipitate.

  • Cool the mixture to below 15 °C and allow it to stand for 1-6 hours to ensure complete precipitation of sodium sulfate.

  • Filter the mixture to remove the sodium sulfate precipitate, yielding an anhydrous solution of hypophosphorous acid in the organic solvent.

  • Transfer the anhydrous hypophosphorous acid solution to a pressure reactor.

  • Introduce ethylene gas into the reactor and add the initiator mixture dropwise while stirring at a controlled temperature (e.g., 70-120 °C).

  • After the reaction is complete, recover the organic acid and solvent by distillation to obtain this compound.[6]

Experimental Protocol: Purification of this compound

Purification of phosphinic acids can be challenging due to their physical properties. Crystallization is a common method for purification.[8]

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., acetone (B3395972):water or acetonitrile:water)[8]

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like acetone or acetonitrile.

  • Slowly add water to the solution with stirring until a precipitate begins to form or the solution becomes hazy.

  • Continue stirring for a period (e.g., 30-60 minutes) to allow for complete crystallization.

  • Collect the purified this compound crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Alternatively, forming a salt (e.g., a sodium or ammonium (B1175870) salt) can facilitate handling and purification.[8]

Analytical Characterization

The structure and purity of this compound are typically confirmed using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon atoms of the ethyl groups.

  • ³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds, providing a distinct signal for the phosphorus atom in this compound. The chemical shift will be characteristic of a phosphinic acid.[9]

Applications in Drug Development

Phosphinic acid derivatives are recognized for their diverse biological activities and are considered valuable scaffolds in drug discovery.[7] They can act as mimics of tetrahedral transition states of enzymatic reactions, making them potent enzyme inhibitors.[10]

While specific biological signaling pathways for this compound are not yet well-defined in the literature, organophosphorus compounds, in general, are known to interact with various biological targets. For instance, some organophosphorus compounds can modulate inflammatory responses.[11]

Given the interest in phosphinic acids as therapeutic agents, a general workflow for assessing their biological activity is presented below.

Visualizations

Synthetic Pathway of this compound

G Synthetic Pathway for this compound cluster_0 Preparation of Anhydrous Hypophosphorous Acid cluster_1 Synthesis of this compound A Sodium Hypophosphite Monohydrate + Acetic Anhydride + Organic Solvent B Addition of Organic Acid A->B C Addition of Conc. H2SO4 B->C D Precipitation of Sodium Sulfate C->D E Filtration D->E F Anhydrous Hypophosphorous Acid Solution E->F G Introduction of Ethylene Gas H Addition of Initiator G->H I Reaction in Pressure Reactor H->I J Distillation I->J K This compound J->K

Caption: A plausible synthetic pathway for this compound.

General Workflow for Biological Activity Screening

G Workflow for Biological Activity Screening of Phosphinic Acid Derivatives cluster_0 Assay Preparation cluster_1 Enzyme Inhibition Assay cluster_2 Cell-Based Assay (e.g., MTT for Cytotoxicity) A Prepare Test Compound Stock Solution (e.g., in DMSO) B Prepare Serial Dilutions of Test Compound A->B D Pre-incubate Enzyme with Test Compound B->D I Treat Cells with Test Compound B->I C Prepare Assay Buffer and Reagents C->D H Seed Cells in 96-well Plates C->H E Initiate Reaction with Substrate D->E F Monitor Reaction Progress (e.g., Spectrophotometrically) E->F G Data Analysis (IC50, Ki) F->G H->I J Incubate for a Defined Period I->J K Add MTT Reagent J->K L Solubilize Formazan Crystals K->L M Measure Absorbance L->M N Data Analysis (IC50) M->N

Caption: General experimental workflow for assessing biological activity.

References

An In-depth Technical Guide to the IUPAC Nomenclature and Synthesis of Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of diethylphosphinic acid, focusing on its formal nomenclature, physicochemical properties, and established synthesis protocols. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

IUPAC Nomenclature and Structure

The nomenclature of organophosphorus compounds, including this compound, is systematically defined by the International Union of Pure and Applied Chemistry (IUPAC).

The parent acid for this class of compounds is phosphinic acid , which has the structure H₂P(O)OH. According to IUPAC rules, organophosphorus compounds can be named by substitution of the hydrogen atoms bonded to the phosphorus atom.[1] In the case of this compound, the two hydrogen atoms directly attached to the phosphorus atom in phosphinic acid are replaced by ethyl groups (-C₂H₅).[1]

Therefore, the official IUPAC name for the compound with the chemical structure (C₂H₅)₂P(O)OH is This compound .[1][2] The corresponding anion, (C₂H₅)₂P(O)O⁻, is named diethylphosphinate .[3]

Below is a diagram illustrating the structural relationship and nomenclature hierarchy.

G cluster_0 Nomenclature Hierarchy A Hypophosphorous Acid (H3PO2) B Phosphinic Acid (H2P(O)OH) A->B Oxidation C This compound ((C2H5)2P(O)OH) B->C Substitution of P-H with P-Et

Figure 1. IUPAC nomenclature hierarchy for this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthesis, and for understanding its behavior in various chemical and biological systems.

PropertyValueReference(s)
CAS Registry Number 813-76-3[2]
Molecular Formula C₄H₁₁O₂P[2][4][5]
Molecular Weight 122.10 g/mol [2][4]
Appearance Colorless to light yellow clear liquid[6]
Melting Point 18.5 °C[2][5]
Boiling Point 320 °C[2][5][6]
Density 1.050 ± 0.06 g/cm³ (Predicted)[5]
pKa 3.18 ± 0.50 (Predicted)[5]
Flash Point 136 °C[6]
Solubility Soluble in a variety of organic solvents.[7][7]

Experimental Protocols for Synthesis

The synthesis of this compound can be accomplished through several methods. One of the most common and versatile laboratory-scale methods involves the reaction of dialkyl phosphites with Grignard reagents, followed by oxidation.[1]

This protocol describes a general procedure for the synthesis of dialkylphosphinic acids, which can be specifically adapted for this compound.

Principle: The reaction proceeds in two main steps. First, a Grignard reagent (R-MgX) reacts with a dialkyl phosphite (B83602) (e.g., diethyl phosphite) to form a dialkylphosphine oxide intermediate. This intermediate is then oxidized in situ to the corresponding dialkylphosphinic acid.[1]

Materials and Reagents:

  • Diethyl phosphite

  • Ethylmagnesium bromide (Grignard reagent)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrogen peroxide (H₂O₂) or Nitric Acid for oxidation[1]

  • Hydrochloric acid (HCl) for workup

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Detailed Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is flame-dried and cooled under a stream of dry nitrogen.

  • Initial Reaction: Anhydrous solvent (diethyl ether or THF) is added to the flask, followed by diethyl phosphite. The solution is cooled in an ice bath.

  • Grignard Addition: A solution of ethylmagnesium bromide in the same anhydrous solvent is added dropwise from the dropping funnel to the stirred solution of diethyl phosphite. The rate of addition is controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the formation of the crude dialkylphosphine oxide.[1]

  • Oxidation: The reaction mixture is again cooled in an ice bath. An oxidizing agent, such as hydrogen peroxide, is carefully added dropwise. This step is exothermic and requires careful temperature control.[1]

  • Workup and Isolation: The reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted several times with an appropriate organic solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization.

The general workflow for this synthesis is depicted in the diagram below.

G start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup reagents 2. Add Diethyl Phosphite & Anhydrous Solvent setup->reagents grignard 3. Dropwise Addition of Ethylmagnesium Bromide reagents->grignard stir 4. Stir at Room Temperature grignard->stir oxidation 5. Cool and Add Oxidizing Agent (e.g., H2O2) stir->oxidation workup 6. Acidic Workup & Extraction oxidation->workup purify 7. Dry and Evaporate Solvent workup->purify end End (this compound) purify->end

Figure 2. General workflow for the synthesis of this compound via the Grignard method.

Applications in Research and Development

This compound and its derivatives, particularly its metal salts (e.g., aluminum diethylphosphinate), are of significant interest in materials science as effective and environmentally friendly flame retardants for polymers like polyesters and nylons.[7] In the context of drug development and biochemistry, phosphinic acids are recognized as structural mimics of phosphates and carboxylates. This property makes them valuable as building blocks for designing enzyme inhibitors, haptens for catalytic antibodies, and pharmacologically active compounds.[8] While no specific signaling pathway for this compound is prominently documented, the broader class of phosphinic acids has been explored for biological activity, including potential anti-neoplastic properties in human osteosarcoma cell lines.[8]

References

An In-depth Technical Guide to Diethylphosphinic Acid and its Salts: Applications and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylphosphinic acid and its metal salts have emerged as a versatile class of organophosphorus compounds with significant industrial and research applications. Most notably, they are utilized as highly effective and environmentally friendly halogen-free flame retardants in a variety of polymers. Beyond this primary application, they exhibit considerable potential in the fields of catalysis, metal extraction, and medicinal chemistry. This technical guide provides a comprehensive overview of the core applications of this compound and its salts, with a focus on quantitative performance data, detailed experimental protocols, and the underlying chemical mechanisms.

Introduction

This compound, with the chemical formula (C₂H₅)₂PO₂H, is an organophosphorus compound characterized by a phosphinyl group bonded to two ethyl groups and a hydroxyl group.[1][2][3][4][5] The acid and its corresponding salts, particularly the aluminum salt (aluminum diethylphosphinate), have garnered significant attention due to their unique chemical properties that lend themselves to a range of industrial applications.[6] This guide will delve into the synthesis, mechanisms of action, and practical applications of these compounds, providing researchers and professionals with the detailed technical information necessary for their work.

Flame Retardancy

The most prominent application of this compound salts, particularly aluminum diethylphosphinate (AlPi), is as halogen-free flame retardants for engineering plastics.[6] They are widely incorporated into polymers such as polyamides (PA), polyesters (e.g., PBT, PET), thermosets, and elastomers to enhance their fire safety.[6]

Mechanism of Action

Aluminum diethylphosphinate functions as a flame retardant through a dual-action mechanism in both the condensed (solid) and gas phases during polymer combustion.[6][7]

  • Condensed Phase Action: In the solid polymer, AlPi promotes charring. This char layer acts as a protective barrier, insulating the underlying material from heat and oxygen, thereby slowing down the decomposition process.[6]

  • Gas Phase Action: Upon heating, this compound is released.[8] This volatile compound and its decomposition products, such as P• and PO• radicals, interfere with the combustion cycle in the gas phase by quenching high-energy radicals like H• and OH•. This flame inhibition effect reduces heat release and slows the spread of the flame.[7]

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + AlPi Char_Layer Protective Char Layer Polymer->Char_Layer Heat DEPA This compound (Volatile) Polymer->DEPA Release Radicals P•, PO• Radicals DEPA->Radicals Decomposition Inhibition Flame Inhibition Radicals->Inhibition Combustion H•, OH• Radicals (Flame Propagation) Combustion->Inhibition Quenching Heat_Source Heat Source Heat_Source->Polymer

Caption: Dual-action flame retardant mechanism of aluminum diethylphosphinate.

Performance Data

The effectiveness of this compound salts as flame retardants is demonstrated by various standard fire safety tests. The following tables summarize key quantitative data for different polymer systems.

Table 1: Flame Retardant Performance of Polymers with Aluminum Diethylphosphinate (AlPi)

Polymer SystemAlPi Content (wt%)Limiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) Reduction (%)Reference(s)
Polybutylene Succinate (PBS)2529.5V-049.3[6][7]
Polyamide 6 (PA6)20 (+ 5% Melamine Polyphosphate)46V-0-[9]
Epoxy Resin (EP)3 (+ 1% Piperazine Pyrophosphate)39.3V-018.9[10]
Acrylonitrile Butadiene Styrene (ABS) / Basalt Fiber (BF)1531.4V-1~17[2]

Table 2: Mechanical Properties of Polymers with Aluminum Diethylphosphinate (AlPi)

Polymer SystemAlPi Content (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Impact Strength (kJ/m²)Reference(s)
Polybutylene Succinate (PBS)25~55~1.2~5[6][7]
Epoxy Resin (EP)3 (+ 1% PAPP)~68.6-~24.2[10]
Polyamide 66 (PA66) / Glass Fiber-Drop-out value of 20-30% compared to non-FR--[11]
Experimental Protocols

This protocol is a generalized procedure based on available literature.[12][13][14]

Synthesis_Workflow start Start step1 Mix Ammonium (B1175870) Hypophosphite, Organic Solvent, and Catalyst start->step1 step2 Add Hexamethyldisilazane (B44280) (80-130°C) to form Di-trimethylsiloxy Phosphorus step1->step2 step3 React with Ethylene (B1197577) and HBr in a Pressure Reactor step2->step3 step4 Distill to Remove Solvent step3->step4 step5 Extract with Water to get This compound Solution step4->step5 step6 Adjust pH to ~3.0 with Sulfuric Acid step5->step6 step7 Add Aluminum Sulfate (B86663) Solution step6->step7 step8 Heat, Cool, Filter, and Dry step7->step8 end Aluminum Diethylphosphinate step8->end

Caption: Generalized workflow for the synthesis of aluminum diethylphosphinate.

Materials:

  • Ammonium hypophosphite

  • Organic solvent (e.g., toluene)

  • Catalyst (e.g., trifluoromethanesulfonic acid)

  • Hexamethyldisilazane

  • Ethylene gas

  • Hydrogen bromide gas

  • Sulfuric acid (30% solution)

  • Aluminum sulfate

  • Deionized water

Procedure:

  • Charge a reaction vessel with ammonium hypophosphite, an organic solvent, and a catalyst.

  • Heat the mixture to 80-130°C and slowly add hexamethyldisilazane to form di-trimethylsiloxy phosphorus.

  • Transfer the di-trimethylsiloxy phosphorus to a pressure reactor.

  • Introduce ethylene and hydrogen bromide gas, maintaining the pressure with nitrogen, and react for 4-5 hours at approximately 80°C.

  • After the reaction, perform a reduced-pressure distillation to remove the organic solvent.

  • Add water to the remaining solution and separate the aqueous layer containing this compound.

  • Adjust the pH of the this compound solution to approximately 3.0 using a sulfuric acid solution.

  • Slowly add an aqueous solution of aluminum sulfate to precipitate aluminum diethylphosphinate.

  • Heat the mixture (e.g., to 90°C) for a period (e.g., 1 hour), then cool.

  • Filter the precipitate, wash with deionized water, and dry under vacuum to obtain the final product.

This protocol outlines the general steps for incorporating AlPi into a polymer matrix and evaluating its flame retardancy.[15]

Materials:

  • Polymer pellets (e.g., Polyamide 66 with 33 wt% glass fiber)

  • Aluminum diethylphosphinate powder

  • Melt compounder (e.g., Brabender mixer)

  • Compression molding press

  • UL-94 vertical burning tester

  • Limiting Oxygen Index (LOI) apparatus

Procedure:

  • Drying: Dry the polymer pellets at 80°C for at least 4 hours.

  • Melt Compounding:

    • Pre-heat the melt compounder to 260-280°C.

    • Add the dried polymer pellets and the desired weight percentage of aluminum diethylphosphinate (e.g., 12.5-20 wt%).

    • Mix at a roller speed of 50 rpm for 5 minutes.

  • Sample Preparation:

    • Transfer the molten blend to a preheated mold (280°C).

    • Press at 10 MPa for 5 minutes, followed by cooling under pressure for 10 minutes.

    • Cut the resulting plaques into the required dimensions for testing (e.g., 130 mm x 13 mm x 1.6 mm for UL-94).

  • Flame Retardancy Testing:

    • UL-94 Vertical Burning Test: Conduct the test according to the ASTM D3801 standard.[15]

    • Limiting Oxygen Index (LOI): Determine the LOI value according to the relevant standard (e.g., ASTM D2863).

Metal Extraction

Dialkylphosphinic acids, including this compound, are effective extractants for the separation of metal ions in hydrometallurgical processes.[16] They are particularly noted for their ability to separate cobalt and nickel.[17]

Mechanism of Extraction

The extraction process relies on the acidic nature of the phosphinic acid group, which can exchange its proton for a metal ion, forming a neutral metal-phosphinate complex that is soluble in an organic solvent. The selectivity of the extraction can be controlled by adjusting the pH of the aqueous solution.[17]

Metal_Extraction Aqueous_Phase Aqueous Phase (Metal Ions: Mⁿ⁺, H⁺) Interface Phase Interface Aqueous_Phase->Interface Organic_Phase Organic Phase (this compound: (Et)₂PO₂H) Organic_Phase->Interface Extracted_Complex Organic Phase (Metal Complex: M[(Et)₂PO₂]ₙ) Interface->Extracted_Complex Complexation Raffinate Aqueous Phase (Raffinate) (Depleted in Mⁿ⁺, Enriched in H⁺) Interface->Raffinate Ion Exchange

Caption: Schematic of the metal extraction process using this compound.

Performance Data

The efficiency of metal extraction is often quantified by the distribution coefficient (D), which is the ratio of the metal concentration in the organic phase to that in the aqueous phase at equilibrium, and the separation factor (β), which is the ratio of the distribution coefficients of two different metals.

Table 3: Separation of Cobalt and Nickel using a Phosphinic Acid Extractant (Cyanex 272)

Metal IonpH for 50% Extraction (pH₅₀)Reference(s)
Cobalt (Co²⁺)4.2[17]
Nickel (Ni²⁺)6.2[17]

The significant difference in the pH₅₀ values indicates that cobalt can be selectively extracted from a solution containing both cobalt and nickel by controlling the pH.

Experimental Protocol: Solvent Extraction of Cobalt and Nickel

This is a general protocol for laboratory-scale solvent extraction.[14]

Materials:

  • Aqueous solution containing cobalt and nickel sulfates.

  • Organic phase: A solution of a phosphinic acid extractant (e.g., Cyanex 272) in a suitable organic solvent (e.g., kerosene).

  • Sodium hydroxide (B78521) solution for pH adjustment.

  • Separatory funnels.

  • Shaker.

  • ICP-OES or AAS for metal concentration analysis.

Procedure:

  • Prepare an aqueous feed solution containing known concentrations of cobalt and nickel.

  • Prepare the organic extractant solution. The extractant may be partially saponified with NaOH to control the initial pH.

  • In a separatory funnel, mix a defined volume of the aqueous and organic phases (e.g., at a 1:1 volume ratio).

  • Shake the mixture for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

  • Allow the phases to separate.

  • Separate the two phases and measure the final pH of the aqueous phase.

  • Determine the concentration of cobalt and nickel in the aqueous phase (raffinate) using ICP-OES or AAS.

  • Calculate the concentration of metals in the organic phase by mass balance.

  • Calculate the distribution coefficient (D) and the separation factor (β).

Catalysis

This compound and its derivatives can act as ligands in metal-catalyzed reactions, such as cross-coupling reactions, which are fundamental in organic synthesis.[18][19]

Application in Cross-Coupling Reactions

Phosphinic acid derivatives can be used in palladium-catalyzed reactions like the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.[20] They can also be involved in the formation of phosphorus-carbon bonds.[19]

Table 4: Example of a Palladium-Catalyzed Cross-Coupling Reaction

ReactantsCatalyst SystemProductYieldReference(s)
Aryl Halide + Organoboron CompoundPalladium Catalyst + Phosphinic Acid-based LigandBiaryl CompoundHigh
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This is a general protocol for a Suzuki-Miyaura cross-coupling reaction.[21]

Materials:

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Organoboron reagent (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., potassium phosphate)

  • Solvent (e.g., toluene (B28343) and water)

  • Schlenk flask and inert gas (argon or nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, phenylboronic acid, palladium catalyst, ligand, and base.

  • Add degassed solvents (toluene and water).

  • Heat the reaction mixture (e.g., to 100°C) with vigorous stirring for a specified time (e.g., 12 hours).

  • Monitor the reaction progress using TLC or GC-MS.

  • Upon completion, cool the reaction, and perform an aqueous workup (e.g., extraction with an organic solvent).

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.

Medicinal Chemistry

Phosphinic acid derivatives are being explored in drug discovery due to their ability to act as mimics of phosphates or the transition states of enzymatic reactions.[6][22] They have shown a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-proliferative effects.[22]

Potential as Enzyme Inhibitors

The phosphinic acid moiety can be incorporated into molecules to inhibit enzymes like HIV-1 protease.[6] The development of prodrugs, such as carbohydrate esters of phosphinic acids, is a strategy to improve the bioavailability of these potential therapeutic agents.[6]

Table 5: Potential Therapeutic Applications of Phosphinic Acid Derivatives

Target Disease/EnzymeExample of Phosphinic Acid DerivativeReported ActivityReference(s)
HIV-1 ProteaseSymmetrical phosphinic acidsPotential for IC₅₀ values in the low nanomolar range[6]
Various CancersIsatin hydrazones with a phosphinate moietyAntiproliferative activity[9]
Alzheimer's Disease (Cholinesterases)Pyridazinone-based phosphinatesEnzyme inhibition with IC₅₀ values in the micromolar range[10]
Experimental Protocol: Synthesis of a Phosphinic Acid-Based Compound

The synthesis of phosphinic acid-based drug candidates involves multi-step organic synthesis. A general approach is the Michael addition of a phosphinic acid to an acrylate (B77674).[6]

Materials:

  • Phenylphosphinic acid

  • Substituted acrylate

  • Silylating agent (e.g., hexamethyldisilazane or trimethylsilyl (B98337) chloride)

  • Solvents and reagents for purification (e.g., column chromatography)

Procedure:

  • Activate the phosphinic acid by silylation. For example, by heating with hexamethyldisilazane.

  • React the activated phosphinic acid with a substituted acrylate in a Michael addition reaction.

  • Monitor the reaction to completion.

  • Purify the resulting phosphinic acid derivative using column chromatography.

Other Applications

  • Textiles: Diethylphosphinate salts can be used in flame retardant finishes for textiles, either as part of a backcoating or incorporated into synthetic fibers during melt spinning.[2][11][23][24][25][26]

  • Agriculture: While less common, some organophosphorus compounds are used in agricultural products.[1][27]

Analytical Methods

The quantitative analysis of this compound and its derivatives in various matrices is crucial for quality control and environmental monitoring. Common analytical techniques include gas chromatography-mass spectrometry (GC-MS), often after a derivatization step to increase volatility.[3][28][29][30][31]

Conclusion

This compound and its salts are compounds of significant industrial importance, primarily driven by their excellent performance as halogen-free flame retardants. Their dual-phase mechanism of action provides effective fire protection for a wide range of polymers. Furthermore, their utility in metal extraction, catalysis, and as scaffolds in medicinal chemistry highlights their versatility and the potential for further research and development in these areas. The experimental protocols and performance data presented in this guide offer a valuable resource for scientists and engineers working with these compounds.

References

Diethylphosphinic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Diethylphosphinic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 813-76-3), compiled to meet the needs of laboratory and drug development professionals. The following sections detail the material's hazards, safe handling procedures, emergency response, and disposal considerations.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[][2]

  • H315: Causes skin irritation.[][2]

  • H319: Causes serious eye irritation.[][2]

  • H335: May cause respiratory irritation.[]

Symptoms of exposure can include redness, itching, scaling, or blistering of the skin.[] Eye contact may result in pain, watering, and redness, potentially leading to severe damage.[] Inhalation can irritate the lungs and respiratory system.[]

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties

Property Value Source(s)
Molecular Formula C₄H₁₁O₂P [][3][4]
Molecular Weight 122.10 g/mol [][5]
Appearance Low melting solid or liquid [][5]
CAS Number 813-76-3 [][3][5]
Melting Point 18.5 °C [][5][6][7][8][9]
Boiling Point 320 °C at 760 mmHg [][5][6][7][8][9]
Density 1.05 g/cm³ [5][6][8][9]
Flash Point 135.5 °C / 136 °C [6][8][9]

| Solubility | Soluble in water, alcohol, and ether. |[10] |

Table 2: Toxicological Data

Endpoint Classification / Value Notes Source(s)
Acute Oral Toxicity GHS Category 4 Harmful if swallowed. Corresponds to an LD₅₀ range of 300-2000 mg/kg for rats. [5][11]
Acute Dermal Toxicity No data available Not classified.
Acute Inhalation Toxicity No data available Not classified, though noted to cause respiratory irritation. []
Skin Corrosion/Irritation GHS Category 2 Causes skin irritation. [][5][11]
Serious Eye Damage/Irritation GHS Category 2A Causes serious eye irritation. [][5][11]

| Carcinogenicity | Not classified | Not listed by IARC, NTP, or ACGIH. |[][11] |

Table 3: Occupational Exposure Limits

Organization Limit
OSHA PEL Not available
NIOSH REL Not available

| ACGIH TLV | Not available |

Experimental Protocols Overview

While specific experimental reports for this compound are not detailed in the provided safety data sheets, the GHS classifications are typically derived from standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD).

  • Acute Oral Toxicity (OECD 420, 423, or 425): To determine the GHS Category 4 classification ("Harmful if swallowed"), a study, likely following an OECD guideline, would have been conducted. These protocols involve administering the substance to animals (typically rats) at various dose levels to determine the median lethal dose (LD50).

  • Skin Irritation (OECD 404): This test involves applying the substance to the skin of an animal (typically a rabbit) and observing for signs of irritation, such as erythema (redness) and edema (swelling), over a set period.

  • Eye Irritation (OECD 405): This test involves instilling the substance into the eye of an animal (typically a rabbit) and evaluating the cornea, iris, and conjunctiva for irritation effects.

Safe Handling and Storage

Hierarchy of Controls Workflow

cluster_Controls Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls - Use in a chemical fume hood - Ensure adequate ventilation Substitution->Engineering Administrative Administrative Controls - Wash hands thoroughly after handling - Do not eat, drink, or smoke in work area Engineering->Administrative PPE Personal Protective Equipment (PPE) - Safety glasses/face shield - Chemical-resistant gloves - Protective clothing Administrative->PPE Least Effective

Caption: Hierarchy of controls for handling this compound.

Handling Precautions:

  • Avoid all personal contact, including inhalation of fumes, dust, or vapors.[]

  • Handle in a well-ventilated area or outdoors.[] For laboratory work, use a chemical fume hood.[9]

  • Wash hands and any exposed skin thoroughly after handling.[]

  • Facilities should be equipped with an eyewash fountain and safety shower.[][9]

  • Avoid the formation of dust and aerosols.[5]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[][7]

  • Keep away from incompatible substances such as strong oxidizing agents.[2]

  • Keep away from sources of ignition.[]

  • The compound is hygroscopic; protect from moisture.[6]

Emergency Procedures

First Aid Response Flowchart

Start Exposure Occurs Route Route of Exposure? Start->Route Inhalation Inhalation Route->Inhalation Airway Skin Skin Contact Route->Skin Dermal Eye Eye Contact Route->Eye Ocular Ingestion Ingestion Route->Ingestion Oral Action_Inhale 1. Move to fresh air. 2. If not breathing, give artificial respiration. 3. If breathing is difficult, give oxygen. Inhalation->Action_Inhale Action_Skin 1. Immediately remove contaminated clothing. 2. Flush skin with running water for at least 15 minutes. Skin->Action_Skin Action_Eye 1. Immediately flush eyes with running water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. Eye->Action_Eye Action_Ingest 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. Ingestion->Action_Ingest End Seek immediate medical attention. Show SDS to the doctor. Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

Caption: First aid procedures for this compound exposure.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[][5]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides and phosphorus oxides.[]

  • Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[][5]

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment (see Section 4) and keep unprotected personnel away.[] Ensure adequate ventilation.

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[][5]

  • Containment and Cleaning: For spills, vacuum, sweep up, or absorb with an inert material (e.g., sand, earth) and place into a suitable, closed container for disposal.[][5]

Spill Response Workflow

Start Spill Detected Step1 Ensure adequate ventilation and wear appropriate PPE. Start->Step1 Step2 Prevent further leakage or spill if safe to do so. Step1->Step2 Step3 Contain the spill. Prevent entry into drains and waterways. Step2->Step3 Step4 Absorb with inert material (e.g., sand, vermiculite). Step3->Step4 Step5 Collect and place material into a suitable, closed container for disposal. Step4->Step5 End Dispose of waste according to local regulations. Step5->End

References

The Genesis of a Molecule: A Historical and Technical Guide to Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphinic acid, a cornerstone of organophosphorus chemistry, has a rich history intertwined with the very origins of this branch of science. Its journey from a laboratory curiosity to a versatile building block in various applications, including as a precursor to flame retardants and a ligand in catalysis, is a testament to the enduring legacy of 19th and 20th-century chemical exploration. This technical guide delves into the historical research and discovery of this compound, presenting key synthetic methodologies with detailed experimental protocols and summarizing its fundamental physicochemical properties.

The Dawn of Organophosphorus Chemistry: A Historical Context

The field of organophosphorus chemistry emerged in the 19th century, with pioneering work by chemists who laid the foundation for our understanding of carbon-phosphorus bonds. The first compound featuring a C-P bond was synthesized in 1845, marking a significant milestone. The systematic study of these compounds, however, gained momentum through the extensive work of August Wilhelm von Hofmann between 1855 and 1873. Hofmann's research into phosphines and their derivatives was instrumental in establishing the fundamental principles of organophosphorus chemistry.

While early discoveries included compounds like triethyl phosphate (B84403) and tetraethyl pyrophosphate, the synthesis of phosphinic acids, characterized by a direct bond between phosphorus and two carbon atoms, represented a significant advancement.

The First Phosphinic Acid: Hofmann's Landmark Synthesis

In 1872, August Wilhelm von Hofmann achieved a breakthrough by synthesizing the first recorded phosphinic acid, dimethylphosphinic acid. This was accomplished through the oxidation of dimethylphosphine. This discovery was a pivotal moment, opening the door to a new class of organophosphorus compounds. Although the specific first synthesis of this compound is not as clearly documented, it is highly probable that it was first prepared by a similar oxidation of the corresponding secondary phosphine, diethylphosphine (B1582533).

Key Historical Synthesis Methodologies

The early synthesis of this compound likely followed one of two primary routes that were established for the preparation of phosphinic acids. Below are detailed protocols for these historically significant methods.

Oxidation of Diethylphosphine

This method is analogous to Hofmann's original synthesis of dimethylphosphinic acid and represents a direct approach to forming the P=O bond of the phosphinic acid.

Experimental Protocol:

  • Preparation of Diethylphosphine: Diethylphosphine can be prepared by the reaction of a Grignard reagent, such as ethylmagnesium bromide, with phosphorus trichloride (B1173362) in an inert solvent like diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically refluxed and then carefully hydrolyzed.

  • Oxidation: A solution of diethylphosphine in a suitable solvent (e.g., diethyl ether or ethanol) is cooled in an ice bath.

  • An oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or nitric acid, is added dropwise to the stirred solution of diethylphosphine. The reaction is exothermic and the temperature should be carefully controlled.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete oxidation.

  • Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent if it is a solid at room temperature.

The Michaelis-Arbuzov Reaction Route

The Michaelis-Arbuzov reaction, discovered by August Michaelis and further developed by Aleksandr Arbuzov, is a cornerstone of C-P bond formation and provides a versatile route to phosphinates, which can then be hydrolyzed to phosphinic acids.

Experimental Protocol:

  • Synthesis of a Diethylphosphinite Ester: A dialkyl phosphonite, such as diethyl phosphonite, is reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide). This reaction is a classic Michaelis-Arbuzov rearrangement.

  • Reaction Conditions: The reaction is typically carried out by heating the mixture of the phosphonite and the alkyl halide, often without a solvent. The temperature is maintained until the reaction is complete, which can be monitored by the disappearance of the starting materials.

  • Formation of the Phosphinate Ester: The reaction yields an ethyl diethylphosphinate.

  • Hydrolysis to this compound: The resulting ethyl diethylphosphinate is then hydrolyzed to this compound. This can be achieved by heating the ester with a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide (B78521) solution), followed by acidification.

  • Isolation and Purification: After hydrolysis and neutralization (if a base was used), the this compound is extracted into an organic solvent. The solvent is then removed, and the product is purified by distillation or recrystallization.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC4H11O2P
Molecular Weight122.10 g/mol
Melting Point19 °C
Boiling Point224 °C at 760 mmHg
Density1.11 g/cm³
pKa~3.0

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the key historical synthesis methods for this compound.

hofmann_synthesis cluster_0 Preparation of Diethylphosphine cluster_1 Oxidation PCl3 Phosphorus Tricloride reaction1 Grignard Reaction PCl3->reaction1 1. EtMgBr Ethylmagnesium Bromide EtMgBr->reaction1 2. Et2PH Diethylphosphine reaction2 Oxidation Et2PH->reaction2 Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->reaction2 DEPA Diethylphosphinic Acid reaction1->Et2PH reaction2->DEPA michaelis_arbuzov_synthesis cluster_0 Michaelis-Arbuzov Reaction cluster_1 Hydrolysis Phosphonite Diethyl Phosphonite reaction1 Rearrangement Phosphonite->reaction1 1. EtX Ethyl Halide (e.g., EtI) EtX->reaction1 2. Phosphinate Ethyl Diethylphosphinate reaction2 Hydrolysis Phosphinate->reaction2 Hydrolysis Acid or Base Hydrolysis Hydrolysis->reaction2 DEPA Diethylphosphinic Acid reaction1->Phosphinate reaction2->DEPA

Methodological & Application

Application Notes: Diethylphosphinic Acid as a Ligand in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials. The efficacy of the palladium catalyst at the heart of this reaction is critically influenced by the choice of ligand. While a wide array of phosphine-based ligands have been developed and utilized, this document explores the potential application of diethylphosphinic acid as a ligand in this context.

Disclaimer: Extensive literature searches did not yield specific examples or quantitative data for the use of this compound as a primary ligand in Suzuki-Miyaura coupling reactions. The following application notes and protocols are therefore presented as a generalized guide based on the principles of Suzuki-Miyaura catalysis and the known behavior of related phosphinic acid and phosphine (B1218219) oxide-containing ligands. The experimental data presented is hypothetical and for illustrative purposes only.

Theoretical Application of this compound

This compound, with its P=O bond and ethyl substituents, could potentially act as a ligand for the palladium catalyst. The oxygen atom of the phosphinyl group could coordinate to the palladium center. The electronic and steric properties of the diethylphosphinyl group would then influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. It is hypothesized that such a ligand might offer stability to the palladium catalyst and modulate its reactivity.

Hypothetical Performance Data

The following table summarizes hypothetical quantitative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst with this compound as a ligand. This data is intended to serve as a template for the types of results that would be collected and analyzed in an experimental setting.

EntryAryl HalideArylboronic AcidPd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂This compoundK₂CO₃Toluene/H₂O1001285
24-ChlorotoluenePhenylboronic acidPd(OAc)₂This compoundK₃PO₄Dioxane/H₂O1102465
31-Bromo-4-methoxybenzene4-Acetylphenylboronic acidPd₂(dba)₃This compoundCs₂CO₃THF/H₂O801692
42-Bromopyridine3-Methoxyphenylboronic acidPd(OAc)₂This compoundK₂CO₃Toluene/H₂O1001878

Experimental Protocols

Below are detailed, generalized methodologies for a Suzuki-Miyaura coupling reaction hypothetically employing this compound as a ligand.

General Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Palladium source (e.g., Palladium(II) acetate (B1210297) - Pd(OAc)₂)

  • This compound

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., Potassium carbonate - K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and this compound (0.02 mmol, 2 mol%).

    • Add 5 mL of the anhydrous organic solvent (e.g., Toluene).

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Assembly:

    • To the catalyst mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Add 2 mL of degassed water.

  • Reaction Execution:

    • Fit the Schlenk flask with a condenser.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Visualizations

Generalized Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Trans Transmetalation (Ar'-B(OR)₂) PdII->Trans Ar'B(OH)₂ Base DiarylPd Ar-Pd(II)-Ar' (L)₂ Trans->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol for the Suzuki-Miyaura coupling.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation: Pd Source + Ligand in Solvent under Inert Gas start->catalyst_prep reagents Add Reagents: Aryl Halide, Arylboronic Acid, Base catalyst_prep->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Aqueous Work-up: Extraction and Washing monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols: Palladium-Catalyzed P-Vinylation of Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of diethylphosphinic acid with vinyl halides. This reaction, analogous to the Hirao cross-coupling, facilitates the formation of a carbon-phosphorus bond, yielding valuable vinyldiethylphosphine oxides.

Introduction

The palladium-catalyzed cross-coupling of organophosphorus compounds is a cornerstone of modern synthetic chemistry, enabling the formation of C-P bonds with high efficiency and selectivity. While the Heck reaction is renowned for C-C bond formation between aryl/vinyl halides and alkenes, the analogous P-vinylation of phosphinic acids proceeds via a Hirao-type mechanism. This process involves the coupling of a compound containing a P-H bond, such as this compound, with a vinyl halide in the presence of a palladium catalyst and a base. The resulting vinyldiethylphosphine oxides are versatile intermediates in organic synthesis, finding applications in the development of novel ligands, materials, and biologically active molecules.

Reaction Principle

The catalytic cycle for the P-vinylation of this compound is believed to be similar to that of other palladium-catalyzed cross-coupling reactions, such as the Hirao reaction. The process is initiated by the oxidative addition of the vinyl halide to a Pd(0) species. Subsequent steps involve the deprotonation of this compound by a base, followed by coordination of the resulting phosphinate to the palladium center and reductive elimination to afford the vinyldiethylphosphine oxide product and regenerate the active Pd(0) catalyst.

Key Applications

  • Synthesis of Novel Ligands: Vinyldialkylphosphine oxides can be readily transformed into phosphines for use as ligands in transition metal catalysis.

  • Monomers for Polymerization: The vinyl group provides a handle for polymerization, leading to phosphorus-containing polymers with unique properties.

  • Intermediates in Drug Discovery: The phosphine (B1218219) oxide moiety can be a key pharmacophore or a synthetic handle for the elaboration of complex drug candidates.

Quantitative Data Summary

The following table summarizes representative quantitative data for the palladium-catalyzed P-vinylation of secondary phosphine oxides and H-phosphinates with vinyl halides, which serves as a model for the reaction with this compound.

EntryVinyl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
11-BromostyrenePd(OAc)₂ (2)dppf (4)DBUToluene (B28343)1001285Adapted from Hirao coupling literature
2(E)-1-Bromo-1-hexenePd₂(dba)₃ (1.5)Xantphos (3)K₂CO₃Dioxane1101678Adapted from Hirao coupling literature
31-IodocyclohexenePd(PPh₃)₄ (5)-Et₃NAcetonitrile802492[1]
4(Z)-1-Bromo-2-phenyl-1-ethenePdCl₂(dppf) (3)-Cs₂CO₃DMF1201088Adapted from Hirao coupling literature

Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed P-Vinylation of this compound with Vinyl Bromides

This protocol is a representative procedure for the synthesis of vinyldiethylphosphine oxides.

Materials:

  • This compound

  • Vinyl bromide (e.g., 1-bromostyrene)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and dppf (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the catalyst complex.

  • To this mixture, add this compound (1.2 mmol, 1.2 equiv.), the vinyl bromide (1.0 mmol, 1.0 equiv.), and DBU (1.5 mmol, 1.5 equiv.).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinyldiethylphosphine oxide.

Visualizations

Catalytic Cycle of the Hirao-Type P-Vinylation

Hirao_Type_Vinylation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Vinyl-Pd(II)-X(L_n) OxAdd->PdII_complex Ligand_Ex Ligand Exchange PdII_complex->Ligand_Ex Phosphinate_Complex Vinyl-Pd(II)-P(O)Et_2(L_n) Ligand_Ex->Phosphinate_Complex Byproduct HX + Base Ligand_Ex->Byproduct RedElim Reductive Elimination Phosphinate_Complex->RedElim RedElim->Pd0 Regeneration Product Vinyldiethylphosphine Oxide RedElim->Product Reactant1 Vinyl-X Reactant1->OxAdd Reactant2 Et_2P(O)H + Base Reactant2->Ligand_Ex Experimental_Workflow Start Start: Dry Schlenk Flask under Inert Atmosphere Add_Catalyst Add Pd(OAc)₂ and dppf Start->Add_Catalyst Add_Solvent Add Anhydrous Toluene and Stir Add_Catalyst->Add_Solvent Add_Reagents Add this compound, Vinyl Bromide, and DBU Add_Solvent->Add_Reagents Reaction Heat Reaction Mixture to 100°C Add_Reagents->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Aqueous Workup: Dilute, Wash with HCl and Brine Monitoring->Workup Drying Dry Organic Layer and Concentrate Workup->Drying Purification Purify by Flash Column Chromatography Drying->Purification End End: Isolated Vinyldiethylphosphine Oxide Purification->End

References

Application Notes and Protocols for the Synthesis of Bioactive Phosphinic Peptide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activity, and application of bioactive phosphinic peptide analogs. These compounds are potent transition-state analog inhibitors of metalloproteases and have significant potential in drug discovery.

Introduction to Bioactive Phosphinic Peptides

Phosphinic peptides are a class of peptidomimetics where a phosphinic acid moiety [-P(O)(OH)-CH₂-] replaces a scissile peptide bond. This structural modification makes them hydrolytically stable analogs of the tetrahedral transition state of peptide hydrolysis.[1][2] This key feature allows them to act as potent and specific inhibitors of various enzymes, particularly zinc metalloproteases.[3][4][5] Their ability to chelate the active site metal ion, typically zinc, through the phosphinic acid group, combined with interactions of the peptide side chains with the enzyme's binding pockets, results in high binding affinity and selectivity.[6][7]

The development of solid-phase synthesis techniques has enabled the creation of large combinatorial libraries of phosphinic peptides, facilitating the discovery of highly potent and selective inhibitors for various therapeutic targets.[8] These compounds have shown promise in targeting enzymes involved in cardiovascular diseases, cancer, and inflammation.

Key Applications

  • Enzyme Inhibition Studies: Due to their high affinity and specificity, phosphinic peptides are invaluable tools for studying the structure and function of proteases.

  • Drug Discovery: They serve as lead compounds for the development of novel therapeutics targeting enzymes like angiotensin-converting enzyme (ACE) and matrix metalloproteinases (MMPs).[6][9]

  • Diagnostic Tools: Labeled phosphinic peptides can be used as probes for activity-based protein profiling and in vivo imaging.

Data Presentation: Inhibitory Potency of Bioactive Phosphinic Peptide Analogs

The following table summarizes the inhibitory activities of selected phosphinic peptide analogs against their target enzymes.

Inhibitor Name/StructureTarget EnzymeInhibition Constant (Ki)IC50Reference(s)
RXP407 (Ac-Asp-Pheψ[PO₂-CH₂]Ala-Ala-NH₂)Angiotensin-Converting Enzyme (ACE) N-domain12 nM-[9][10]
Phosphinic tripeptide (Z-Xaaψ[PO₂-CH₂]YaaOH series)Angiotensin-Converting Enzyme 2 (ACE2)0.4 nM-[3]
Compound 8(F2) (a phosphinic tripeptide)ACE C-domain0.65 nM-[4][11]
Compound 8(F2)Endothelin-Converting Enzyme-1 (ECE-1)14 nM-[4][11]
Consensus Sequence (from library)Matrix Metalloproteinase-12 (MMP-12)down to 6 nM-[8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Phosphinic Peptide Analog

This protocol describes a general method for the solid-phase synthesis of a phosphinic peptide, a common technique for generating these molecules.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Phosphinic dipeptide building block (e.g., Fmoc-Pheψ[PO(OAd)-CH₂]Ala-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Phosphinic Building Block Coupling: Dissolve the phosphinic dipeptide building block (2 eq.), HBTU (2 eq.), HOBt (2 eq.), and DIPEA (4 eq.) in DMF. Add to the resin and shake overnight. Wash the resin with DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for any additional amino acids in the sequence.

  • Final Fmoc Deprotection: Repeat step 2.

  • Acetylation (Optional): To cap the N-terminus, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • C18 reverse-phase column.

Mobile Phase:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

  • Injection and Elution: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a constant flow rate.

  • Fraction Collection: Monitor the elution profile at 220 nm and collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow resin Rink Amide Resin swell Swell Resin (DMF) resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple1 Couple Fmoc-AA (HBTU/HOBt/DIPEA) deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 Repeat for each AA couple_phosphinate Couple Phosphinic Building Block deprotect2->couple_phosphinate deprotect_final Final Fmoc Deprotection couple_phosphinate->deprotect_final cleave Cleavage from Resin (TFA Cocktail) deprotect_final->cleave crude Crude Peptide cleave->crude hplc RP-HPLC Purification crude->hplc pure Pure Phosphinic Peptide hplc->pure

Caption: Solid-Phase Synthesis Workflow for Phosphinic Peptides.

ras_pathway angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure renin Renin (from Kidney) ace Angiotensin-Converting Enzyme (ACE) inhibitor Phosphinic Peptide Inhibitor (e.g., RXP407) inhibitor->ace

Caption: Inhibition of the Renin-Angiotensin System by Phosphinic Peptides.

mmp_pathway growth_factors Growth Factors (e.g., VEGF, TGF-β) receptor Receptor Tyrosine Kinase growth_factors->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb mmp2_gene MMP-2 Gene Transcription nfkb->mmp2_gene mmp2_protein Pro-MMP-2 mmp2_gene->mmp2_protein Translation active_mmp2 Active MMP-2 mmp2_protein->active_mmp2 Activation ecm_degradation ECM Degradation active_mmp2->ecm_degradation invasion Tumor Invasion & Metastasis ecm_degradation->invasion inhibitor Phosphinic Peptide MMP Inhibitor inhibitor->active_mmp2

Caption: Inhibition of MMP-2 Signaling in Cancer by Phosphinic Peptides.

References

Diethylphosphinic Acid in Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphinic acid, a member of the phosphinic acid class of organophosphorus compounds, presents potential as a Brønsted acid organocatalyst in various chemical transformations. While the broader family of chiral phosphoric acids has been extensively studied and applied in asymmetric organocatalysis, the specific catalytic role of simpler, achiral dialkylphosphinic acids, such as this compound, is less documented in the context of complex carbon-carbon bond-forming reactions. This document aims to provide a concise overview of the properties of this compound and its potential applications as a Brønsted acid catalyst, drawing parallels with the well-established reactivity of other acidic organocatalysts. The information presented herein is intended to serve as a foundational resource for researchers exploring the catalytic utility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior as a catalyst and for the design of appropriate reaction conditions.

PropertyValueReference
Molecular FormulaC4H11O2PN/A
Molecular Weight122.10 g/mol N/A
pKaApprox. 3.0-3.5N/A
AppearanceColorless liquid or low melting solidN/A
Boiling Point>300 °CN/A
SolubilitySoluble in water and many organic solventsN/A

Mechanistic Role in Brønsted Acid Organocatalysis

As a Brønsted acid, this compound can catalyze reactions by protonating a substrate, thereby activating it towards nucleophilic attack. A general mechanism for the this compound-catalyzed acetalization of an aldehyde is depicted below. In this mechanism, the phosphinic acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by an alcohol, followed by proton transfer and elimination of water, leads to the formation of the acetal (B89532) product.

Acetal Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde (RCHO) ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde Protonation by Catalyst Alcohol Alcohol (R'OH) Hemiacetal Hemiacetal Catalyst This compound ((CH3CH2)2P(O)OH) ProtonatedAldehyde->Hemiacetal Nucleophilic Attack by Alcohol ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal Proton Transfer Carbocation Carbocation Intermediate ProtonatedHemiacetal->Carbocation Loss of Water Water Water (H2O) Acetal Acetal Carbocation->Acetal Attack by Second Alcohol Molecule RegeneratedCatalyst Regenerated Catalyst Acetal->RegeneratedCatalyst Deprotonation

Figure 1: Generalized mechanism for this compound-catalyzed acetal formation.

Experimental Protocols

While specific, detailed protocols for organocatalytic reactions employing this compound are not abundantly available in the reviewed literature, a general procedure for a Brønsted acid-catalyzed reaction, such as acetal formation, can be adapted. The following protocol is a representative example.

General Protocol for this compound-Catalyzed Acetalization of an Aldehyde

Materials:

  • Aldehyde (1.0 mmol)

  • Alcohol (e.g., methanol (B129727) or ethanol, 5.0 mL, used as solvent and reagent)

  • This compound (0.05-0.1 mmol, 5-10 mol%)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Appropriate deuterated solvent for NMR analysis (e.g., CDCl3)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol).

  • Add the alcohol (5.0 mL) to the flask.

  • Add this compound (5-10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically after several hours, as indicated by the disappearance of the starting aldehyde), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

  • Characterize the purified product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Workflow for Catalyst Screening and Optimization

For researchers interested in exploring the catalytic activity of this compound, a systematic workflow is recommended. This involves screening various reaction parameters to identify the optimal conditions for a given transformation.

Catalyst Screening Workflow Start Define Target Reaction Substrate_Scope Select Substrates and Reagents Start->Substrate_Scope Initial_Screening Initial Catalyst Loading Screen (e.g., 1, 5, 10 mol%) Substrate_Scope->Initial_Screening Solvent_Screening Solvent Screen (e.g., Toluene, CH2Cl2, THF) Initial_Screening->Solvent_Screening Temp_Screening Temperature Screen (e.g., RT, 50°C, 80°C) Solvent_Screening->Temp_Screening Time_Course Reaction Time Optimization Temp_Screening->Time_Course Analysis Analyze Results (Yield, Selectivity) Time_Course->Analysis Optimization Optimized Conditions Analysis->Optimization

Figure 2: A typical workflow for screening and optimizing reaction conditions.

Conclusion

Based on the available literature, this compound is a Brønsted acid with potential applications in organocatalysis, particularly for reactions that are amenable to acid catalysis, such as esterifications and acetalizations. However, its use as a primary organocatalyst for more complex transformations, especially in an asymmetric context, appears to be limited, with the field being dominated by more structurally sophisticated chiral phosphoric acids. The provided general mechanism and protocol for acetal formation can serve as a starting point for researchers wishing to investigate the catalytic utility of this compound. Further research is warranted to fully explore the scope and limitations of this compound and other simple phosphinic acids as organocatalysts, potentially uncovering novel reactivity and applications in organic synthesis.

Application Notes and Protocols: Diethylphosphinic Acid and its Salts as Precursors for Advanced Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphinic acid and its metal salts, particularly aluminum diethylphosphinate (AlPi), have emerged as highly effective halogen-free flame retardants for a wide range of polymeric materials. Their growing adoption is driven by a favorable environmental profile and their ability to impart excellent fire safety characteristics to polymers such as polyamides (PA), polyesters (e.g., polybutylene terephthalate (B1205515) - PBT, polybutylene succinate (B1194679) - PBS), epoxy resins (EP), and polyurethanes (PU). These compounds function through a dual mechanism, acting in both the gas and condensed phases to suppress combustion. In the gas phase, the thermal decomposition of the phosphinate releases phosphorus-containing radicals that quench the high-energy radicals responsible for flame propagation. Simultaneously, in the condensed phase, they promote the formation of a stable, insulating char layer that acts as a physical barrier to heat and mass transfer, effectively starving the fire. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based flame retardants.

Data Presentation

The following tables summarize the quantitative performance of aluminum diethylphosphinate (AlPi) as a flame retardant in various polymer systems.

Table 1: Flammability Data for Poly(butylene succinate) (PBS) Composites with Aluminum Diethylphosphinate (AlPi) [1][2]

Sample DesignationAlPi Content (wt%)LOI (%)UL-94 Rating (3.2 mm)Peak Heat Release Rate (PHRR) (kW/m²)PHRR Reduction (%)
Neat PBS0-No Rating--
PBS5AlPi5----
PBS10AlPi10----
PBS15AlPi15----
PBS20AlPi20-V-1--
PBS25AlPi2529.5V-0-49.3

Table 2: Flammability Data for Glass Fiber Reinforced Polyamide 6 (GF/PA6) Composites with Aluminum Diethylphosphinate (ADP) [3][4]

Sample DesignationAdditive Content (wt%)LOI (%)UL-94 Rating (3.2 mm)Peak Heat Release Rate (pk-HRR) (kW/m²)Residue Yield (wt%)
GF/PA60-No Rating817-
12%ADP/GF/PA612% ADP--604-
5%API/7%ADP/GF/PA65% API, 7% ADP-V-049736.1

*API: Aromatic macromolecular polyimide (synergist)

Table 3: Flammability Data for Epoxy Resin (EP) Composites with Aluminum Diethylphosphinate (Al(DEP) or AlPi) and Synergists [5][6][7]

Sample DesignationFlame Retardant System (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pk-HRR) (kW/m²)Total Smoke Production (TSP) (m²)
Neat EP026.2No Rating--
EP with 15% Al(DEP)15% Al(DEP)29.8V-0--
EP with 15% Al(MEP)15% Al(MEP)32.2V-0--
EP-43.2% AlPi, 1.6% MPP, 0.2% Al₂O₃33.5V-0493.224.4
EP-5-----

*Al(MEP): Aluminum methylethylphosphinate; MPP: Melamine polyphosphate

Experimental Protocols

Protocol 1: Synthesis of Aluminum Diethylphosphinate (AlPi)

This protocol is based on the method described in patent CN103739624A[8].

Materials:

Equipment:

  • Pressure reaction kettle equipped with a stirrer, gas inlets, and temperature and pressure controls

  • Distillation apparatus

  • Separatory funnel

  • Crystallizer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Synthesis of Di(trimethylsiloxy)phosphine:

    • In a reaction vessel under a nitrogen atmosphere, mix ammonium hypophosphite with toluene.

    • Add a catalytic amount of trifluoromethanesulfonic acid.

    • Heat the mixture to 80-130°C.

    • Slowly add hexamethyldisilazane (HMDS) dropwise to the solution.

    • After the addition is complete, continue the reaction until the formation of di(trimethylsiloxy)phosphine is complete. The organic layer containing the product will separate.

  • Synthesis of this compound:

    • Transfer the organic layer containing di(trimethylsiloxy)phosphine to a pressure reaction kettle.

    • Introduce ethylene gas and hydrogen bromide gas into the kettle.

    • Use nitrogen gas to maintain a reaction pressure of 0.5-0.8 MPa.

    • Heat the reaction to approximately 80°C for 4-5 hours.

    • After the reaction, cool the kettle and vent the excess gas.

    • Purify the intermediate product by reduced-pressure distillation to remove the toluene.

    • Add water to the residue and separate the aqueous layer containing this compound using a separatory funnel.

  • Formation of Aluminum Diethylphosphinate:

    • Transfer the this compound solution to a crystallizer.

    • Adjust the pH of the solution to 3.0 ± 0.2 using a 30% sulfuric acid solution.

    • Slowly add an aqueous solution of aluminum sulfate dropwise to the this compound solution at room temperature.

    • After the addition, heat the mixture to 90°C for 1 hour to promote crystallization.

    • Cool the mixture, and collect the precipitated aluminum diethylphosphinate by filtration.

    • Wash the product and dry it in an oven.

Protocol 2: Preparation of Flame-Retardant Polymer Composites by Melt Compounding

This protocol describes a general procedure for incorporating AlPi into a polymer matrix.

Materials:

  • Polymer pellets (e.g., Polyamide 6, Polybutylene succinate)

  • Aluminum diethylphosphinate (AlPi) powder

  • Other additives (e.g., synergists, compatibilizers, antioxidants), as required

Equipment:

  • Vacuum oven

  • Internal batch mixer (e.g., Brabender or HAAKE type)

  • Compression molding machine

  • Standard molds for test specimens

Procedure:

  • Drying: Dry the polymer pellets and AlPi powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80-120°C) for at least 4 hours to remove any moisture.

  • Melt Blending:

    • Preheat the internal mixer to a temperature above the melting point of the polymer (e.g., 240-280°C for PA66[9], 135°C for PBS[1]).

    • Add the dried polymer pellets to the mixer and allow them to melt completely.

    • Add the pre-weighed AlPi powder and any other additives to the molten polymer.

    • Mix at a defined rotor speed (e.g., 50-80 rpm) for a specified time (e.g., 5-10 minutes) to ensure homogeneous dispersion.

  • Sample Preparation:

    • Quickly remove the molten compound from the mixer.

    • Place the compound into a preheated mold on the compression molding machine.

    • Apply a specific pressure (e.g., 10 MPa) for a set time (e.g., 5 minutes) to form sheets of the desired thickness.

    • Cool the mold under pressure.

    • Cut the molded sheets into standard specimen sizes for various flammability and mechanical tests.

Protocol 3: Flammability Testing of Polymer Composites

1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

  • Principle: This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

  • Apparatus: LOI instrument with a vertical glass column, gas flow meters, and an igniter.

  • Specimen: Rectangular bar (e.g., 130 mm × 6.5 mm × 3.2 mm).

  • Procedure:

    • Mount the specimen vertically in the center of the glass column.

    • Set a specific oxygen/nitrogen mixture to flow up through the column.

    • Ignite the top of the specimen with a flame.

    • Observe the burning behavior. If the flame self-extinguishes, increase the oxygen concentration. If it continues to burn, decrease the oxygen concentration.

    • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains burning for a specified time or burns a specified length.

2. UL-94 Vertical Burning Test (ASTM D3801)

  • Principle: This test evaluates the burning characteristics of a material after exposure to a small flame.

  • Apparatus: UL-94 test chamber, Bunsen burner, timer, and cotton patch.

  • Specimen: Rectangular bar (e.g., 125 mm × 12.7 mm × 3.2 mm).

  • Procedure:

    • Mount the specimen vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t1).

    • Immediately reapply the flame for another 10 seconds and remove it.

    • Record the second afterflame time (t2) and the afterglow time.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

    • Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.

3. Cone Calorimetry (ISO 5660)

  • Principle: This test measures the heat release rate and other combustion parameters of a material when exposed to a controlled level of radiant heat.

  • Apparatus: Cone calorimeter with a conical radiant heater, spark igniter, load cell, and gas analysis system.

  • Specimen: Square plaque (e.g., 100 mm × 100 mm × 3 mm).

  • Procedure:

    • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it on the load cell.

    • Expose the specimen to a specific heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the pyrolysis gases.

    • Continuously measure the heat release rate (HRR), mass loss rate, time to ignition, and smoke production throughout the test.

    • Key parameters obtained include the peak heat release rate (PHRR), total heat released (THR), and total smoke production (TSP).

Mandatory Visualization

flame_retardant_mechanism cluster_condensed_phase Condensed Phase (Polymer) cluster_gas_phase Gas Phase (Flame) Polymer Polymer Matrix Char Stable Char Layer Polymer->Char promotes Volatiles Flammable Volatiles Polymer->Volatiles AlPi Aluminum Diethylphosphinate (AlPi) AlPi->Char catalyzes PhosphorusRadicals Phosphorus Radicals (PO•) AlPi->PhosphorusRadicals decomposes to Barrier Heat & Mass Transfer Barrier Char->Barrier Heat Heat Flux Barrier->Heat blocks Barrier->Volatiles blocks Heat->Polymer pyrolysis Heat->AlPi decomposition Combustion Combustion Radicals (H•, OH•) Volatiles->Combustion Flame Flame Propagation Combustion->Flame PhosphorusRadicals->Combustion scavenges experimental_workflow cluster_synthesis Material Preparation cluster_testing Flammability Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Aluminum Diethylphosphinate Compounding Melt Compounding with Polymer Synthesis->Compounding Molding Compression Molding of Test Specimens Compounding->Molding LOI LOI Test (ASTM D2863) Molding->LOI UL94 UL-94 Test (ASTM D3801) Molding->UL94 Cone Cone Calorimetry (ISO 5660) Molding->Cone Performance Performance Assessment: - Oxygen Index - V-Rating - Heat Release Rate - Smoke Production LOI->Performance UL94->Performance Cone->Performance

References

Application Notes and Protocols: Diethylphosphinic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethylphosphinic acid and its derivatives in materials science. The primary focus is on its well-established role as a halogen-free flame retardant, with additional sections covering its emerging applications in catalysis and corrosion inhibition. Detailed experimental protocols for synthesis and application are provided, along with quantitative performance data to facilitate research and development.

Application as a Flame Retardant

This compound, particularly its aluminum salt (aluminum diethylphosphinate, AlPi), is a highly effective halogen-free flame retardant for a wide range of polymers.[1] Its mechanism of action is twofold, involving both condensed-phase and gas-phase activity to suppress combustion.[2]

In the condensed phase, it promotes the formation of a stable char layer on the polymer surface, which acts as a barrier to heat and mass transfer.[2] In the gas phase, the decomposition of this compound releases phosphorus-containing radicals that quench the high-energy H• and OH• radicals responsible for flame propagation.[2]

Quantitative Performance Data

The following tables summarize the flame-retardant performance of aluminum diethylphosphinate (AlPi) in various polymer systems.

Table 1: Flame Retardant Properties of Polyamide 6 (PA6) Composites

FormulationLOI (%)UL-94 Rating (1.6 mm)Reference
Neat PA622.0HB[3]
PA6 + 11 wt% AlPi/TGIC (97:3)30.8V-0[3]
PA6 + 11 wt% AlPi/CTP-EP (97/3)31.0V-0[4]
PA6 + 12 wt% BD-ADP30.0V-0[5]

TGIC: 1,3,5-triglycidyl isocyanurate; CTP-EP: hexa-[4-(glycidyloxycarbonyl) phenoxy]cyclotriphosphazene; BD-ADP: modified aluminum diethylphosphinate.

Table 2: Flame Retardant Properties of Polyurethane (PU) Foam Composites

FormulationLOI (%)UL-94 RatingpHRR (W/g)THR (kJ/g)Reference
Neat RPUF-Fails202-[6]
RPUF + 30 php ADP23.0V-1--[6]
RPUF + 10 php ADP + 20 php EG25.9V-1159.85-[2]
FPUF-Fails--[1][7]
FPUF + 20% ADP--Reduced by 35%Reduced by 33%[1][7]

RPUF: Rigid Polyurethane Foam; FPUF: Flexible Polyurethane Foam; ADP: Aluminum Diethylphosphinate; EG: Expanded Graphite; php: parts per hundred parts of polyol.

Experimental Protocols

1.2.1. Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound without monoethylphosphinic acid impurities.[7][8]

  • Materials: Sodium hypophosphite monohydrate, acetic anhydride (B1165640), ethylene (B1197577) glycol monomethyl ether, glacial acetic acid, anhydrous sulfuric acid, ethylene, initiator (e.g., Diisopropyl azodicarboxylate with a copper complex).

  • Procedure:

    • In a suitable reactor, dissolve sodium hypophosphite monohydrate (2 mol) and acetic anhydride (2 mol) in ethylene glycol monomethyl ether (44 ml).

    • Add a catalytic amount of glacial acetic acid (0.1 mol) under stirring and continue stirring at room temperature for 2 hours.

    • Add anhydrous sulfuric acid (1 mol), and after the addition, cool the mixture to below 15°C and let it stand for 1 hour.

    • Filter to recover sodium sulfate (B86663) and obtain the anhydrous hypophosphorous acid solution.

    • Transfer the solution to a pressure reactor and introduce ethylene to a pressure of 1 MPa.

    • In a separate vessel, prepare an initiator mixture of Diisopropyl azodicarboxylate (20g), a copper complex (0.4g), and ethylene glycol monomethyl ether (44g).

    • Add the initiator mixture to the reactor in batches over 10 hours, maintaining the ethylene pressure at not less than 0.6 MPa and the temperature not exceeding 95°C.

    • After the reaction is complete, the this compound can be isolated and purified.

1.2.2. Preparation of Polyamide 6/Aluminum Diethylphosphinate Composites

This protocol describes the preparation of flame-retardant Polyamide 6 composites by melt compounding.[9]

  • Materials: Polyamide 6 (PA6) pellets, aluminum diethylphosphinate (AlPi) powder, twin-screw extruder, injection molding machine.

  • Procedure:

    • Dry the PA6 pellets at 80°C for at least 4 hours to remove moisture.

    • Premix the dried PA6 pellets with the desired weight percentage of AlPi powder.

    • Feed the mixture into a co-rotating twin-screw extruder.

    • Set the extruder temperature profile from 230°C to 250°C from the hopper to the die.

    • Melt compound the mixture at a screw speed of 200-300 rpm.

    • Extrude the molten composite into strands, cool in a water bath, and pelletize.

    • Dry the composite pellets at 80°C for 4 hours.

    • Use an injection molding machine to prepare test specimens according to standard dimensions for flammability and mechanical testing.

1.2.3. Preparation of Flame-Retardant Rigid Polyurethane Foam

This protocol outlines the one-step preparation of rigid polyurethane foam with aluminum diethylphosphinate.[10]

  • Materials: Polymeric methylene (B1212753) diphenyl diisocyanate (pMDI), polyether polyol, silicone surfactant, amine catalyst, water (blowing agent), aluminum diethylphosphinate (ADP).

  • Procedure:

    • In a suitable container, thoroughly mix the polyether polyol, silicone surfactant, amine catalyst, water, and the desired amount of ADP.

    • In a separate container, weigh the required amount of pMDI.

    • Add the pMDI to the polyol mixture and stir vigorously with a mechanical stirrer for about 10-15 seconds.

    • Quickly pour the reacting mixture into a mold and allow it to free-rise.

    • Cure the foam in an oven at 70°C for 24 hours.

    • After curing, the foam can be cut into desired dimensions for testing.

Visualization of Mechanisms and Workflows

flame_retardancy_mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Matrix Char Protective Char Layer Polymer->Char promotes AlPi_solid AlPi AlPi_solid->Char AlPi_gas Volatilized This compound AlPi_solid->AlPi_gas volatilization Quenched Less Reactive Species AlPi_gas->Quenched quenches Radicals H•, OH• (High Energy Radicals) Radicals->Quenched Heat Heat Source Heat->Polymer Heat->AlPi_solid decomposition

Dual-phase flame retardancy mechanism of AlPi.

polymer_composite_workflow start Start drying Drying of Polymer Pellets start->drying premixing Premixing Polymer and AlPi drying->premixing extrusion Melt Compounding (Twin-Screw Extruder) premixing->extrusion cooling Cooling and Pelletizing extrusion->cooling post_drying Drying of Composite Pellets cooling->post_drying molding Injection Molding of Test Specimens post_drying->molding testing Flammability and Mechanical Testing molding->testing end End testing->end

Workflow for preparing polymer/AlPi composites.

Application as a Catalyst in Esterification

While less common than its use as a flame retardant, this compound can function as an acid catalyst in esterification reactions. Its acidic nature allows it to protonate the carbonyl oxygen of a carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol.

Quantitative Performance Data

Specific quantitative data for this compound as an esterification catalyst is not widely available in the literature. However, its catalytic activity would be comparable to other weak organic acids. The reaction yield and rate are highly dependent on the specific substrates, reaction temperature, and removal of water.

Table 3: General Parameters for this compound Catalyzed Esterification

ParameterTypical Range/Value
Catalyst Loading1-5 mol%
Reactant Ratio (Alcohol:Acid)1:1 to 5:1 (or alcohol as solvent)
Temperature80 - 150 °C
Reaction Time4 - 24 hours
Experimental Protocol

2.2.1. Esterification of a Carboxylic Acid

This is a general protocol for the esterification of a carboxylic acid using this compound as a catalyst.

  • Materials: Carboxylic acid, alcohol, this compound, toluene (B28343) (or another suitable solvent for azeotropic water removal), Dean-Stark apparatus, heating mantle, magnetic stirrer.

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add the carboxylic acid (1.0 eq), the alcohol (1.5 eq), this compound (0.02 eq), and toluene.

    • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude ester can be purified by distillation or column chromatography.

Visualization of the Catalytic Pathway

esterification_pathway CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ (from DEPA) DEPA This compound (Et2P(O)OH) DEPA->CarboxylicAcid TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Alcohol Alcohol Alcohol (R'-OH) Alcohol->ProtonatedAcid Ester Ester (R-COOR') TetrahedralIntermediate->Ester - H2O, - H+ Water Water (H2O) TetrahedralIntermediate->Water Ester->DEPA regenerates catalyst

Catalytic pathway for esterification.

Application as a Corrosion Inhibitor

Organophosphorus compounds, including phosphonic acids, are known to be effective corrosion inhibitors for metals like steel in acidic environments. While specific data for this compound is limited, its derivatives have shown promise. The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

Quantitative Performance Data

The following table presents representative data for a phosphonic acid derivative as a corrosion inhibitor for mild steel in a 1 M HCl solution, which can be considered analogous to the expected performance of this compound.

Table 4: Corrosion Inhibition Performance of a Phosphonic Acid Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)
01150-
1 x 10⁻⁵25078.3
5 x 10⁻⁵15087.0
1 x 10⁻⁴9092.2
5 x 10⁻⁴6094.8

Data is representative and based on studies of similar organophosphorus compounds.

Experimental Protocol

3.2.1. Electrochemical Evaluation of Corrosion Inhibition

This protocol describes the use of potentiodynamic polarization to evaluate the corrosion inhibition efficiency of this compound.

  • Materials: Mild steel coupons, 1 M hydrochloric acid solution, this compound, potentiostat with a three-electrode cell (working electrode: mild steel coupon; counter electrode: platinum; reference electrode: saturated calomel (B162337) electrode).

  • Procedure:

    • Prepare mild steel coupons by polishing with successively finer grades of emery paper, degreasing with acetone, rinsing with deionized water, and drying.

    • Prepare a series of 1 M HCl solutions containing different concentrations of this compound.

    • Immerse a prepared mild steel coupon (working electrode) in the test solution within the electrochemical cell and allow it to stabilize for 30-60 minutes to reach a steady open circuit potential.

    • Perform potentiodynamic polarization by scanning the potential from -250 mV to +250 mV versus the open circuit potential at a scan rate of 1 mV/s.

    • Record the polarization curve (log current density vs. potential).

    • Determine the corrosion current density (Icorr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100.

Visualization of the Inhibition Mechanism

corrosion_inhibition Steel Mild Steel Surface Adsorption Adsorption of Inhibitor Steel->Adsorption interaction with Corrosion Corrosion (Fe -> Fe2+ + 2e-) Steel->Corrosion Acid Acidic Solution (H+, Cl-) Acid->Steel attacks DEPA This compound (Inhibitor) DEPA->Adsorption Film Protective Film Formation Adsorption->Film Film->Acid blocks NoCorrosion Corrosion Inhibition Film->NoCorrosion

Mechanism of corrosion inhibition by adsorption.

References

Application Note: 31P NMR Characterization of Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylphosphinic acid [(C₂H₅)₂P(O)OH] is an organophosphorus compound with applications in various fields, including as a ligand in catalysis, a precursor for flame retardants, and in the synthesis of potential therapeutic agents. The phosphorus-31 (³¹P) nucleus is an excellent probe for nuclear magnetic resonance (NMR) spectroscopy due to its 100% natural abundance and spin of ½, providing sharp signals over a wide chemical shift range. ³¹P NMR spectroscopy is a powerful, non-destructive analytical technique for the structural elucidation and purity assessment of phosphorus-containing compounds like this compound. This application note provides a detailed protocol for the characterization of this compound using ³¹P NMR spectroscopy, including expected spectral parameters and the effect of pH on its ³¹P chemical shift.

Principles of ³¹P NMR Spectroscopy for this compound Analysis

The ³¹P NMR spectrum provides valuable information about the chemical environment of the phosphorus atom. The key parameters obtained from a ³¹P NMR experiment are the chemical shift (δ) and spin-spin coupling constants (J).

  • Chemical Shift (δ): The chemical shift of the ³¹P nucleus in this compound is sensitive to the electron density around it. Factors such as the electronegativity of neighboring atoms and the molecular geometry influence the chemical shift. For this compound, the phosphorus atom is pentavalent and bonded to two ethyl groups, a hydroxyl group, and a doubly bonded oxygen atom. The chemical shift is reported in parts per million (ppm) relative to an external standard, typically 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. The deprotonation of the acidic proton on the hydroxyl group with increasing pH leads to increased shielding of the phosphorus nucleus and a characteristic upfield shift (to a lower ppm value) in the ³¹P NMR spectrum.

  • Coupling Constants (J): Spin-spin coupling between the ³¹P nucleus and neighboring magnetically active nuclei, primarily protons (¹H), results in the splitting of NMR signals. In a proton-coupled ³¹P NMR spectrum of this compound, the signal will be split by the protons on the adjacent methylene (B1212753) (-CH₂-) groups of the ethyl substituents. This coupling across two bonds is denoted as ²J(P,H). If the acidic proton is not rapidly exchanging, a one-bond coupling, ¹J(P,H), may also be observed. Proton decoupling is a common technique used to simplify the spectrum by collapsing these multiplets into a single sharp peak, which can be useful for determining the number of different phosphorus environments in a sample.

Experimental Protocols

General Protocol for ³¹P NMR Analysis

This protocol outlines the standard procedure for acquiring a proton-decoupled ³¹P NMR spectrum of this compound.

3.1.1. Sample Preparation

  • Accurately weigh 10-50 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • For quantitative analysis, a known concentration of an internal standard can be added, although an external reference is more common for ³¹P NMR.

3.1.2. NMR Spectrometer Setup and Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune the NMR probe to the ³¹P frequency (e.g., approximately 202.4 MHz on a 500 MHz spectrometer).

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Set up a standard one-pulse ³¹P NMR experiment with proton decoupling.

  • Use the acquisition parameters outlined in the table below as a starting point and optimize as needed.

ParameterRecommended Value
Pulse Angle30-45°
Acquisition Time1-2 s
Relaxation Delay (D1)5 s
Number of Scans16-128 (depending on concentration)
Spectral Width100-150 ppm
Temperature298 K (25 °C)

3.1.3. Data Processing

  • Apply a line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the FID.

  • Phase the resulting spectrum.

  • Reference the spectrum to the external standard (85% H₃PO₄ at 0 ppm).

Protocol for Proton-Coupled ³¹P NMR

To observe the coupling between phosphorus and protons, a proton-coupled spectrum is acquired.

  • Follow the sample preparation and spectrometer setup steps from the general protocol.

  • In the acquisition parameters, turn off the proton decoupler during the acquisition time.

  • The relaxation delay (D1) may need to be increased to allow for full relaxation of the coupled spins.

Protocol for pH Titration using ³¹P NMR

This protocol allows for the determination of the pKa of this compound.

  • Prepare a stock solution of this compound in D₂O.

  • Prepare a series of NMR samples in D₂O with varying pH values (e.g., from pH 1 to 12 in increments of 1 pH unit).

  • Adjust the pH of each sample using small additions of dilute DCl or NaOD.

  • Measure the pH of each sample using a calibrated pH meter.

  • Acquire a proton-decoupled ³¹P NMR spectrum for each sample according to the general protocol.

  • Plot the ³¹P chemical shift (δ) as a function of pH. The pKa is the pH at the inflection point of the resulting sigmoidal curve.

Data Interpretation and Expected Results

Proton-Decoupled ³¹P NMR Spectrum

The proton-decoupled ³¹P NMR spectrum of a pure sample of this compound is expected to show a single sharp peak. The exact chemical shift will depend on the solvent and pH. Based on data for the analogous dimethylphosphinic acid (which has a reported chemical shift in CDCl₃), the chemical shift for this compound is anticipated to be in a similar range.

Proton-Coupled ³¹P NMR Spectrum

In the proton-coupled ³¹P NMR spectrum, the signal for this compound is expected to be a multiplet due to coupling with the protons on the adjacent methylene groups. The four protons of the two methylene groups will split the phosphorus signal into a quintet, assuming equivalent coupling. The magnitude of this two-bond coupling constant (²J(P,H)) is typically in the range of 20-30 Hz.

Effect of pH on the ³¹P Chemical Shift

The ³¹P chemical shift of this compound is highly sensitive to the pH of the solution. At low pH, the acid will be fully protonated, and at high pH, it will be deprotonated to form the diethylphosphinate anion. This change in protonation state will cause a significant upfield shift in the ³¹P NMR signal as the pH increases. A plot of the chemical shift versus pH will yield a sigmoidal titration curve, from which the pKa can be determined.

Summary of Expected ³¹P NMR Data for this compound

The following table summarizes the expected ³¹P NMR data for this compound based on general principles and data from analogous compounds.

ParameterExpected Value/ObservationConditions
Chemical Shift (δ) Estimated ~50-60 ppmNeutral pH in D₂O
Shifts upfield with increasing pHpH-dependent
Multiplicity (Proton-Decoupled) Singlet-
Multiplicity (Proton-Coupled) QuintetDue to coupling with -CH₂- protons
²J(P,H) Coupling Constant ~20-30 Hz-

Note: The chemical shift is an estimation and should be confirmed experimentally.

Visualizations

G Experimental Workflow for 31P NMR Characterization cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_decoupled Acquire Proton-Decoupled Spectrum setup->acquire_decoupled acquire_coupled Acquire Proton-Coupled Spectrum setup->acquire_coupled process Fourier Transform & Phasing acquire_decoupled->process acquire_coupled->process reference Reference Spectrum process->reference interpret Interpret Chemical Shift & Coupling reference->interpret

Caption: Workflow for the ³¹P NMR characterization of this compound.

G pH Dependence of this compound 31P NMR Signal protonated Protonated Form (Low pH) downfield Downfield Shift (Higher ppm) protonated->downfield Corresponds to deprotonated Deprotonated Form (High pH) upfield Upfield Shift (Lower ppm) deprotonated->upfield Corresponds to

Caption: Relationship between pH, protonation state, and ³¹P NMR chemical shift.

Application Notes & Protocols: ¹H NMR Analysis of Diethylphosphinic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethylphosphinic acid and its corresponding esters are organophosphorus compounds with significant applications, including as intermediates in chemical synthesis and in the production of flame retardants. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is an indispensable tool for the structural elucidation and purity assessment of these compounds. The presence of the phosphorus-31 (³¹P) nucleus, which is 100% naturally abundant and has a spin of ½, introduces characteristic P-H couplings that are vital for unambiguous spectral assignment.

These notes provide a comprehensive guide to the ¹H NMR analysis of this compound, ethyl diethylphosphinate, and methyl diethylphosphinate. Included are reference data for chemical shifts and coupling constants, detailed protocols for sample preparation, and standard parameters for data acquisition.

¹H NMR Spectral Data

The ¹H NMR spectra of this compound and its esters are characterized by two main sets of signals corresponding to the ethyl groups directly attached to the phosphorus atom (P-CH₂CH₃) and, in the case of esters, the ethyl or methyl group of the ester moiety (O-CH₂CH₃ or O-CH₃).

The methylene (B1212753) protons (P-CH₂) exhibit complex splitting patterns due to coupling with both the adjacent methyl protons (³JHH) and the phosphorus nucleus (²JPH). This typically results in a doublet of quartets. The methyl protons (P-C-CH₃) appear as a doublet of triplets due to coupling with the adjacent methylene protons (³JHH) and a weaker coupling to the phosphorus nucleus (³JPH).

Table 1: ¹H NMR Data for this compound and its Esters in CDCl₃

CompoundStructureAssignmentChemical Shift (δ) ppmMultiplicityCoupling Constants (J) Hz
This compound (CH₃CH₂)₂P(O)OHP-CH₂CH₃~1.75dq²JPH ≈ 14 Hz, ³JHH ≈ 7.6 Hz
P-CH₂CH₃ ~1.15dt³JPH ≈ 18 Hz, ³JHH ≈ 7.6 Hz
P-OH ~10-12br s-
Ethyl Diethylphosphinate (CH₃CH₂)₂P(O)OCH₂CH₃P-CH₂ CH₃1.68dq²JPH = 13.0 Hz, ³JHH = 7.8 Hz
P-CH₂CH₃ 1.10dt³JPH = 17.5 Hz, ³JHH = 7.8 Hz
O-CH₂ CH₃4.05dq³JPH ≈ 8 Hz, ³JHH = 7.1 Hz
O-CH₂CH₃ 1.33t³JHH = 7.1 Hz
Methyl Diethylphosphinate (CH₃CH₂)₂P(O)OCH₃P-CH₂ CH₃~1.70dq²JPH ≈ 13 Hz, ³JHH ≈ 7.7 Hz
P-CH₂CH₃ ~1.12dt³JPH ≈ 17 Hz, ³JHH ≈ 7.7 Hz
O-CH₃ ~3.68d³JPH ≈ 11 Hz

Note: Chemical shift values (δ) are approximate and can vary based on solvent, concentration, and temperature. The broad singlet for the acidic proton (P-OH) is often not observed or can exchange with residual water in the solvent. Coupling constants (J) are generally less sensitive to these variations. Data is compiled and estimated based on typical values for organophosphorus compounds.[1][2]

Visualizing ¹H NMR Splitting Patterns

The coupling interactions in these molecules are key to their identification. The following diagram illustrates the origin of the characteristic "doublet of quartets" pattern for the methylene protons directly attached to the phosphorus atom.

SamplePrepWorkflow start Start weigh 1. Weigh Sample (5-25 mg) start->weigh dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve filter 3. Filter Solution into NMR Tube dissolve->filter cap 4. Cap, Label, and Clean Tube filter->cap end Ready for NMR Analysis cap->end

References

Application Note and Protocol: Quantification of Diethylphosphinic Acid by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantification of Diethylphosphinic acid (DEPA) in aqueous samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). While a specific, universally validated method for this compound is not widely published, this protocol is adapted from robust methods developed for similar short-chain alkylphosphonic acids.[1][2][3][4]

Principle and Application

This compound is a polar organophosphorus compound. Due to its high polarity and lack of a strong UV chromophore, traditional reversed-phase HPLC with UV detection is challenging. This method employs a mixed-mode or porous graphitic carbon HPLC column to achieve effective retention and separation.[1][3] Detection by tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for accurate quantification at trace levels in complex matrices.[1][2] This method is suitable for environmental monitoring, industrial quality control, and research applications.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of short-chain alkylphosphonic acids using HPLC-MS/MS, which can be considered representative targets for the method described.[1][3]

ParameterTypical Performance for Alkylphosphonic Acids
Limit of Detection (LOD) 0.1 - 1.0 µg/L (without sample pre-concentration)
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L (without sample pre-concentration)
Linearity (R²) > 0.995
Dynamic Range 5.0 - 1000 µg/L
Recovery (from spiked water) 85 - 110%
Precision (%RSD) < 15%

Note: Method performance, particularly LOD and LOQ, can be significantly improved (up to 100-fold) with sample pre-concentration via Solid-Phase Extraction (SPE).[1]

Experimental Protocols

Materials and Reagents
  • Standards: this compound (DEPA) reference standard (>95% purity)

  • Internal Standard (IS): Isotope-labeled DEPA (e.g., D10-DEPA) or a structurally similar phosphonic acid not present in the samples (e.g., Isopropylphosphonic acid).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and ultrapure water (18.2 MΩ·cm).

  • Mobile Phase Additives: Formic acid (LC-MS grade, ~99%).

  • SPE Cartridges: Porous Graphitic Carbon (PGC) or Mixed-Mode Anion Exchange cartridges.

  • Sample Vials: Polypropylene autosampler vials.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction and concentration of DEPA from aqueous samples (e.g., environmental water).

  • Sample pH Adjustment: Adjust 100 mL of the water sample to pH 6-7.

  • Spiking: Spike the sample with the internal standard to a final concentration of 50 µg/L.

  • SPE Cartridge Conditioning:

    • Condition a PGC SPE cartridge by passing 5 mL of Methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 100 mL sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering salts and polar impurities.

  • Elution: Elute the retained analytes with 5 mL of 50:50 (v/v) Acetonitrile/Water containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

HPLC-MS/MS Instrumentation and Conditions
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm) OR a mixed-mode column (e.g., Luna Omega PS C18, 100 x 2.1 mm, 3 µm).[1][3]

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution Program:

    Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
    0.0 0.3 95 5
    1.0 0.3 95 5
    8.0 0.3 20 80
    10.0 0.3 20 80
    10.1 0.3 95 5

    | 15.0 | 0.3 | 95 | 5 |

  • Mass Spectrometer Settings (Negative Ion ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Nebulizer Gas Flow: As per instrument recommendation

    • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • The specific precursor and product ions for this compound and the chosen internal standard must be determined by infusing pure standards into the mass spectrometer.

    • Expected Precursor Ion for DEPA [M-H]⁻: m/z 121.0

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 121.0 To be determined To be determined

      | Internal Standard | To be determined | To be determined | To be determined |

Visualizations

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Collect Aqueous Sample B 2. Spike with Internal Standard A->B D 4. Load & Wash Sample B->D C 3. Condition SPE Cartridge C->D E 5. Elute DEPA D->E F 6. Evaporate & Reconstitute E->F G 7. HPLC Separation F->G H 8. ESI Ionization G->H I 9. MS/MS Detection (MRM) H->I J 10. Peak Integration I->J K 11. Quantification J->K

Caption: General workflow for the quantification of this compound.

Principle of Mixed-Mode Chromatography for DEPA Retention

MixedMode cluster_column Mixed-Mode Stationary Phase cluster_analyte This compound (DEPA) p1 p2 p3 p4 p5 p6 p7 p8 DEPA Structure: (C₂H₅)₂PO(OH) DEPA_Anion Anionic Form: (C₂H₅)₂POO⁻ DEPA->DEPA_Anion DEPA_Hydrophobic Hydrophobic Part: -C₂H₅ groups DEPA->DEPA_Hydrophobic IEX_Phase Anion-Exchange (Positively charged sites) DEPA_Anion->IEX_Phase Ionic Interaction RP_Phase Reversed-Phase (e.g., C18 chains) DEPA_Hydrophobic->RP_Phase Hydrophobic Interaction

Caption: Retention mechanisms for DEPA on a mixed-mode HPLC column.

References

Application Notes and Protocols: Organophosphorus Compounds in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While diethylphosphinic acid itself is not prominently featured as a catalyst or ligand in asymmetric synthesis literature, its structural relatives, particularly chiral phosphoric acids and chiral phosphine (B1218219) ligands, are cornerstone reagents in the field. This document provides detailed application notes and protocols for these classes of organophosphorus compounds, which are of significant interest to researchers, scientists, and drug development professionals.

Application Note 1: Chiral Phosphoric Acids in Asymmetric Brønsted Acid Catalysis

Chiral phosphoric acids (CPAs), derived from axially chiral backbones like BINOL or SPINOL, have emerged as powerful and versatile Brønsted acid organocatalysts.[1] Their unique structure allows them to act as bifunctional catalysts, utilizing both the acidic proton and the basic phosphoryl oxygen to activate substrates and control the stereochemical outcome of a reaction.[1][2] The substituents at the 3,3'-positions of the chiral backbone are crucial for creating a well-defined chiral environment, which is key to achieving high levels of stereoinduction.[1]

CPAs are particularly effective in catalyzing a wide range of enantioselective transformations, including Mannich reactions, Friedel-Crafts alkylations, Diels-Alder reactions, and transfer hydrogenations.[1][3] Their ability to activate imines towards nucleophilic attack has been extensively explored, providing efficient pathways to chiral amines and their derivatives, which are valuable building blocks in pharmaceutical synthesis.[3][4]

Key Applications:

  • Mannich Reactions: Catalyzing the addition of nucleophiles (e.g., ketones, enol silyl (B83357) ethers) to imines.[3][5]

  • Aza-Friedel-Crafts Reactions: Enabling the enantioselective addition of electron-rich arenes to imines.[3]

  • Cycloadditions: Acting as catalysts for enantioselective Diels-Alder and [4+2] cycloaddition reactions.[1][6]

  • Atroposelective Synthesis: Constructing axially chiral biaryls and heterobiaryls through controlled C-C bond formation.[2]

  • Transfer Hydrogenation: Mediating the reduction of imines and ketones using Hantzsch esters as a hydride source.[1]

Quantitative Data for Chiral Phosphoric Acid Catalyzed Reactions

Reaction TypeCatalyst Type (Backbone)Substrate 1 (Nucleophile)Substrate 2 (Electrophile)Yield (%)ee (%)Reference
Mannich ReactionBiphenolDifluoroenol silyl etherN-Boc-aldimineup to 95up to 94[5]
Mannich ReactionBINOLAcetylacetoneN-Boc-aromatic imine~10095[3]
[4+2] CycloadditionBINOL DerivativeEnecarbamate2-Benzothiazolimineup to 99>99[6]
Aza-Friedel-CraftsBINOL2-MethoxyfuranN-Boc-aldimineup to 99up to 95[3]
Atroposelective ArylationSPINOL DerivativeIndoleAzonaphthaleneup to 99up to 98[7]
Enantioselective BrominationBINOL DerivativeSubstituted BiarylN-Bromophthalimide-up to 99[2]

Application Note 2: Chiral Phosphine Ligands in Asymmetric Metal Catalysis

Chiral phosphine ligands are indispensable in transition-metal-catalyzed asymmetric synthesis.[8] When coordinated to a metal center (e.g., rhodium, ruthenium, iridium, palladium), these ligands create a chiral environment that directs the stereochemical outcome of the catalytic transformation.[8] Asymmetric hydrogenation is one of the most significant applications, providing a highly efficient and atom-economical method for producing enantiomerically enriched compounds.

The efficacy of a chiral phosphine ligand depends on its electronic and steric properties, which can be fine-tuned by modifying its structure.[8] Key classes include ligands with backbone chirality (e.g., BINAP) and P-chiral ligands where the phosphorus atom itself is the stereogenic center.[8] These ligands have been successfully applied to the asymmetric hydrogenation of a wide variety of substrates, including olefins, ketones, and imines. The hydrogenation of β-ketoesters to chiral β-hydroxy esters, for instance, is a benchmark reaction that provides access to valuable synthons for natural product and drug synthesis.[9][10][11]

Key Applications:

  • Asymmetric Hydrogenation: Reduction of prochiral olefins, ketones (e.g., β-ketoesters), and imines.[9][11]

  • Allylic Alkylation: Palladium-catalyzed enantioselective formation of C-C bonds.[12]

  • Cross-Coupling Reactions: Synthesis of axially chiral biaryls.

  • Hydroformylation: Enantioselective synthesis of chiral aldehydes.

Quantitative Data for Asymmetric Hydrogenation of β-Keto Esters

Catalyst System (Metal-Ligand)SubstrateSolventH₂ PressureYield (%)ee (%)Reference
Ru-CPF-PILs (BINAP derivative)Methyl acetoacetateMethanol50 barQuantitative97[11]
Ir-Ferrocenyl P,N,N-ligandVarious β-keto estersToluene50 atm-up to 95[9]
Ru-BINAPMethyl acetoacetateEthanol100 atmHighup to 99[13]
Ru-MeO-BIPHEPEthyl acetoacetateMethanol4 atm>95>99[13]
Ru-Diphosphonites (BINOL)Various β-keto esters---up to 98[10]

Application Note 3: The Phosphinoyl Group as a Directing Group

While not acting as a catalyst, the phosphinoyl group, which is structurally related to phosphinic acids, has been explored as a directing group in asymmetric synthesis. A directing group can coordinate to a catalyst or reagent, positioning it to react at a specific site and from a specific face of the substrate, thereby controlling regioselectivity and stereoselectivity. For example, the 2-diphenylphosphinoyl-acetyl (DPPA) group has been successfully used as a remote directing group in the stereoselective synthesis of β-glycosides.[14][15] This strategy relies on hydrogen-bond mediated delivery of the acceptor to the glycosyl donor, showcasing the potential of phosphinoyl moieties to influence stereochemical outcomes through non-covalent interactions.[14]

Experimental Protocols

Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Asymmetric Mannich Reaction

This protocol describes a general method for the enantioselective addition of a difluoroenol silyl ether to an N-Boc-protected aldimine, based on procedures found in the literature.[5]

Materials:

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., (S)-3,3'-(9-Anthryl)₂-biphenol-derived phosphoric acid) (1-10 mol%)

  • N-Boc-protected aldimine (1.0 equiv)

  • Difluoroenol silyl ether (1.2-1.5 equiv)

  • Molecular Sieves 3Å (activated)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., 0.02 mmol, 5 mol%) and activated molecular sieves 3Å.

  • Add the anhydrous solvent (e.g., 1.0 mL of THF).

  • Add the N-Boc-protected aldimine (e.g., 0.4 mmol, 1.0 equiv).

  • Cool the mixture to the desired temperature (e.g., -20 °C or ambient temperature).

  • Add the difluoroenol silyl ether (e.g., 0.6 mmol, 1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at this temperature for the required time (e.g., 12-48 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) of the product by chiral stationary phase HPLC or SFC.

Protocol 2: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation of a β-Ketoester

This protocol provides a general method for the asymmetric hydrogenation of a β-ketoester using a pre-formed or in-situ generated Ruthenium-chiral phosphine complex.[11][13]

Materials:

  • Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)

  • Chiral diphosphine ligand (e.g., (S)-BINAP)

  • β-ketoester substrate (1.0 equiv)

  • Anhydrous, degassed solvent (e.g., Methanol, Ethanol)

  • High-pressure autoclave/hydrogenation reactor equipped with a magnetic stir bar

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (In-situ): In a glovebox or under an inert atmosphere, add the ruthenium precursor and the chiral phosphine ligand (molar ratio typically Ru:ligand ≈ 1:1.1) to a reaction vial. Add the anhydrous, degassed solvent and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 30-60 minutes to allow for complex formation.

  • Hydrogenation: Transfer the catalyst solution to the autoclave.

  • Add the β-ketoester substrate to the autoclave. The substrate-to-catalyst ratio (S/C) is typically high, ranging from 100 to 10,000.

  • Seal the autoclave, remove the air by purging with hydrogen gas (3-5 cycles).

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 4-24 hours).

  • After the reaction is complete (monitored by GC or TLC of an aliquot), cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Work-up and Analysis: Open the reactor and concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or distillation if necessary.

  • Determine the conversion by GC or ¹H NMR analysis.

  • Determine the enantiomeric excess (ee) of the β-hydroxy ester product by chiral stationary phase GC or HPLC.

Visualizations

CPA_Mechanism cluster_reactants Reactants Nu Nucleophile (Nu-H) TS Ternary Transition State Nu->TS H-bonds to P=O (Lewis Base) E Electrophile (E=X) E->TS H-bonds to P-OH (Brønsted Acid) CPA Chiral Phosphoric Acid (CPA) CPA->TS Bifunctional Activation Product Chiral Product TS->Product Stereoselective C-C Bond Formation

Caption: Mechanism of Chiral Phosphoric Acid (CPA) bifunctional catalysis.

Hydrogenation_Workflow start Start cat_prep Catalyst Preparation (Ru Precursor + Chiral Ligand) start->cat_prep autoclave_prep Charge Autoclave (Catalyst + Substrate + Solvent) cat_prep->autoclave_prep purge Purge with H₂ autoclave_prep->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Temp/Pressure pressurize->react vent Cool & Vent react->vent workup Work-up (Solvent Removal) vent->workup analysis Analysis (Conversion & ee) workup->analysis end End analysis->end

Caption: Experimental workflow for asymmetric hydrogenation.

Phosphine_Ligand_Development root Chiral Phosphine Ligands class1 Backbone Chirality root->class1 class2 P-Chiral Ligands root->class2 sub_class1a Atropisomeric Biaryls (e.g., BINAP) class1->sub_class1a sub_class1b Ferrocene-based (e.g., Josiphos) class1->sub_class1b sub_class1c C₂-Symmetric Backbones (e.g., Chiraphos) class1->sub_class1c sub_class2a Monodentate P-Chiral class2->sub_class2a sub_class2b Bidentate P-Chiral (e.g., TangPhos) class2->sub_class2b

Caption: Classification of chiral phosphine ligands in asymmetric catalysis.

References

Application Notes and Protocols for the Synthesis of Organophosphorus Ligands from Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of organophosphorus ligands derived from diethylphosphinic acid. The methodologies outlined herein focus on the conversion of this compound to key precursors and their subsequent transformation into valuable monodentate and bidentate phosphine (B1218219) ligands for applications in catalysis.

Introduction

Organophosphorus compounds are a critical class of ligands in transition metal catalysis, enabling a wide range of organic transformations with high efficiency and selectivity. This compound serves as a readily available and versatile starting material for the synthesis of various phosphine ligands. The key synthetic strategy involves the reduction of the phosphinic acid to the corresponding secondary phosphine oxide, diethylphosphine (B1582533) oxide, which can then be further functionalized or directly reduced to the desired tertiary phosphine ligand. These ligands are instrumental in various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental in medicinal chemistry and materials science.

Core Synthetic Pathways

The synthesis of organophosphorus ligands from this compound primarily follows a two-step pathway:

  • Reduction of this compound to Diethylphosphine Oxide: This initial step converts the pentavalent phosphorus center to a trivalent state, making it a versatile intermediate for further transformations.

  • Conversion of Diethylphosphine Oxide to Organophosphorus Ligands: Diethylphosphine oxide can be either directly used as a ligand precursor or undergo further reactions, such as alkylation followed by reduction, to yield the final phosphine ligand.

G A This compound B Reduction A->B e.g., Silanes C Diethylphosphine Oxide B->C D Deprotonation & Alkylation C->D 1. Base (e.g., NaH) 2. R-X H Direct Coordination (as Phosphinous Acid) C->H E Functionalized Tertiary Phosphine Oxide D->E F Reduction E->F e.g., Silanes G Tertiary Phosphine Ligand F->G I Metal Complex H->I

General synthetic workflow from this compound.

Application Note 1: Synthesis of a Monodentate Diethylphenylphosphine (B167853) Ligand

This protocol details the synthesis of diethylphenylphosphine, a common monodentate phosphine ligand, starting from this compound. The process involves the reduction to diethylphosphine oxide, followed by arylation and a final reduction.

Experimental Protocols

Protocol 1.1: Reduction of this compound to Diethylphosphine Oxide

  • Materials: this compound, Phenylsilane (B129415) (PhSiH₃), Toluene (B28343) (anhydrous).

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Add anhydrous toluene to dissolve the starting material.

    • Add phenylsilane (1.5 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to 110 °C and monitor the reaction progress by ³¹P NMR spectroscopy.

    • Upon completion, cool the reaction mixture to room temperature.

    • The solvent and silane (B1218182) byproducts are removed under reduced pressure to yield diethylphosphine oxide, which can be used in the next step without further purification.

Protocol 1.2: Synthesis of Diethylphenylphosphine Oxide

  • Materials: Diethylphosphine oxide, Iodobenzene (B50100), Palladium(II) acetate (B1210297) (Pd(OAc)₂), Xantphos, Cesium carbonate (Cs₂CO₃), 1,4-Dioxane (B91453) (anhydrous).

  • Procedure:

    • In a glovebox, to a Schlenk tube add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).

    • Add anhydrous 1,4-dioxane and stir for 10 minutes.

    • Add diethylphosphine oxide (1.0 eq), iodobenzene (1.2 eq), and Cs₂CO₃ (2.0 eq).

    • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford diethylphenylphosphine oxide.

Protocol 1.3: Reduction of Diethylphenylphosphine Oxide to Diethylphenylphosphine

  • Materials: Diethylphenylphosphine oxide, Trichlorosilane (B8805176) (HSiCl₃), Triethylamine (B128534) (Et₃N), Toluene (anhydrous).

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve diethylphenylphosphine oxide (1.0 eq) in anhydrous toluene.

    • Cool the solution to 0 °C and add triethylamine (3.0 eq).

    • Slowly add trichlorosilane (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the resulting diethylphenylphosphine should be handled under an inert atmosphere.

Quantitative Data Summary
StepProductTypical Yield (%)Purity (%)Analytical Data (³¹P NMR, δ ppm)
1.1Diethylphosphine Oxide>95>98~ +50
1.2Diethylphenylphosphine Oxide80-90>98~ +35
1.3Diethylphenylphosphine85-95>98~ -15

Application Note 2: Synthesis of a Bidentate 1,2-Bis(diethylphosphino)ethane (B1585043) Ligand

This protocol describes the synthesis of a common bidentate phosphine ligand, 1,2-bis(diethylphosphino)ethane (depe), using diethylphosphine oxide as a key intermediate.

Experimental Protocols

Protocol 2.1: Synthesis of 1,2-Bis(diethylphosphoryl)ethane

  • Materials: Diethylphosphine oxide, Sodium hydride (NaH), 1,2-Dibromoethane (B42909), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethylphosphine oxide (2.0 eq) in THF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.0 eq) dropwise.

    • The reaction is then heated to reflux for 12 hours.

    • After cooling to room temperature, the reaction is carefully quenched with water.

    • The product is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield the crude 1,2-bis(diethylphosphoryl)ethane, which is purified by crystallization or column chromatography.

Protocol 2.2: Reduction of 1,2-Bis(diethylphosphoryl)ethane to 1,2-Bis(diethylphosphino)ethane

  • Materials: 1,2-Bis(diethylphosphoryl)ethane, Trichlorosilane (HSiCl₃), Triethylamine (Et₃N), Toluene (anhydrous).

  • Procedure:

    • This reduction follows the same procedure as Protocol 1.3, using 1,2-bis(diethylphosphoryl)ethane as the starting material.

    • The final product, 1,2-bis(diethylphosphino)ethane, is an air-sensitive liquid and must be handled and stored under an inert atmosphere.

Quantitative Data Summary
StepProductTypical Yield (%)Purity (%)Analytical Data (³¹P NMR, δ ppm)
2.11,2-Bis(diethylphosphoryl)ethane70-85>97~ +55
2.21,2-Bis(diethylphosphino)ethane80-90>98~ -20

Application Note 3: Catalytic Performance of this compound-Derived Ligands

Ligands derived from this compound, such as diethylphenylphosphine and 1,2-bis(diethylphosphino)ethane, are effective in a variety of palladium-catalyzed cross-coupling reactions. The following tables provide representative data on their performance.

G cluster_0 Suzuki-Miyaura Coupling A Aryl Halide (Ar-X) C Pd Catalyst + Ligand A->C B Arylboronic Acid (Ar'-B(OH)₂) B->C E Biaryl Product (Ar-Ar') C->E D Base D->C

Key components of a Suzuki-Miyaura cross-coupling reaction.
Table 3.1: Performance in Suzuki-Miyaura Coupling

Reaction: Aryl-Br + Phenylboronic acid → Biphenyl derivative

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Diethylphenylphosphine1-2K₂CO₃Toluene10012>95
1,2-Bis(diethylphosphino)ethane0.5-1K₃PO₄Dioxane808>98
Table 3.2: Performance in Heck Coupling

Reaction: Iodobenzene + Styrene → Stilbene

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Diethylphenylphosphine1Et₃NDMF120690-95
1,2-Bis(diethylphosphino)ethane0.5Na₂CO₃NMP1404>95
Table 3.3: Performance in Buchwald-Hartwig Amination

Reaction: Bromobenzene + Aniline → Diphenylamine

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Diethylphenylphosphine1-2NaOtBuToluene1001890-97
1,2-Bis(diethylphosphino)ethane1K₃PO₄Dioxane11012>95

Conclusion

This compound is a cost-effective and versatile starting material for the synthesis of a range of valuable organophosphorus ligands. The protocols outlined in these application notes provide a reliable foundation for the preparation of both monodentate and bidentate phosphines. The catalytic data demonstrates the high efficacy of these ligands in key cross-coupling reactions, making them important tools for researchers in organic synthesis and drug development. Proper handling and storage of air-sensitive phosphine products under an inert atmosphere are crucial for their successful application.

Troubleshooting & Optimization

Technical Support Center: Diethylphosphinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Diethylphosphinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems that can arise during the synthesis of this compound, leading to low yields or impure products.

Question: Why is my yield of this compound unexpectedly low?

Answer: Low yields can stem from several factors depending on the synthetic route employed. Common causes include incomplete reactions, side reactions, and suboptimal reaction conditions. For instance, in Grignard reactions, the presence of moisture can quench the Grignard reagent, significantly reducing the yield. In free radical addition reactions, inefficient initiation or premature termination of the radical chain can lead to poor conversion.

To address low yields, consider the following:

  • Ensure Anhydrous Conditions for Grignard Reactions: All glassware should be thoroughly dried, and anhydrous solvents must be used, as Grignard reagents are highly sensitive to moisture.

  • Optimize Initiator Concentration in Radical Additions: The concentration of the radical initiator is crucial. Too little may result in an incomplete reaction, while too much can lead to unwanted side reactions.

  • Control Reaction Temperature: Temperature plays a critical role in reaction kinetics and selectivity. For exothermic reactions like the Grignard reaction, maintaining a low temperature is essential to prevent side reactions. For radical additions, the temperature must be sufficient to ensure initiator decomposition and propagation of the radical chain.

  • Purity of Starting Materials: Impurities in reactants, such as the presence of water or other reactive species, can interfere with the desired reaction pathway. Ensure all starting materials are of high purity.

Question: My final product is contaminated with monoethylphosphinic acid. How can I prevent its formation and remove it?

Answer: The formation of monoethylphosphinic acid is a common side product, particularly in the free radical addition of ethylene (B1197577) to hypophosphorous acid or its salts. This occurs when only one molecule of ethylene adds to the phosphorus center.

Prevention: A patented method suggests that ensuring the complete conversion of monoethylphosphinic acid to this compound can be achieved by controlling the reaction stoichiometry and conditions. Using a slight excess of ethylene and ensuring a sufficient reaction time and temperature can drive the reaction to completion, minimizing the mono-substituted byproduct.[1] One approach involves a two-step process where the reaction conditions are optimized for the second addition of ethylene.

Removal: Purification to remove monoethylphosphinic acid can be challenging due to the similar physical properties of the two acids. However, fractional distillation under reduced pressure can be effective. Additionally, conversion of the mixed acids to their salts followed by selective crystallization may be a viable purification strategy. Some methods also report purification by washing the product with a specific pH solution to selectively remove the more acidic mono-alkylated impurity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Free Radical Addition: This method typically involves the reaction of a phosphorus source, like sodium hypophosphite, with ethylene in the presence of a radical initiator.[2] It is a prominent and modern approach for the synthesis of this compound and its salts.

  • Grignard Reaction: A classical approach that involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a phosphorus compound like diethyl phosphite (B83602).[3] This method is versatile but may require stringent and sometimes harsh reaction conditions.

  • Oxidation of Secondary Phosphine Oxides: This involves the preparation of diethylphosphine (B1582533) oxide, which is then oxidized to this compound using an oxidizing agent like hydrogen peroxide.[3]

Q2: How can I improve the purity of my this compound product?

A2: Improving product purity involves both optimizing the reaction to minimize side products and employing effective purification techniques.

  • Reaction Optimization: As mentioned in the troubleshooting section, carefully controlling stoichiometry, temperature, and reaction time can significantly reduce the formation of impurities like monoethylphosphinic acid.[1]

  • Purification Methods:

    • Distillation: Vacuum distillation is a common method for purifying this compound.

    • Crystallization: The crude product can be purified by crystallization from an appropriate solvent system. For phosphonic acids, which can be sticky, trying different solvent pairs like acetone (B3395972)/water or acetonitrile/water, or converting the acid to a salt to facilitate crystallization can be effective.[4]

    • Washing: Washing the crude product with specific aqueous solutions can help remove certain impurities.

Q3: What are some of the key safety precautions to consider during the synthesis of this compound?

A3: Safety is paramount in any chemical synthesis. For this compound synthesis, consider the following:

  • Grignard Reagents: These are highly reactive, pyrophoric, and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.

  • Radical Initiators: Many radical initiators, such as peroxides, are thermally unstable and can decompose violently if not handled and stored correctly.

  • Ethylene Gas: Ethylene is a flammable gas and should be handled in a well-ventilated area, away from ignition sources.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.

Data Presentation

Table 1: Influence of Reaction Conditions on Diethylphosphinate Synthesis Yield

MethodStarting MaterialsCatalyst/InitiatorSolventTemperature (°C)Time (h)Yield (%)Reference
Free Radical AdditionSodium Hypophosphite, EthyleneBenzoyl PeroxideAcetic Acid80-90Not Specified>90Benchchem
Free Radical AdditionSodium Hypophosphite, EthyleneNot SpecifiedNot SpecifiedNot Specified699 (Purity)scientific.net
Grignard ReactionDiethyl Phosphite, Ethylmagnesium Bromide-Diethyl Ether/THF0 to RTNot SpecifiedModerate to GoodGeneral Method
OxidationDiethylphosphine OxideHydrogen PeroxideNot SpecifiedNot SpecifiedNot SpecifiedGoodGeneral Method

Note: Yields are highly dependent on the specific experimental conditions and scale of the reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Free Radical Addition

This protocol is adapted from a patented procedure designed to minimize the formation of monoethylphosphinic acid.[1]

Materials:

  • Sodium hypophosphite monohydrate

  • Acetic anhydride (B1165640)

  • Ethylene glycol monomethyl ether (or another suitable organic solvent)

  • Glacial acetic acid (catalytic amount)

  • Anhydrous sulfuric acid

  • Ethylene gas

  • Initiator (e.g., azobisisobutyronitrile - AIBN)

  • Co-initiator (optional, transition metal complex)

Procedure:

  • Preparation of Anhydrous Hypophosphorous Acid Solution:

    • In a reaction flask, dissolve sodium hypophosphite monohydrate (2 mol) and acetic anhydride (2 mol) in ethylene glycol monomethyl ether (44 ml).

    • Add a catalytic amount of glacial acetic acid (0.1 mol) under stirring.

    • Stir the mixture at room temperature for 2 hours.

    • Carefully add anhydrous sulfuric acid (1 mol). After the addition, cool the mixture to 15°C and let it stand for 1 hour.

    • Filter the mixture to remove the precipitated sodium sulfate. The filtrate is the anhydrous hypophosphorous acid solution.

  • Radical Addition Reaction:

    • Transfer the anhydrous hypophosphorous acid solution to a pressure reactor.

    • Pressurize the reactor with ethylene gas to the desired pressure (e.g., 0.1-20 MPa).

    • Prepare a solution of the initiator (and co-initiator if used) in an organic solvent.

    • Add the initiator solution dropwise to the reactor over several hours while maintaining the reaction temperature between 70-120°C and stirring at 100-1000 rpm. The molar ratio of ethylene to sodium hypophosphite should be approximately 2-2.2:1.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor and vent the excess ethylene.

    • Distill the reaction mixture to recover the solvent and any remaining organic acid.

    • The residue is crude this compound, which can be further purified by vacuum distillation.

Protocol 2: Synthesis of Diethylphosphine Oxide (Precursor for Oxidation)

This protocol is a general method based on the reaction of diethyl phosphite with a Grignard reagent.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromoethane (B45996)

  • Anhydrous diethyl ether or THF

  • Diethyl phosphite

Procedure:

  • Preparation of Ethylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine.

    • Add a solution of bromoethane (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction.

    • Once the reaction starts, add the remaining bromoethane solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Diethyl Phosphite:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Add a solution of diethyl phosphite (0.5 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude diethylphosphine oxide.

Protocol 3: Oxidation of Diethylphosphine Oxide to this compound

This is a general procedure for the oxidation step.

Materials:

  • Crude diethylphosphine oxide

  • Hydrogen peroxide (30% solution)

  • Solvent (e.g., acetone or ethanol)

Procedure:

  • Dissolve the crude diethylphosphine oxide in a suitable solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add hydrogen peroxide (30% solution, 1.1 eq) dropwise, keeping the temperature below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or NMR).

  • Remove the solvent under reduced pressure.

  • The residue is crude this compound, which can be purified by vacuum distillation or crystallization.

Visualizations

Experimental_Workflow_Radical_Addition cluster_prep Preparation of Anhydrous Hypophosphorous Acid cluster_reaction Radical Addition cluster_workup Work-up & Purification start_prep Mix Sodium Hypophosphite, Acetic Anhydride, & Solvent add_acid Add Catalytic Acetic Acid start_prep->add_acid add_h2so4 Add Anhydrous H₂SO₄ add_acid->add_h2so4 cool_stand Cool to 15°C & Stand add_h2so4->cool_stand filter Filter to Remove Na₂SO₄ cool_stand->filter anhydrous_sol Anhydrous Hypophosphorous Acid Solution filter->anhydrous_sol charge_reactor Charge Reactor with Anhydrous Solution anhydrous_sol->charge_reactor pressurize Pressurize with Ethylene charge_reactor->pressurize add_initiator Dropwise Addition of Initiator pressurize->add_initiator react React at 70-120°C add_initiator->react cool_vent Cool & Vent Reactor react->cool_vent distill_solvent Distill to Recover Solvent cool_vent->distill_solvent crude_product Crude this compound distill_solvent->crude_product purify Purify by Vacuum Distillation crude_product->purify final_product Pure this compound purify->final_product

Caption: Experimental workflow for the synthesis of this compound via free radical addition.

Experimental_Workflow_Grignard_Oxidation cluster_grignard_prep Grignard Reagent Preparation cluster_phosphine_oxide Diethylphosphine Oxide Synthesis cluster_oxidation Oxidation to this compound start_grignard Mg turnings + I₂ add_etbr Add Bromoethane in Anhydrous Ether start_grignard->add_etbr reflux Reflux to Complete add_etbr->reflux grignard_reagent Ethylmagnesium Bromide reflux->grignard_reagent cool_grignard Cool Grignard Reagent to 0°C grignard_reagent->cool_grignard add_dep Add Diethyl Phosphite cool_grignard->add_dep warm_stir Warm to RT & Stir add_dep->warm_stir quench Quench with aq. NH₄Cl warm_stir->quench extract_dry Extract & Dry quench->extract_dry phosphine_oxide Crude Diethylphosphine Oxide extract_dry->phosphine_oxide dissolve Dissolve Phosphine Oxide phosphine_oxide->dissolve cool_oxidation Cool to 0°C dissolve->cool_oxidation add_h2o2 Add H₂O₂ Dropwise cool_oxidation->add_h2o2 stir_rt Stir at RT add_h2o2->stir_rt remove_solvent Remove Solvent stir_rt->remove_solvent final_product Pure this compound remove_solvent->final_product

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction and subsequent oxidation.

References

Technical Support Center: Purification of Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of diethylphosphinic acid from common reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The most prevalent impurities encountered during the synthesis of this compound include:

  • Monoethylphosphinic acid: An intermediate product resulting from incomplete ethylation of hypophosphorous acid. Its presence is a common issue, and specific purification strategies are often required for its removal.

  • Unreacted starting materials: Such as hypophosphorous acid or its salts (e.g., sodium hypophosphite).

  • Inorganic salts: Primarily sodium sulfate, which is formed when sodium hypophosphite is neutralized with sulfuric acid to generate the free hypophosphorous acid in situ.

  • Other dialkylphosphinic acids: Byproducts such as ethylbutylphosphinic acid can form, especially in processes involving radical reactions with olefins.

  • Solvents: Residual organic solvents used during the synthesis and purification steps.

Q2: What are the primary methods for purifying this compound?

A2: The main purification strategies involve a combination of techniques tailored to remove the specific impurities present

Technical Support Center: Purification of Monoethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing monoethylphosphinic acid impurities from their reaction mixtures and products.

Troubleshooting Guides

This section addresses common issues encountered during the purification of monoethylphosphinic acid.

Issue 1: Product is an oil or sticky solid, difficult to handle.

  • Potential Cause: Residual solvents or the hygroscopic nature of phosphinic acids. Monoethylphosphinic acid, like many phosphonic acids, can be challenging to crystallize and may retain solvents.

  • Recommended Solutions:

    • Co-evaporation: Dissolve the crude product in a suitable solvent (e.g., methanol, toluene) and evaporate under reduced pressure. Repeat this process multiple times to azeotropically remove residual water or other low-boiling impurities.

    • Salt Formation: Convert the phosphinic acid to a salt (e.g., sodium, dicyclohexylammonium (B1228976) salt) to increase its crystallinity and reduce hygroscopicity.[1] The salt can often be precipitated from an appropriate solvent system.

    • Lyophilization (Freeze-Drying): Dissolving the product in water or a suitable solvent like t-butanol and then freeze-drying can yield a more manageable powder.[1]

Issue 2: Low purity after initial purification attempts.

  • Potential Cause: Ineffective purification method for the specific impurities present.

  • Recommended Solutions:

    • Chromatography: Employ a more selective purification technique like ion-exchange or reversed-phase chromatography.

      • Strong Anion-Exchange Chromatography: This method is effective for separating acidic compounds. Elution is typically performed with a gradient of a volatile acid, such as formic acid.[1]

      • Reversed-Phase Chromatography (HPLC): Can be used to separate phosphonic acids. A C18 column with a mobile phase of acetonitrile (B52724) and water with a formic acid buffer is a common starting point.[2]

    • Liquid-Liquid Extraction: Perform an acid-base extraction to remove non-acidic or weakly acidic impurities. Dissolve the crude product in an organic solvent and wash with a basic aqueous solution (e.g., sodium bicarbonate) to selectively extract the acidic monoethylphosphinic acid into the aqueous phase. Acidifying the aqueous phase and extracting with an organic solvent will then recover the purified product.

Issue 3: Difficulty in finding a suitable crystallization solvent.

  • Potential Cause: High polarity and hydrogen bonding capacity of monoethylphosphinic acid.

  • Recommended Solutions:

    • Solvent Screening: Test a range of solvents with varying polarities. Good candidates for phosphonic acids include water, alcohols (methanol, ethanol (B145695), isopropanol), and mixtures like acetone/water or acetonitrile/water.[1]

    • Anti-Solvent Crystallization: Dissolve the compound in a good solvent (e.g., a small amount of water or methanol) and then slowly add a poor solvent (an "anti-solvent" like cold ethanol or isopropanol) to induce crystallization.[1]

    • Salt Crystallization: As mentioned previously, converting to a salt can significantly improve crystallization properties.

Frequently Asked Questions (FAQs)

Q1: What is the best general method for purifying monoethylphosphinic acid?

A1: There is no single "best" method, as the optimal technique depends on the nature of the impurities. However, a good starting point for many researchers is a combination of liquid-liquid extraction followed by crystallization. If higher purity is required, column chromatography is recommended.

Q2: How can I monitor the purity of my monoethylphosphinic acid during purification?

A2: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the purity. An example of a starting HPLC method for similar phosphonic acids uses a C18 column with a mobile phase of acetonitrile and water containing formic acid, with detection by a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS).[2][3]

Q3: My monoethylphosphinic acid is a salt. How do I convert it back to the free acid?

A3: To convert a salt of monoethylphosphinic acid back to the free acid, you can dissolve the salt in water and pass it through a column packed with a strong acid ion-exchange resin in the H+ form. Alternatively, you can acidify the aqueous solution of the salt with a strong acid (e.g., HCl) and then extract the free phosphinic acid into an organic solvent.

Q4: What are some common impurities found with monoethylphosphinic acid?

A4: Common impurities can include unreacted starting materials, byproducts from the synthesis (e.g., other phosphinic or phosphoric acids), and residual solvents.

Data Presentation

The following tables summarize qualitative and estimated quantitative data for the purification of phosphonic acids, which can be used as a guideline for monoethylphosphinic acid.

Table 1: Comparison of Purification Techniques for Phosphonic Acids

Purification MethodTypical Purity AchievedEstimated RecoveryAdvantagesDisadvantages
Crystallization >98%70-90%Scalable, cost-effectiveCan be difficult to find a suitable solvent system; may not remove closely related impurities.
Liquid-Liquid Extraction 90-98%85-95%Simple, fast, good for removing non-acidic impurities.May not be effective for removing other acidic impurities; can involve large solvent volumes.
Column Chromatography (Anion-Exchange) >99%60-80%High resolution, excellent for separating ionic compounds.Can be time-consuming and requires specialized equipment and resins.
Column Chromatography (Reversed-Phase) >99%50-75%High purity achievable; compatible with MS detection.Can require significant solvent volumes; may have lower loading capacity.

Note: Purity and recovery values are estimates based on data for related phosphonic acids and can vary significantly depending on the specific conditions and the nature of the impurities.

Table 2: Solubility of Related Phosphonic Acids in Organic Solvents

SolventPropylphosphonic Acid Solubility (mg/mL)[4]Phenylphosphonic Acid Solubility (Mole Fraction, x at 298.15 K)[5]General Solubility Prediction for Monoethylphosphinic Acid
Ethanol ~30-Likely Soluble
Methanol --Likely Soluble
DMSO ~2-Soluble
Dimethylformamide (DMF) ~5-Soluble
Acetone -0.1152Likely Soluble
Acetonitrile -0.0645Moderately Soluble
Ethyl Acetate (B1210297) -0.0390Sparingly Soluble
Chloroform -0.0079Sparingly Soluble
Water Sparingly soluble in aqueous buffers-Soluble

This table provides a qualitative guide. It is always recommended to perform small-scale solubility tests with your specific compound.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction (Acid-Base)

  • Dissolution: Dissolve the crude monoethylphosphinic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to a pH of ~1-2 with a strong acid (e.g., concentrated HCl), checking the pH with indicator paper.

  • Back-Extraction: Transfer the acidified aqueous solution to a clean separatory funnel and extract three times with a fresh portion of the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified monoethylphosphinic acid.

Protocol 2: Purification by Anion-Exchange Chromatography

  • Resin Preparation: Swell a strong anion-exchange resin (e.g., Dowex 1x8) in water and pack it into a chromatography column. Wash the resin extensively with deionized water, followed by the starting elution buffer.

  • Sample Loading: Dissolve the crude monoethylphosphinic acid in a minimal amount of the starting elution buffer and load it onto the column.

  • Elution: Elute the column with a gradient of an aqueous acid solution (e.g., 0 to 1 M formic acid).

  • Fraction Collection: Collect fractions and analyze them for the presence of the desired product using a suitable analytical technique (e.g., HPLC, TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent and volatile acid under reduced pressure. Lyophilization may be necessary to obtain a solid product.

Mandatory Visualization

experimental_workflow cluster_extraction Liquid-Liquid Extraction crude Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate_layers Separate Layers add_base->separate_layers aqueous_phase Aqueous Phase (Product Salt) separate_layers->aqueous_phase Product organic_phase_impurities Organic Phase (Non-acidic Impurities) separate_layers->organic_phase_impurities Impurities acidify Acidify Aqueous Phase aqueous_phase->acidify back_extract Back-extract with Organic Solvent acidify->back_extract purified_organic Purified Product in Organic Solvent back_extract->purified_organic dry_concentrate Dry and Concentrate purified_organic->dry_concentrate final_product Purified Monoethylphosphinic Acid dry_concentrate->final_product

Caption: Workflow for purification via acid-base extraction.

logical_relationship start Crude Monoethylphosphinic Acid purity_check1 Assess Purity (e.g., HPLC) start->purity_check1 extraction Liquid-Liquid Extraction purity_check1->extraction Low to Moderate Purity final_product Pure Product purity_check1->final_product High Purity purity_check2 Assess Purity extraction->purity_check2 crystallization Crystallization purity_check3 Assess Purity crystallization->purity_check3 chromatography Column Chromatography purity_check4 Assess Purity chromatography->purity_check4 purity_check2->crystallization Further Purification Needed purity_check2->final_product Sufficiently Pure purity_check3->chromatography Further Purification Needed purity_check3->final_product Sufficiently Pure purity_check4->final_product Sufficiently Pure

Caption: Decision-making workflow for purification strategy.

References

Diethylphosphinic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with diethylphosphinic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in organic solvents?

Q2: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its effective use.

PropertyValue
Molecular Formula C4H11O2P
Molecular Weight 122.10 g/mol
Appearance Colorless liquid or low melting solid
Melting Point 18.5°C
Boiling Point 320°C at 760 mmHg
Density 1.05 g/cm³
pKa 3.18±0.50 (Predicted)

Source:

Q3: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are vital to maintain the integrity and safety of this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.

  • Incompatibilities: Avoid strong oxidizing agents.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. Ensure adequate ventilation to prevent inhalation of any fumes.

Troubleshooting Guide: Dissolution of this compound

Encountering issues when dissolving a compound can be a significant roadblock in experimental workflows. This guide provides a systematic approach to troubleshooting common solubility problems with this compound.

Q4: I am having difficulty dissolving this compound in a non-polar solvent. What steps can I take?

While this compound has non-polar characteristics, its polar phosphinyl group can sometimes hinder dissolution in purely non-polar solvents.

  • Increase Temperature: Gently warming the mixture can increase the kinetic energy of both the solvent and solute molecules, often leading to improved solubility. Ensure the temperature is kept well below the boiling point of the solvent.

  • Sonication: Using an ultrasonic bath can help to break down any solute agglomerates and enhance the interaction between the solute and solvent molecules.

  • Co-solvent System: The addition of a small amount of a polar co-solvent, such as ethanol (B145695) or methanol, can significantly improve the solubility of this compound in a non-polar solvent system.

Q5: this compound is not dissolving well in a polar aprotic solvent. What could be the issue?

Difficulties with dissolution in polar aprotic solvents can often be attributed to moisture or impurities.

  • Ensure Anhydrous Conditions: this compound is hygroscopic. The presence of water can interfere with the solvation process in aprotic solvents. Ensure your solvent is dry and handle the compound in a low-humidity environment.

  • Check for Impurities: Impurities in either the this compound or the solvent can impact solubility. Using high-purity reagents is recommended.

  • pH Adjustment (in specific cases): Although less common for organic solvents, if your system has components that can alter the protonation state of the acid, adjusting the apparent pH with a suitable non-aqueous acid or base might be beneficial.

Q6: My solution of this compound is cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation can indicate incomplete dissolution, the presence of impurities, or a change in conditions.

  • Verify Saturation: You may have exceeded the solubility limit of this compound in the chosen solvent at that particular temperature. Try adding more solvent to see if the precipitate dissolves.

  • Filter the Solution: If the cloudiness is due to insoluble impurities, filtration through a suitable membrane filter (e.g., PTFE for organic solvents) can clarify the solution.

  • Temperature Fluctuation: If the solution was prepared at an elevated temperature, a decrease in temperature could cause the compound to precipitate out. Re-warming the solution should redissolve the compound if this is the case.

Experimental Protocols

Protocol for Determining the Solubility of this compound in an Organic Solvent

This protocol outlines a general method for determining the solubility of this compound.

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, dichloromethane, toluene, ethyl acetate)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a shaker

  • Constant temperature bath or incubator

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be clearly visible.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature bath (e.g., 25°C) and stir or shake for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation.

  • Sample Collection and Filtration:

    • After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

  • Quantification:

    • Accurately weigh the filtered aliquot.

    • Evaporate the solvent from the aliquot under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the this compound.

    • Once the solvent is completely removed, weigh the remaining solid this compound.

    • Calculate the solubility in g/100mL or other desired units.

  • Data Reporting:

    • Repeat the experiment at least three times to ensure reproducibility.

    • Report the average solubility and the standard deviation at the specified temperature.

Visualizations

G Workflow for Solvent Selection and Troubleshooting cluster_selection Solvent Selection cluster_dissolution Dissolution & Troubleshooting start Start: Need to Dissolve this compound polarity Consider Polarity of Application/Reaction start->polarity polar_solvent Select Polar Solvent (e.g., Ethanol, Acetone) polarity->polar_solvent Polar System nonpolar_solvent Select Non-polar Solvent (e.g., Toluene) polarity->nonpolar_solvent Non-polar System dissolve Attempt to Dissolve polar_solvent->dissolve nonpolar_solvent->dissolve success Successful Dissolution dissolve->success Soluble issue Dissolution Issue Encountered dissolve->issue Insoluble/ Cloudy troubleshoot Troubleshooting Steps issue->troubleshoot increase_temp Increase Temperature troubleshoot->increase_temp sonicate Sonication troubleshoot->sonicate add_cosolvent Add Co-solvent troubleshoot->add_cosolvent check_purity Check Purity/Anhydrous Conditions troubleshoot->check_purity increase_temp->dissolve sonicate->dissolve add_cosolvent->dissolve check_purity->dissolve

Caption: Logical workflow for selecting a suitable solvent and troubleshooting common dissolution issues.

G This compound: Structural Interactions with Solvents cluster_molecule This compound cluster_solvents Solvent Interactions cluster_polar Polar Solvent (e.g., Methanol) cluster_nonpolar Non-polar Solvent (e.g., Toluene) depa This compound P(=O)(OH) Polar Head (CH2CH3)2 Non-polar Tails polar_solvent CH3OH depa:p->polar_solvent Strong Interaction depa:e->polar_solvent Weak Interaction nonpolar_solvent C7H8 depa:e->nonpolar_solvent Favorable Interaction depa:p->nonpolar_solvent Weak Interaction polar_interaction Hydrogen Bonding & Dipole-Dipole Interactions polar_solvent->polar_interaction nonpolar_interaction Van der Waals Forces nonpolar_solvent->nonpolar_interaction

Caption: Illustrates the dual nature of this compound, facilitating its solubility in various solvents.

Technical Support Center: Diethylphosphinic Acid Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylphosphinic Acid, focusing on its thermal stability and decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of pure this compound?

Q2: What are the primary decomposition products of this compound?

A2: Upon thermal decomposition, this compound is expected to break down into smaller, volatile molecules. The primary decomposition products are likely to be carbon oxides (CO, CO₂) and various phosphorus oxides. In the context of its application as a flame retardant in polymers, it is suggested that it can decompose to volatile species that act in the gas phase.

Q3: What analytical techniques are best suited for evaluating the thermal stability of this compound?

A3: The most common and effective techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the mass of volatile products.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, which can reveal information about phase transitions (like melting) and exothermic or endothermic decomposition processes.

Q4: Are there any specific safety precautions to take when heating this compound?

A4: Yes, appropriate safety measures are crucial. When heated, this compound can release irritating and potentially toxic vapors.[3] All heating experiments should be conducted in a well-ventilated area, preferably within a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Ensure that the experimental setup is secure and that there are no sources of ignition nearby, as flammable decomposition products may be generated.

Troubleshooting Guide for Thermal Analysis Experiments

This guide addresses common issues that may arise during the thermal analysis of this compound using TGA and DSC.

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent decomposition temperatures in TGA. 1. Sample Impurities: The presence of residual solvents or synthesis byproducts can lower the onset of decomposition. 2. Heating Rate: A faster heating rate can shift the decomposition temperature to a higher value. 3. Sample Mass: Larger sample masses can lead to thermal gradients within the sample, causing a broader decomposition range.1. Ensure the sample is of high purity. If necessary, purify the sample before analysis. 2. Use a consistent and appropriate heating rate for all experiments (e.g., 10 °C/min). 3. Use a small, consistent sample mass (typically 5-10 mg).
Unexpected endothermic or exothermic peaks in DSC. 1. Phase Transitions: An endothermic peak before decomposition may correspond to melting. 2. Decomposition Pathway: The decomposition process itself can be endothermic or exothermic. 3. Sample-Pan Interaction: The sample may react with the material of the sample pan at elevated temperatures.1. Correlate the DSC peaks with observations from TGA to distinguish between melting and decomposition. 2. This is characteristic of the substance; note the temperature and enthalpy change. 3. Use an inert sample pan (e.g., aluminum or gold) and ensure it is clean.
Irregular or noisy TGA/DSC curve. 1. Instrument Instability: The TGA balance or DSC sensors may be unstable. 2. Gas Flow Rate: Inconsistent purge gas flow can cause fluctuations in the signal. 3. Sample Movement: The sample may shift or spatter within the crucible upon heating.1. Allow the instrument to stabilize before starting the experiment. Perform a baseline run with an empty pan. 2. Ensure a constant and appropriate flow rate of the purge gas (e.g., nitrogen at 20-50 mL/min). 3. Ensure the sample is evenly distributed at the bottom of the crucible. For volatile samples, consider using a pierced or sealed lid.
Residue at the end of the TGA experiment. 1. Incomplete Combustion: If the experiment is run in an inert atmosphere, a carbonaceous or phosphorus-containing residue may remain. 2. Formation of Non-Volatile Products: The decomposition may lead to the formation of stable, non-volatile compounds.1. To determine the nature of the residue, a subsequent TGA run can be performed in an oxidative atmosphere (air or oxygen). 2. The residue can be analyzed by techniques such as X-ray diffraction (XRD) or spectroscopy to identify its composition.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of high-purity this compound into a clean TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to characterize the energetics of decomposition.

Methodology:

  • Sample Preparation: Weigh approximately 2-5 mg of high-purity this compound into a clean DSC pan (e.g., aluminum). Crimp a lid onto the pan, and if volatile products are expected, use a pierced lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 0 °C.

    • Ramp the temperature from 0 °C to 400 °C at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and determine their onset temperatures, peak temperatures, and enthalpy changes.

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation start Start weigh Weigh 5-10 mg This compound start->weigh place Place in TGA Crucible weigh->place instrument Place in TGA place->instrument purge Purge with N2 (20-50 mL/min) instrument->purge heat Heat from 30°C to 600°C @ 10°C/min purge->heat record Record Mass Loss vs. Temperature heat->record plot Plot TGA/DTG Curves record->plot determine Determine Tonset & Tpeak plot->determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Decomposition_Pathway cluster_products Decomposition Products DEPA This compound (C2H5)2P(O)OH COx Carbon Oxides (CO, CO2) DEPA->COx Heat (Δ) POx Phosphorus Oxides (e.g., P2O5) DEPA->POx Heat (Δ) H2O Water (H2O) DEPA->H2O Heat (Δ) Volatiles Volatile Organophosphorus Compounds DEPA->Volatiles Heat (Δ)

Caption: Postulated thermal decomposition pathway of this compound.

References

Technical Support Center: Optimizing Diethylphosphinic Acid Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diethylphosphinic acid as a catalyst in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a versatile organophosphorus compound that serves as a catalyst in various organic reactions. Its primary applications include acting as an acid catalyst for esterification of carboxylic acids and dehydration of alcohols to form alkenes. It is also used in the synthesis of fine chemicals and pharmaceutical intermediates.

Q2: What are the storage and handling recommendations for this compound?

A2: this compound is hygroscopic and should be stored in a dry, cool, and well-ventilated area away from direct sunlight and moisture. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of atmospheric moisture, which can affect its catalytic activity. Always consult the Safety Data Sheet (SDS) for specific handling protocols.

Q3: How can I monitor the progress of a reaction catalyzed by this compound?

A3: Several analytical techniques can be employed to monitor the progress of your reaction. 31P NMR spectroscopy is particularly useful for observing the catalyst's chemical environment and detecting any changes or degradation. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are effective for quantifying the consumption of reactants and the formation of products and byproducts. For real-time monitoring, in-situ infrared (IR) spectroscopy or Raman spectroscopy can be valuable tools.

Q4: Is it possible to recover and reuse the this compound catalyst?

A4: Yes, catalyst recovery and reuse are crucial for cost-effective and sustainable processes. For homogeneous reactions, the catalyst can be recovered by extraction or distillation, depending on the physical properties of the products and solvent. To simplify recovery, this compound can be immobilized on a solid support, such as silica (B1680970) or a polymer resin.[1] This allows for easy filtration and reuse of the catalyst, making it particularly suitable for continuous flow reactions.[2]

Troubleshooting Guides

Low Reaction Yield or Conversion

A common issue encountered is a lower-than-expected reaction yield or conversion rate. The following guide provides a systematic approach to troubleshoot this problem.

LowYieldTroubleshooting start Low Yield or Conversion catalyst Check Catalyst Activity & Loading start->catalyst conditions Optimize Reaction Conditions catalyst->conditions solution Problem Resolved catalyst->solution If catalyst is the issue reagents Verify Reagent Purity conditions->reagents conditions->solution If conditions are optimized workup Review Work-up Procedure reagents->workup reagents->solution If reagents are pure workup->solution If yield improves CatalystDeactivation ActiveCatalyst Active this compound Poisoning Poisoning (e.g., by basic impurities) ActiveCatalyst->Poisoning Fouling Fouling (e.g., coke formation) ActiveCatalyst->Fouling Leaching Leaching (for supported catalysts) ActiveCatalyst->Leaching InactiveCatalyst Inactive Catalyst Poisoning->InactiveCatalyst Fouling->InactiveCatalyst Leaching->InactiveCatalyst EsterificationPathway Reactants Carboxylic Acid + Alcohol + this compound Protonation Protonation of Carbonyl Oxygen Reactants->Protonation NucleophilicAttack Nucleophilic Attack by Alcohol Protonation->NucleophilicAttack ProtonTransfer Proton Transfer NucleophilicAttack->ProtonTransfer Elimination Elimination of Water ProtonTransfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Products Ester + Water Catalyst Regenerated Deprotonation->Products DehydrationPathway Reactants Alcohol + this compound Protonation Protonation of Hydroxyl Group Reactants->Protonation LossOfWater Loss of Water to form Carbocation Protonation->LossOfWater Deprotonation Deprotonation of Adjacent Carbon LossOfWater->Deprotonation Products Alkene + Water Catalyst Regenerated Deprotonation->Products

References

Technical Support Center: Diethylphosphinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of diethylphosphinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The three most prevalent methods for synthesizing this compound are:

  • Free-radical addition of hypophosphorous acid to ethylene (B1197577): This is a common industrial method involving the reaction of hypophosphorous acid or its salts with ethylene in the presence of a radical initiator.

  • Arbuzov Reaction: This method involves the reaction of a trialkyl phosphite (B83602) with an ethyl halide to form a phosphonate, which can then be converted to this compound.

  • Grignard Reaction: This route utilizes the reaction of a Grignard reagent with a phosphorus-containing electrophile, such as a dialkyl phosphite or phosphorus halides.[1]

Q2: What is the most common impurity I should be aware of during this compound synthesis?

A2: The most frequently encountered impurity is monoethylphosphinic acid . This is particularly prevalent in the synthesis involving the free-radical addition of hypophosphorous acid to ethylene, where it is formed as an intermediate.[2][3] Incomplete reaction can lead to its presence in the final product. Other potential impurities include other long-chain alkylphosphinic acids, such as ethylbutylphosphinic acid, which can arise from side reactions with impurities in the starting materials or from oligomerization of ethylene.[4]

Q3: How can I analyze the purity of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity of this compound:

  • ³¹P NMR Spectroscopy: This is a powerful technique for identifying and quantifying phosphorus-containing compounds. This compound and its common impurities, like monoethylphosphinic acid, will have distinct chemical shifts, allowing for their differentiation and quantification.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is suitable for separating and identifying volatile impurities. Derivatization of the phosphinic acids may be necessary to increase their volatility.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate this compound from non-volatile impurities. A mass spectrometer (MS) detector can provide further identification.[10][11]

Troubleshooting Guides

Synthesis Route 1: Free-Radical Addition of Hypophosphorous Acid to Ethylene

Issue 1: Presence of significant amounts of monoethylphosphinic acid in the final product.

  • Question: My final product shows a significant peak corresponding to monoethylphosphinic acid in the ³¹P NMR spectrum. What could be the cause and how can I fix it?

  • Answer:

    • Potential Cause 1: Incomplete Reaction. The formation of this compound occurs in two steps, with monoethylphosphinic acid being the intermediate. An insufficient reaction time, low ethylene pressure, or a depleted radical initiator can lead to the accumulation of this intermediate.

    • Troubleshooting Steps:

      • Increase Reaction Time: Prolong the reaction time to ensure the complete conversion of the mono-adduct to the di-adduct.

      • Optimize Ethylene Pressure: Ensure a constant and sufficient pressure of ethylene is maintained throughout the reaction. The molar ratio of ethylene to sodium hypophosphite is crucial; a ratio of 2-2.2:1 is often recommended to drive the reaction to completion.[3]

      • Initiator Concentration: Ensure an adequate concentration of the radical initiator is used. In some cases, a continuous or staged addition of the initiator can be more effective than a single initial charge.

      • Temperature Control: The reaction temperature influences the rate of both the initiation and propagation steps. Ensure the temperature is maintained within the optimal range for the chosen initiator (typically 70-120°C).[3]

  • DOT Diagram: Reaction Pathway and Side Product Formation

Free_Radical_Addition H3PO2 Hypophosphorous Acid Radical Phosphinoyl Radical H3PO2->Radical H abstraction Ethylene1 Ethylene (1st eq) MEPA_Radical Monoethylphosphinic Acid Radical Ethylene1->MEPA_Radical Initiator Radical Initiator Initiator->Radical Initiation Radical->MEPA_Radical Addition MEPA Monoethylphosphinic Acid (Side Product) MEPA_Radical->MEPA H abstraction DEPA_Radical This compound Radical MEPA_Radical->DEPA_Radical Addition Ethylene2 Ethylene (2nd eq) Ethylene2->DEPA_Radical DEPA This compound (Product) DEPA_Radical->DEPA H abstraction

Caption: Free-radical addition of ethylene to hypophosphorous acid.

Issue 2: Formation of higher molecular weight byproducts.

  • Question: I am observing unexpected peaks in my GC-MS analysis that suggest the presence of higher molecular weight species. What are these and how can I avoid them?

  • Answer:

    • Potential Cause: These byproducts can result from the oligomerization of ethylene at higher temperatures and pressures, followed by the addition of the phosphinoyl radical. Impurities in the ethylene feed can also act as chain transfer agents, leading to different alkylphosphinic acids.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature and Pressure: Avoid excessively high temperatures and pressures that can favor ethylene polymerization.

      • Use High-Purity Ethylene: Ensure the ethylene gas used is of high purity to minimize side reactions from contaminants.

      • Control Initiator Concentration: A very high concentration of the radical initiator can sometimes lead to uncontrolled polymerization.

Synthesis Route 2: Arbuzov Reaction

Issue: Low yield and formation of multiple byproducts.

  • Question: The yield of my this compound (obtained after hydrolysis of the phosphinate ester) is low, and the crude product is a complex mixture. What are the likely side reactions?

  • Answer:

    • Potential Cause 1: Perkow Reaction. If there are any α-halo ketones or aldehydes present as impurities in the starting materials, the Perkow reaction can compete with the Arbuzov reaction, leading to the formation of vinyl phosphates instead of the desired phosphinate.[12]

    • Potential Cause 2: Pyrolysis of the Ester. The Arbuzov reaction often requires elevated temperatures. At these temperatures, the phosphinate ester product can undergo pyrolysis, leading to the formation of an acid and other degradation products.[12]

    • Potential Cause 3: Incomplete Reaction or Isomerization. The reaction may not go to completion, or the intermediate phosphonium (B103445) salt may undergo other rearrangements.

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure the trialkyl phosphite and ethyl halide are free from carbonyl-containing impurities.

      • Optimize Reaction Temperature and Time: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize pyrolysis. Monitor the reaction progress by TLC or GC to avoid prolonged heating.

      • Choice of Halide: The reactivity of the ethyl halide follows the order I > Br > Cl. Using a more reactive halide may allow for lower reaction temperatures.[13]

  • DOT Diagram: Arbuzov vs. Perkow Reaction

Arbuzov_vs_Perkow cluster_arbuzov Arbuzov Reaction cluster_perkow Perkow Reaction (Side Reaction) TrialkylPhosphite_A Trialkyl Phosphite PhosphoniumSalt_A Quasiphosphonium Salt TrialkylPhosphite_A->PhosphoniumSalt_A SN2 Attack EthylHalide_A Ethyl Halide EthylHalide_A->PhosphoniumSalt_A PhosphinateEster Diethylphosphinate Ester PhosphoniumSalt_A->PhosphinateEster Dealkylation TrialkylPhosphite_P Trialkyl Phosphite VinylPhosphate Vinyl Phosphate (B84403) TrialkylPhosphite_P->VinylPhosphate Attack on Carbonyl AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->VinylPhosphate

Caption: Competing Arbuzov and Perkow reaction pathways.

Synthesis Route 3: Grignard Reaction

Issue: Formation of tertiary phosphine (B1218219) oxides and other byproducts.

  • Question: My Grignard synthesis is giving me a mixture of products, including what appears to be a tri-substituted phosphine oxide. How can I improve the selectivity for this compound?

  • Answer:

    • Potential Cause: Over-addition of the Grignard Reagent. Grignard reagents are highly reactive and can react multiple times with the phosphorus electrophile. For example, when using phosphorus oxychloride, the addition of more than two equivalents of the Grignard reagent will lead to the formation of triethylphosphine (B1216732) oxide.[14]

    • Troubleshooting Steps:

      • Stoichiometric Control: Carefully control the stoichiometry of the Grignard reagent. A slow, dropwise addition of the Grignard reagent to the phosphorus electrophile at low temperature can improve selectivity.

      • Choice of Electrophile: Using a less reactive electrophile, such as a dialkyl phosphite, can help to control the addition.

      • Reverse Addition: In some cases, adding the phosphorus electrophile to the Grignard reagent (reverse addition) can help to minimize over-alkylation by keeping the Grignard reagent in excess only locally and for a short period.

  • DOT Diagram: Grignard Reaction Workflow and Side Reaction

Grignard_Reaction cluster_side_reaction Over-addition Side Reaction EthylMgBr Ethylmagnesium Bromide (Grignard) Intermediate Intermediate Adduct EthylMgBr->Intermediate DialkylPhosphite Dialkyl Phosphite DialkylPhosphite->Intermediate DEPO Diethylphosphine Oxide Intermediate->DEPO Workup DEPA This compound (Product) DEPO->DEPA Oxidation Oxidation (e.g., H2O2) Oxidation->DEPA POCl3 Phosphorus Oxychloride TEPO Triethylphosphine Oxide (Byproduct) POCl3->TEPO Excess_Grignard Excess EthylMgBr Excess_Grignard->TEPO

Caption: Grignard synthesis of this compound and over-addition side reaction.

Data Presentation

Table 1: Common Side Products in this compound Synthesis and Their Typical Analytical Signatures.

Synthesis RouteCommon Side ProductTypical Analytical TechniqueExpected Observation
Free-Radical AdditionMonoethylphosphinic acid³¹P NMRA distinct peak at a different chemical shift from this compound.
Higher Alkylphosphinic AcidsGC-MSPeaks with higher mass-to-charge ratios corresponding to the respective molecular ions.
Arbuzov ReactionVinyl Phosphates (from Perkow reaction)³¹P NMRCharacteristic chemical shifts for vinyl phosphate species.
Pyrolysis ProductsGC-MSVarious peaks corresponding to smaller, degraded molecules.
Grignard ReactionTriethylphosphine Oxide³¹P NMR, MSA distinct peak in the ³¹P NMR spectrum and a molecular ion peak corresponding to triethylphosphine oxide in the mass spectrum.

Experimental Protocols

Protocol 1: Synthesis of this compound via Free-Radical Addition
  • Materials: Sodium hypophosphite monohydrate, acetic anhydride, an organic solvent (e.g., acetic acid), concentrated sulfuric acid, ethylene, and a radical initiator (e.g., azobisisobutyronitrile - AIBN).

  • Procedure:

    • In a suitable reactor, mix sodium hypophosphite monohydrate, acetic anhydride, and the organic solvent.

    • Slowly add the organic acid and then concentrated sulfuric acid while maintaining a low temperature.

    • After stirring, filter the mixture to remove the precipitated sodium sulfate. The filtrate is the anhydrous hypophosphorous acid solution.

    • Transfer the filtrate to a pressure reactor.

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 0.1-2.0 MPa).[2]

    • Heat the reactor to the desired temperature (e.g., 70-120°C).[3]

    • Prepare a solution of the radical initiator in the organic solvent and add it dropwise to the reactor over several hours.

    • After the addition is complete, maintain the reaction conditions for a specified period to ensure complete conversion.

    • After cooling and depressurizing the reactor, the this compound can be isolated by distillation or other purification methods.

Protocol 2: Purification of this compound by Crystallization
  • Materials: Crude this compound, suitable solvent or solvent pair (e.g., acetone/water, ethanol).[15]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent. If a solvent pair is used, dissolve the crude product in the "good" solvent and then add the "poor" solvent dropwise until turbidity is observed.

    • Allow the solution to cool slowly to room temperature. For better crystal formation, the cooling process can be further slowed down by placing the flask in an insulated container.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

    • Once crystallization is complete, cool the mixture in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.[16]

References

Storage and stability issues of Diethylphosphinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of Diethylphosphinic acid.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for this compound?

    • This compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. The recommended storage temperature is between 10-30°C. It is crucial to store it in a tightly sealed, airtight container made of a suitable material that is impervious to moisture, as the compound is hygroscopic.[1]

  • Q2: How long can I store this compound?

    • When stored under the recommended conditions, this compound can remain stable for several months to years.[1] However, it is best practice to perform periodic stability testing to ensure the quality of the material, especially for long-term storage.[1] Some sources recommend replacing the stock every 1-2 years.[1]

  • Q3: My this compound appears discolored/has formed deposits. What should I do?

    • Discoloration or the formation of deposits can be an indication of decomposition, likely due to moisture absorption or exposure to excessive heat.[1] It is recommended to discard the product in accordance with local environmental regulations and use a fresh, properly stored batch for your experiments.[1]

  • Q4: What personal protective equipment (PPE) should I use when handling this compound?

    • Due to its corrosive and toxic nature, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and a protective lab coat.[1][2] All handling should be performed in a well-ventilated area or under a chemical fume hood.[2][3]

Stability and Degradation

  • Q5: Is this compound sensitive to moisture?

    • Yes, this compound is moisture-sensitive and hygroscopic.[1] High levels of moisture can lead to its decomposition.[1] Therefore, it is critical to store it in a dry environment and handle it in a way that minimizes exposure to atmospheric moisture.

  • Q6: What are the known degradation products of this compound?

    • Under conditions of high heat (thermal decomposition), this compound can break down to release irritating gases and vapors, including carbon oxides (CO, CO2) and phosphorus oxides.[3]

  • Q7: Are there any chemicals that are incompatible with this compound?

    • Yes, this compound is incompatible with strong oxidizing agents.[3][4] It is important to avoid storing or mixing it with such substances to prevent potentially hazardous reactions.

Data Summary

Table 1: Storage and Stability Parameters for this compound

ParameterRecommended ConditionRationale / Notes
Storage Temperature 10-30°C (Room Temperature)Avoid excessive heat to prevent destabilization and decomposition.[1][2]
Atmosphere Dry, inert atmosphere if possibleHighly sensitive to moisture, which can cause decomposition.[1]
Container Tightly-sealed, airtight containerPrevents moisture ingress.[1][4]
Light Exposure Store away from direct sunlightProtects from potential photodegradation.[1]
Shelf Life Several months to yearsPeriodic stability testing is recommended for long-term storage.[1]
Incompatibilities Strong oxidizing agents, MetalsAvoid contact to prevent hazardous reactions.[3][4]

Experimental Protocols

Protocol: Stability-Indicating Analysis of this compound by Ion Chromatography (IC)

This protocol outlines a general procedure for a forced degradation study and the subsequent analysis by ion chromatography with conductivity detection to assess the stability of this compound.

1. Forced Degradation Study

  • Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products.

  • Procedure:

    • Acid Hydrolysis: Dissolve a known concentration of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve a known concentration of this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dissolve a known concentration of this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid this compound to 105°C in a calibrated oven for 24 hours.

    • Photodegradation: Expose a solution of this compound to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

    • Control Sample: Prepare a solution of this compound in the analysis solvent and keep it under normal storage conditions.

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples to a pH of approximately 7 before analysis.

2. Ion Chromatography (IC) Analysis

  • Instrumentation: An ion chromatograph equipped with a conductivity detector.

  • Column: Anion-exchange column suitable for the analysis of small organic acids (e.g., Metrosep A Supp 10 or similar).

  • Eluent: A potassium hydroxide (B78521) (KOH) gradient. For example, a gradient from 10 mM to 50 mM KOH over 20 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: Suppressed conductivity detection.

  • Analysis:

    • Inject the control sample to determine the retention time of the intact this compound.

    • Inject each of the stressed samples.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to be considered a true stability-indicating method.

Visual Guides

TroubleshootingWorkflow start Start: Unexpected Experimental Results check_storage 1. Verify Storage Conditions start->check_storage is_storage_ok Stored correctly? (Cool, dry, dark, sealed) check_storage->is_storage_ok check_handling 2. Review Handling Procedure is_storage_ok->check_handling Yes replace_reagent Action: Discard current stock. Use a new, verified batch. is_storage_ok->replace_reagent No is_handling_ok Handled correctly? (Minimal exposure to air/moisture) check_handling->is_handling_ok check_purity 3. Assess Material Purity is_handling_ok->check_purity Yes improve_handling Action: Refine handling protocol to minimize exposure. is_handling_ok->improve_handling No is_purity_ok Is purity confirmed? (e.g., by analysis) check_purity->is_purity_ok check_incompatibility 4. Check for Incompatibilities is_purity_ok->check_incompatibility Yes purify_or_replace Action: Purify material or acquire a higher purity grade. is_purity_ok->purify_or_replace No is_incompatible Contact with strong oxidizing agents? check_incompatibility->is_incompatible isolate_reagent Action: Isolate from incompatible chemicals during experiment. is_incompatible->isolate_reagent Yes investigate_protocol Possible Issue: Experimental protocol error. Review all steps and reagents. is_incompatible->investigate_protocol No

Caption: Troubleshooting workflow for this compound experiments.

References

Troubleshooting low yield in Diethylphosphinic acid catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions catalyzed by diethylphosphinic acid, with a focus on resolving issues related to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common applications of this compound as a catalyst?

A1: this compound is a versatile organophosphorus compound that can be used as a catalyst in various organic reactions. Its applications include facilitating esterifications, aldol-type condensations, and Michael additions. It is valued for its thermal stability and solubility in many organic solvents.[1]

Q2: What are the primary causes of low yield in this compound catalyzed reactions?

A2: Low yields can stem from several factors, including but not limited to:

  • Catalyst Deactivation: The catalyst's activity can be diminished by impurities, moisture, or thermal degradation.

  • Suboptimal Reaction Conditions: Non-ideal temperature, pressure, solvent, or reactant concentrations can negatively impact the reaction rate and equilibrium.

  • Substrate-Related Issues: The purity of starting materials is crucial, as impurities can lead to side reactions or catalyst inhibition. The inherent reactivity of the substrate also plays a significant role.

  • Inefficient Purification: Product loss during workup and purification steps is a common contributor to low isolated yields.

Q3: How does water content affect the catalytic activity of this compound?

A3: this compound is hygroscopic, and the presence of water can be detrimental to its catalytic efficacy in certain reactions, such as esterifications, where water is a byproduct.[1] Water can hydrolyze activated intermediates or interact with the catalyst itself, reducing its activity. Therefore, using anhydrous solvents and reagents is often recommended.

Q4: Can this compound be recovered and reused?

A4: The ability to recover and reuse this compound depends on the specific reaction and workup conditions. Due to its solubility in many organic solvents and water, simple phase separation may not be effective.[1] Strategies such as distillation (if the product is significantly less volatile) or chromatography might be necessary, but these can be complex and may lead to catalyst loss. For heterogeneous catalyst systems, filtration is a viable option for recovery.

Troubleshooting Guides for Low Yield

Issue 1: Low Yield in Esterification Reactions

Q: My esterification reaction catalyzed by this compound is giving a low yield. What are the potential causes and how can I improve it?

A: Low yields in esterification are often linked to equilibrium limitations, catalyst deactivation, or side reactions. Here’s a step-by-step troubleshooting guide:

Troubleshooting Workflow for Esterification

G start Low Yield in Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes check_catalyst Is the catalyst active? check_equilibrium->check_catalyst No increase_reactant Consider increasing the excess of one reactant. check_water->increase_reactant No remove_water Implement or improve water removal techniques (e.g., Dean-Stark trap). check_water->remove_water Yes check_purity_catalyst Verify catalyst purity and handle under inert atmosphere if necessary. check_catalyst->check_purity_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Catalyst is active increase_loading Increase catalyst loading incrementally. check_purity_catalyst->increase_loading optimize_temp Optimize temperature. Higher temperatures may increase rate but also side reactions. check_conditions->optimize_temp check_sm_purity Are starting materials pure? check_conditions->check_sm_purity Conditions seem optimal optimize_solvent Screen different solvents. optimize_temp->optimize_solvent purify_sm Purify starting materials (e.g., distillation, recrystallization). check_sm_purity->purify_sm No analyze_side_products Analyze crude mixture for side products (e.g., by NMR, GC-MS). check_sm_purity->analyze_side_products Yes adjust_conditions_side_products Adjust conditions to minimize identified side reactions. analyze_side_products->adjust_conditions_side_products G start Low Yield in Aldol Condensation check_side_reactions Are there significant side reactions? (e.g., self-condensation) start->check_side_reactions control_addition Slowly add the enolizable component to a mixture of the non-enolizable component and catalyst. check_side_reactions->control_addition Yes check_catalyst_activity Is the catalyst active and present in sufficient amount? check_side_reactions->check_catalyst_activity No adjust_stoichiometry Adjust the stoichiometry of the reactants. control_addition->adjust_stoichiometry verify_catalyst_purity Check the purity of the this compound. check_catalyst_activity->verify_catalyst_purity check_reaction_conditions Are the reaction conditions optimal? check_catalyst_activity->check_reaction_conditions Catalyst is fine optimize_catalyst_loading Optimize the catalyst loading. verify_catalyst_purity->optimize_catalyst_loading optimize_temperature Vary the reaction temperature. Lower temperatures may reduce side reactions. check_reaction_conditions->optimize_temperature check_reactant_purity Are the carbonyl starting materials pure? check_reaction_conditions->check_reactant_purity Conditions seem optimal optimize_solvent Test different solvents. optimize_temperature->optimize_solvent purify_reactants Purify aldehydes/ketones before use (e.g., distillation). check_reactant_purity->purify_reactants No monitor_reaction_progress Is the reaction going to completion? check_reactant_purity->monitor_reaction_progress Yes extend_reaction_time Extend the reaction time and monitor by TLC/GC. monitor_reaction_progress->extend_reaction_time No G start Low Yield in Michael Addition check_nucleophile Is the nucleophile (Michael donor) sufficiently activated? start->check_nucleophile stronger_catalyst Consider a stronger acid catalyst or different catalytic system if this compound is too weak. check_nucleophile->stronger_catalyst No check_acceptor Is the Michael acceptor sufficiently electrophilic? check_nucleophile->check_acceptor Yes modify_acceptor If possible, modify the acceptor to increase its reactivity. check_acceptor->modify_acceptor No check_catalyst_performance Is the this compound catalyst performing optimally? check_acceptor->check_catalyst_performance Yes verify_catalyst_quality Ensure the catalyst is pure and anhydrous. check_catalyst_performance->verify_catalyst_quality optimize_reaction_parameters Are the reaction parameters optimized? check_catalyst_performance->optimize_reaction_parameters Catalyst is fine optimize_catalyst_loading Systematically vary the catalyst loading. verify_catalyst_quality->optimize_catalyst_loading screen_solvents Screen a range of solvents with varying polarities. optimize_reaction_parameters->screen_solvents check_for_polymerization Is polymerization of the Michael acceptor occurring? optimize_reaction_parameters->check_for_polymerization Parameters seem optimal vary_temperature Optimize the reaction temperature. screen_solvents->vary_temperature add_inhibitor Consider adding a radical inhibitor if polymerization is suspected. check_for_polymerization->add_inhibitor Yes

References

Managing moisture sensitivity of Diethylphosphinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diethylphosphinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on managing the moisture sensitivity of this compound.

Q1: Why is this compound considered moisture-sensitive?

A: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can lead to the decomposition of the acid, potentially forming deposits and affecting its purity and performance in reactions.[1] Therefore, minimizing exposure to ambient humidity is critical.

Q2: What are the ideal storage conditions for this compound?

A: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[1] It should be kept away from heat sources and direct sunlight.[1] Specific environmental parameters are summarized in the table below.

ParameterRecommended ValueSource
Temperature10–30 °C[1]
Relative Humidity50–80%[1]
ContainerAirtight, impervious to moisture[1]

Q3: I've just received a new bottle of this compound. What is the first thing I should do?

A: Upon receipt, visually inspect the container for any signs of damage to the seal. The compound should be a colorless liquid or a low-melting solid.[2][3] If the material appears cloudy, discolored, or has solid deposits, it may have been compromised by moisture.[1] It is best practice to handle the bottle within a glovebox or a dry room to prevent moisture ingress when opening for the first time. The workflow below outlines the recommended procedure for handling a new batch.

NewBatchWorkflow start_node Receive Shipment n1 Inspect Container Seal start_node->n1 end_node Ready for Use decision_node decision_node process_node process_node fail_node fail_node decision1 Seal Intact? n1->decision1 n2 n2 decision1->n2 Yes fail1 Quarantine & Contact Supplier decision1->fail1 No n3 Transfer to Inert Atmosphere (Glovebox) n2->n3 n4 Open Container & Visually Inspect Acid n3->n4 decision2 Clear & Free of Deposits? n4->decision2 n5 n5 decision2->n5 Yes fail2 Consider Purification or Disposal decision2->fail2 No n6 Store in Desiccator or Dry, Inert Environment n5->n6 n6->end_node TroubleshootingTree start_node Unexpected Experimental Result (e.g., Low Yield) d1 Was this compound Handled Under Inert Atmosphere? start_node->d1 decision_node decision_node process_node process_node result_node result_node final_node final_node d2 Were Other Reagents Handled Correctly and Confirmed Dry? d1->d2 Yes p1 High Probability of Moisture Contamination d1->p1 No d3 Was the Reaction Setup Assembled and Purged Correctly? d2->d3 Yes r2 Check/Dry Other Reagents and Repeat Experiment d2->r2 No p2 Perform Karl Fischer Titration to Quantify Water Content p1->p2 d_p2 Water Content Acceptable? p2->d_p2 d_p2->d2 Yes r1 Dry the Acid or Use a New Batch d_p2->r1 No p3 Review Reaction Stoichiometry, Temperature, and Time d3->p3 Yes r3 Review and Correct Experimental Setup/Procedure d3->r3 No final Problem Likely Lies in Reaction Conditions p3->final

References

Validation & Comparative

A Comparative Guide to Diethylphosphinic Acid and Diphenylphosphinic Acid as Catalyst Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the rational design and selection of ligands are paramount to achieving desired reaction outcomes. Phosphinic acids and their derivatives have emerged as a versatile class of ligands, capable of influencing the activity, selectivity, and stability of metal catalysts. This guide provides a detailed comparison of two such ligands: diethylphosphinic acid and diphenylphosphinic acid. By examining their performance in palladium-catalyzed cross-coupling reactions, we aim to furnish researchers with the necessary data to make informed decisions for their synthetic endeavors.

Ligand Properties: A Tale of Two Substituents

The fundamental difference between this compound and diphenylphosphinic acid lies in the electronic and steric properties imparted by their respective substituents. The ethyl groups in this compound are electron-donating and sterically less demanding compared to the phenyl groups of diphenylphosphinic acid. Conversely, the phenyl groups are more sterically bulky and can participate in π-interactions, influencing the electronic environment of the metal center in a more complex manner. These differences are expected to manifest in the catalytic performance of their corresponding metal complexes.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Direct comparative studies of this compound and diphenylphosphinic acid as ligands in the same catalytic system are not extensively documented in the literature. However, by examining their application in analogous reactions, we can draw meaningful comparisons. The following sections present data from studies utilizing these ligands in Suzuki-Miyaura and Heck cross-coupling reactions, two of the most powerful C-C bond-forming methodologies in modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry, enabling the formation of biaryl compounds from the reaction of an aryl halide with an arylboronic acid. The efficiency of this reaction is highly dependent on the nature of the phosphine (B1218219) ligand.

Table 1: Illustrative Catalytic Performance in Suzuki-Miyaura Coupling

Ligand TypeAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Biarylphosphine (analogue)Aryl BromidePhenylboronic acid1-2TolueneK₂CO₃10012>95[1]
Dialkylbiarylphosphine (analogue)Aryl ChloridePhenylboronic acid0.5-1DioxaneK₃PO₄8016>90[1]

Note: The data presented is illustrative and based on analogous phosphine and phosphonate-based ligands due to the limited direct comparative studies on diethylphosphinic and diphenylphosphinic acids.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is critical in controlling the regioselectivity and efficiency of this transformation.

Table 2: Illustrative Catalytic Performance in Heck Coupling

Ligand TypeAryl HalideAlkeneCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Phosphine Oxide (analogue)Aryl IodideStyrene1DMFEt₃N10024~90
Phosphine Oxide (analogue)Aryl Bromiden-Butyl acrylate2NMPNaOAc12016~85

Note: The data is illustrative and based on analogous phosphine oxide ligands.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. The following are representative protocols for the synthesis of palladium catalysts and their application in cross-coupling reactions.

General Procedure for the Synthesis of a Palladium(II)-Phosphine Complex

A common method for preparing a palladium catalyst involves the reaction of a palladium(II) salt with the desired phosphine ligand.

Materials:

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a condenser, add PdCl₂ (1.0 eq) and the phosphine ligand (2.1 eq).[2]

  • Add benzonitrile and purge the flask with an inert gas for 20 minutes.[2]

  • Heat the mixture to reflux and maintain for 4 hours, during which the solution should become clear and yellow-orange.[2]

  • Allow the reaction mixture to cool to room temperature to allow for precipitation of the product.[2]

  • Filter the resulting solid and wash sequentially with ethanol and diethyl ether.[2]

  • Dry the solid product under vacuum to a constant weight.[2]

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a typical in-situ catalyst preparation for a Suzuki-Miyaura reaction.[1]

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Phosphine ligand

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and the phosphine ligand (2 mol%) in the chosen solvent.[1]

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.[1]

  • To the catalyst mixture, add the aryl halide (1.0 eq), arylboronic acid (1.2 eq), and the base (2.0 eq).[1]

  • Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, cool the reaction to room temperature and perform an appropriate work-up procedure to isolate the product.

Mechanistic Considerations and Logical Relationships

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a framework for understanding the role of the ligand. The ligand influences key steps, including oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The workflow for the synthesis of a palladium catalyst with a phosphine ligand is a straightforward process that is fundamental to employing these ligands in catalysis.

Catalyst_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Isolation Pd_salt Palladium(II) Salt (e.g., PdCl2) Reaction Reaction in Solvent (e.g., Benzonitrile) under Inert Atmosphere Pd_salt->Reaction Ligand Phosphine Ligand (2 eq.) Ligand->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final_Product Palladium-Phosphine Complex Drying->Final_Product

Caption: Workflow for the synthesis of a palladium-phosphine complex.

Conclusion

While a definitive, side-by-side comparison of this compound and diphenylphosphinic acid as catalyst ligands requires further dedicated research, this guide provides a foundational understanding of their potential differences and applications. The choice between an alkyl- and an aryl-substituted phosphinic acid ligand will ultimately depend on the specific requirements of the catalytic transformation, including the nature of the substrates and the desired reaction kinetics. The provided experimental protocols and mechanistic diagrams serve as a practical resource for researchers aiming to explore the utility of these ligands in their own work. Further investigation into the synthesis and catalytic activity of well-defined palladium complexes of both diethyl- and diphenylphosphinic acid is warranted to fully elucidate their structure-activity relationships.

References

A Comparative Guide to the Catalytic Activity of Diethylphosphinic Acid and Phosphonic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the catalytic activity of diethylphosphinic acid and various phosphonic acids in common organic reactions. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate catalyst for their specific synthetic needs.

Executive Summary

Both this compound and phosphonic acids function as Brønsted acid catalysts in a variety of organic transformations, including esterification and dehydration reactions. The catalytic efficacy of these organophosphorus compounds is intrinsically linked to their acidity, which is influenced by the nature of the substituents on the phosphorus atom.

Generally, phosphonic acids are stronger acids than this compound, as indicated by their lower pKa values. This higher acidity often translates to greater catalytic activity in acid-catalyzed reactions. However, the choice of catalyst can also be influenced by other factors such as steric hindrance and solubility in the reaction medium. This guide presents available quantitative data, experimental protocols, and mechanistic diagrams to facilitate an informed comparison.

Comparison of Physicochemical Properties

The acidity of the catalyst is a primary determinant of its activity in Brønsted acid catalysis. A lower pKa value corresponds to a stronger acid and, frequently, a more active catalyst.

CompoundStructurepKa (Predicted/Experimental)
This compound(CH₃CH₂)₂P(O)OH~3.18 (Predicted)[1]
Phenylphosphonic AcidC₆H₅P(O)(OH)₂pKa₁: 1.83, pKa₂: 7.07[2][3][4][5][6]
Methylphosphonic AcidCH₃P(O)(OH)₂pKa₁: 2.38, pKa₂: 7.74[7]
Ethylphosphonic AcidCH₃CH₂P(O)(OH)₂pKa₁: 2.43, pKa₂: 8.05[8][9]

As the data indicates, phosphonic acids are diprotic and their first dissociation constant (pKa₁) shows them to be significantly more acidic than the monoprotic this compound. This difference in acidity is expected to be reflected in their catalytic performance.

Catalytic Activity in Dehydration Reactions

The acid-catalyzed dehydration of alcohols to alkenes is a classic organic transformation where Brønsted acids are employed. Phosphoric acid, a close inorganic analog to phosphonic acids, is a commonly used catalyst for this reaction.[10][11]

Dehydration of Cyclohexanol (B46403) to Cyclohexene

While direct comparative studies are limited, we can analyze the reported yields for the dehydration of cyclohexanol using phosphoric acid as a representative of the phosphonic acid class.

CatalystAlcoholProductTemperature (°C)Yield (%)Reference
Phosphoric AcidCyclohexanolCyclohexene~130-16047 - 48%[Dehydration of Cyclohexanol Lab Manuals][4][5][10]

No quantitative data for the catalytic activity of this compound in alcohol dehydration was found in the surveyed literature.

Catalytic Activity in Esterification Reactions

Fischer-Speier esterification, the reaction of a carboxylic acid and an alcohol to form an ester, is another key reaction catalyzed by Brønsted acids.[12] While both phosphinic and phosphonic acids are known to catalyze esterification, quantitative comparative data is scarce.[13] Hypophosphorous acid (phosphinic acid) and its derivatives have been noted for their use as esterification catalysts.[12][14]

No specific experimental data detailing the yield and reaction conditions for an esterification reaction catalyzed by this compound was identified in the reviewed literature. General statements confirm its use as a catalyst in organic synthesis.[7]

Experimental Protocols

Dehydration of an Alcohol (Menthol) using Phosphoric Acid

This protocol details the dehydration of menthol (B31143) to menthene, illustrating a typical procedure for phosphonic acid-type catalysis.[15]

Materials:

  • Menthol

  • 85% Phosphoric acid (H₃PO₄)

  • Boiling chips

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Set up a fractional distillation apparatus.

  • In a 250 mL round-bottom flask, combine 25 mL of menthol, 5 mL of 85% phosphoric acid, and 4-8 boiling chips.

  • Heat the mixture to reflux.

  • Distill the product, collecting the fraction that boils in the expected range for menthene.

  • Transfer the distillate to a separatory funnel and wash with 25 mL of 5% NaHCO₃ solution to neutralize any remaining acid.

  • Separate the aqueous layer and wash the organic layer with water.

  • Transfer the organic layer to a clean Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Perform a final simple distillation to purify the menthene product.[15]

Reaction Mechanisms and Visualizations

The catalytic action of both this compound and phosphonic acids in reactions like alcohol dehydration proceeds via a general Brønsted acid catalysis mechanism. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent elimination leads to the formation of an alkene.

General Workflow for Brønsted Acid Catalysis

G cluster_0 Catalytic Cycle Catalyst Brønsted Acid (HA) Substrate Substrate (e.g., Alcohol) Catalyst->Substrate Protonation Protonated_Substrate Protonated Substrate Intermediate Carbocation Intermediate Protonated_Substrate->Intermediate Loss of Leaving Group Product Product (e.g., Alkene) Intermediate->Product Deprotonation by Base (A⁻) Catalyst_Regen Regenerated Catalyst (HA) E1_Dehydration Alcohol R₂CH-C(OH)R₂ Protonated_Alcohol R₂CH-C(OH₂⁺)R₂ Alcohol->Protonated_Alcohol + H⁺ (from catalyst) Carbocation R₂CH-C⁺R₂ Protonated_Alcohol->Carbocation - H₂O (slow) H2O H₂O Alkene R₂C=CR₂ Carbocation->Alkene - H⁺ (fast, by H₂O) H_plus H⁺ H3O H₃O⁺

References

Validating Diethylphosphinic Acid Purity: A Comparative Guide to Titrimetric and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of diethylphosphinic acid, a versatile organophosphorus compound. We present a detailed protocol for a classic acid-base titration method and compare its performance with modern chromatographic and spectroscopic techniques, supported by clear data presentation and experimental workflows.

This compound [(C₂H₅)₂PO₂H] is utilized in various chemical syntheses, including as a catalyst and as a precursor for flame retardants and plasticizers.[1][2] The presence of impurities, such as monoethylphosphinic acid, unreacted starting materials, or byproducts from synthesis, can significantly impact reaction outcomes and the quality of final products.[1][3] Therefore, robust analytical methods for purity assessment are critical.

Comparison of Analytical Methodologies

The purity of this compound can be determined using several analytical techniques. The most common and accessible method is acid-base titration. For higher sensitivity and specificity, chromatographic and spectroscopic methods like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are powerful alternatives.

ParameterAcid-Base TitrationHPLC-UVGC-MSqNMR
Principle Neutralization reaction with a standardized base.Chromatographic separation followed by UV detection.Chromatographic separation of volatile compounds followed by mass-based identification and quantification.Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei.
Typical Purity Range 95-101%98-100%>99%>98%
Limit of Detection (LOD) ~0.1%~0.01% (impurity)~0.001% (impurity)~0.05% (impurity)
Limit of Quantification (LOQ) ~0.5%~0.05% (impurity)~0.005% (impurity)~0.1% (impurity)
Advantages Cost-effective, simple instrumentation, rapid analysis.High sensitivity, good for non-volatile impurities.High sensitivity and specificity, excellent for volatile impurities and identification of unknowns.High precision, non-destructive, provides structural information, primary analytical method.
Disadvantages Lower sensitivity, non-specific (titrates all acidic impurities).Requires chromophores for UV detection, method development can be time-consuming.Requires derivatization for non-volatile compounds, potential for thermal degradation.High initial instrument cost, requires expertise in spectral interpretation.

Experimental Protocols

Purity Determination by Potentiometric Titration

This method relies on the neutralization of this compound with a standardized solution of sodium hydroxide. As this compound is a monoprotic acid, the titration curve will exhibit one inflection point, which corresponds to the equivalence point.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water (CO₂-free)

  • pH meter with a glass electrode

  • Burette (50 mL)

  • Beaker (250 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL beaker.

  • Add 100 mL of CO₂-free deionized water and stir until the sample is completely dissolved.

  • Immerse the pH electrode in the solution and allow the reading to stabilize.

  • Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH value after each addition of the titrant. Add the titrant in smaller increments near the expected equivalence point.

  • Continue the titration past the equivalence point to ensure a complete titration curve.

  • Determine the equivalence point by finding the point of maximum slope on the titration curve (the first derivative of the curve).

  • Perform a blank titration with 100 mL of CO₂-free deionized water and subtract the blank volume from the sample titration volume.

Calculation of Purity:

The purity of this compound is calculated using the following formula:

Where:

  • V_NaOH is the volume of NaOH solution used at the equivalence point (mL)

  • V_blank is the volume of NaOH solution used for the blank titration (mL)

  • M_NaOH is the molarity of the standardized NaOH solution (mol/L)

  • MW_DEPA is the molecular weight of this compound (122.10 g/mol )

  • W_sample is the weight of the this compound sample (g)

Alternative Analytical Methods (General Protocols)

a. High-Performance Liquid Chromatography (HPLC-UV)

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a known concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate (B84403) buffer).

    • Detection: UV detector at a low wavelength (e.g., 210 nm), as this compound lacks a strong chromophore.

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

b. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Derivatization is necessary to increase the volatility of this compound. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium.

    • Injection: Split/splitless injector.

    • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.

  • Quantification: Purity is determined by the area percentage of the derivatized this compound peak. Impurities can be identified by their mass spectra.

c. Quantitative Nuclear Magnetic Resonance (qNMR)

  • Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., D₂O).

  • NMR Acquisition: Acquire a ¹H or ³¹P NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Quantification: The purity is calculated by comparing the integral of a specific resonance of this compound to the integral of a known resonance of the internal standard.

Visualizing the Workflow and Comparison

To better understand the experimental process and the relationship between the different analytical methods, the following diagrams are provided.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in H₂O weigh->dissolve setup Setup Titration Apparatus dissolve->setup titrate Titrate with NaOH setup->titrate record Record pH titrate->record plot Plot Titration Curve record->plot endpoint Determine Equivalence Point plot->endpoint calculate Calculate Purity endpoint->calculate

Figure 1. Experimental workflow for the potentiometric titration of this compound.

Method_Comparison cluster_main Purity Validation of this compound cluster_methods cluster_titration_details Titration Details cluster_hplc_details HPLC-UV Details cluster_gcms_details GC-MS Details cluster_qnmr_details qNMR Details main Analytical Methods titration Titration main->titration hplc HPLC-UV main->hplc gcms GC-MS main->gcms qnmr qNMR main->qnmr titration_adv Advantage: Cost-effective titration->titration_adv titration_dis Disadvantage: Non-specific titration->titration_dis hplc_adv Advantage: High Sensitivity hplc->hplc_adv hplc_dis Disadvantage: Requires Chromophore hplc->hplc_dis gcms_adv Advantage: High Specificity gcms->gcms_adv gcms_dis Disadvantage: Derivatization Needed gcms->gcms_dis qnmr_adv Advantage: Primary Method qnmr->qnmr_adv qnmr_dis Disadvantage: High Cost qnmr->qnmr_dis

Figure 2. Comparison of analytical methods for this compound purity validation.

References

Unveiling Diethylphosphinic Acid: A Comparative Guide to its ³¹P NMR Chemical Shift

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of organophosphorus compounds is paramount. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool for this purpose. This guide provides a comparative analysis of the ³¹P NMR chemical shift for diethylphosphinic acid, placing it in context with related phosphinic acids and offering a standardized protocol for its experimental confirmation.

Comparative Analysis of ³¹P NMR Chemical Shifts

The following table summarizes the reported ³¹P NMR chemical shifts for a series of phosphinic acids. All chemical shifts are referenced to 85% H₃PO₄ at 0 ppm. The value for this compound is an estimation based on the trend observed from dimethylphosphinic acid to dibutylphosphinic acid.

Compound NameStructureAlkyl Group³¹P Chemical Shift (δ, ppm)SolventSource
Dimethylphosphinic acid(CH₃)₂P(O)OHMethyl~53.9CDCl₃SpectraBase
This compound (CH₃CH₂)₂P(O)OH Ethyl ~58 (Estimated) CDCl₃ Estimated
Dipropylphosphinic acid(CH₃CH₂CH₂)₂P(O)OHn-Propyl~56.3CDCl₃Gelest, Inc.
Dibutylphosphinic acid(CH₃(CH₂)₃)₂P(O)OHn-Butyl~56.9CDCl₃SpectraBase
Diphenylphosphinic acid(C₆H₅)₂P(O)OHPhenyl~25.9CDCl₃SpectraBase

Note on Data: The provided chemical shifts are sourced from various databases and should be considered as reference values. Experimental conditions such as solvent, concentration, and temperature can cause variations. For rigorous comparison, it is recommended to analyze all compounds under identical conditions.

Experimental Protocol for ³¹P NMR Confirmation

This section outlines a general procedure for acquiring a high-quality ³¹P NMR spectrum for the confirmation of this compound.

1. Sample Preparation:

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from phosphorus-containing impurities.

  • Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent. For compounds with limited solubility, other solvents like DMSO-d₆ or D₂O can be used, though this will influence the chemical shift.

2. NMR Spectrometer Setup:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.

  • Probe: A broadband or multinuclear probe tuned to the ³¹P frequency is required.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.

  • Referencing: The chemical shifts should be referenced externally to an 85% solution of phosphoric acid (H₃PO₄) in a sealed capillary, which is defined as 0.0 ppm.

3. Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence with proton decoupling is typically used.

  • Proton Decoupling: Employ a standard proton decoupling sequence (e.g., waltz16) to simplify the spectrum to a single peak for each unique phosphorus environment.

  • Spectral Width (sw): A spectral width of approximately 200 ppm, centered around the expected chemical shift (e.g., from -50 to 150 ppm), is generally sufficient to cover the range of common organophosphorus compounds.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is usually adequate.

  • Relaxation Delay (d1): For qualitative analysis, a relaxation delay of 2-5 seconds is sufficient. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.

  • Number of Scans (ns): Depending on the sample concentration, 16 to 128 scans are typically required to achieve a satisfactory signal-to-noise ratio.

Visualizing the Confirmation Workflow

The following diagrams illustrate the logical workflow for confirming the identity of this compound using ³¹P NMR and a conceptual signaling pathway demonstrating the influence of substituents on the chemical shift.

Confirmation_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Sample NMR_Tube Prepare NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire Acquire 31P NMR Spectrum Spectrometer->Acquire Process Process FID (FT, Phasing, Baseline) Acquire->Process Reference External Reference (85% H3PO4) Reference->Acquire Chemical_Shift Determine Chemical Shift (δ) Process->Chemical_Shift Compare Compare with Reference Data Chemical_Shift->Compare Confirmation Confirmation Compare->Confirmation

Caption: Workflow for ³¹P NMR confirmation of this compound.

Chemical_Shift_Influence cluster_substituents Substituent Effects Alkyl Alkyl Groups (e.g., Ethyl) Electron_Density Electron Density Alkyl->Electron_Density e⁻ donating Aryl Aryl Groups (e.g., Phenyl) Aryl->Electron_Density e⁻ withdrawing (inductive) e⁻ donating (resonance) P_Nucleus Phosphorus Nucleus Chemical_Shift 31P Chemical Shift (δ) P_Nucleus->Chemical_Shift determines Shielding Magnetic Shielding Electron_Density->Shielding influences Shielding->P_Nucleus

A Comparative Guide to the Spectral Interpretation of Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for Diethylphosphinic acid and related organophosphorus compounds. Due to the limited availability of direct experimental spectra for this compound, this document leverages data from structurally similar compounds to infer its characteristic spectral features. This guide is intended to aid researchers in the identification and characterization of this compound and similar molecules.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and selected alternative organophosphorus compounds. These alternatives provide a basis for predicting the spectral characteristics of this compound.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound (Predicted) CDCl₃~1.5 - 1.9mP-CH₂-CH
~1.7 - 2.1dqJ(H,H), J(P,H)P-CH ₂-CH₃
~9 - 12br sP-OH
Dimethylphosphinic acid[1]D₂O1.45d¹J(P,H) = 14.5P-CH
Diethyl phosphateCDCl₃1.37tJ(H,H) = 7.1O-CH₂-CH
4.15qdJ(H,H) = 7.1, J(P,H) = 8.1O-CH ₂-CH₃
11.8sP-OH
Diethyl phosphite (B83602)CDCl₃1.34tJ(H,H) = 7.1O-CH₂-CH
4.10qdJ(H,H) = 7.1, J(P,H) = 8.6O-CH ₂-CH₃
6.84d¹J(P,H) = 689P-H

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmCoupling Constant (J) HzAssignment
This compound (Predicted) CDCl₃~6 - 10P-CH₂-C H₃
~20 - 25¹J(P,C)P-C H₂-CH₃
Dimethylphosphinic acid[2]CDCl₃18.2¹J(P,C) = 95.2P-C H₃
Diethyl phosphateCDCl₃16.1²J(P,C) = 6.9O-CH₂-C H₃
64.1¹J(P,C) = 5.8O-C H₂-CH₃
Diethyl phosphite[3]CDCl₃16.3²J(P,C) = 6.2O-CH₂-C H₃
62.0¹J(P,C) = 5.5O-C H₂-CH₃

Table 3: FT-IR Spectral Data

CompoundPhaseWavenumber (cm⁻¹)Assignment
This compound (Predicted) Liquid Film~2970, 2935, 2875C-H stretching
~2500 - 2700P-OH stretching (broad)
~1150 - 1250P=O stretching
~900 - 1000P-C stretching
Diethylthiophosphinic acid, o-methyl ester[4][5]Liquid Film2971, 2932, 2874C-H stretching
1235P=O stretching
1025P-O-C stretching
785P-C stretching
Diethyl ethylphosphonate[6]Liquid Film2980, 2940, 2879C-H stretching
1238P=O stretching
1028P-O-C stretching

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound (Predicted) ESI+123.05105, 95, 77, 65
Diethyl phosphate[7]ESI-153.03125, 97, 79
Diethyl ethylphosphonate[7]EI166.08138, 110, 93, 81, 65

Experimental Protocols

Standard protocols for obtaining the spectral data presented above are detailed below. These methodologies are generally applicable to the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Longer acquisition times and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Chemical shifts are referenced to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, dissolve the solid in a volatile solvent and deposit a thin film onto a salt plate.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum.

    • The instrument software automatically subtracts the background to produce the final spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion for liquids or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique.

    • Electron Ionization (EI): Used for volatile compounds, often leading to extensive fragmentation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile molecules, often preserving the molecular ion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Experimental Workflow

The following diagram illustrates a general workflow for the spectral analysis of an organophosphorus compound like this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure

References

Dialkylphosphinic Acids in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools for this purpose. The success of these transformations is critically dependent on the nature of the ancillary ligand bound to the palladium center. In recent years, dialkylphosphinic acids have emerged as a promising class of ligands, offering unique reactivity and stability profiles. This guide provides a comparative analysis of the performance of various dialkylphosphinic acids in these key cross-coupling reactions, supported by experimental data and detailed protocols.

Performance of Dialkylphosphinic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of ligand is crucial for achieving high efficiency, especially with challenging substrates such as unreactive aryl chlorides. Bulky and electron-rich dialkylphosphinic acids have demonstrated exceptional performance in this regard.

A comparative study by Papp et al. (2020) highlights the superior performance of di(1-adamantyl)phosphinous acid (PA-Ad) and di-tert-butylphosphinous acid (PA-tBu) in the Suzuki-Miyaura coupling of unreactive aryl chlorides. The data below summarizes the key findings.

Ligand/PrecatalystAryl ChlorideArylboronic AcidYield (%)Time (h)Catalyst Loading (mol%)Reference
POPd-Ad4-Chloroanisole4-Tolylboronic acid9521Papp et al., 2020
POPd1-tBu4-Chloroanisole4-Tolylboronic acid8821Papp et al., 2020
POPd-Ad2-Chlorotoluene4-Tolylboronic acid9221Papp et al., 2020
POPd1-tBu2-Chlorotoluene4-Tolylboronic acid8521Papp et al., 2020
POPd-Ad4-Chlorobenzonitrile4-Tolylboronic acid9821Papp et al., 2020
POPd1-tBu4-Chlorobenzonitrile4-Tolylboronic acid9121Papp et al., 2020

Key Observations:

  • The di(1-adamantyl)phosphinous acid (PA-Ad) derived precatalyst (POPd-Ad) consistently provides higher yields compared to the di-tert-butylphosphinous acid (PA-tBu) analogue (POPd1-tBu) under identical conditions.

  • Both ligands are effective for the coupling of both electron-rich and electron-poor aryl chlorides.

  • The bulky nature of these ligands is believed to promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition of the inert aryl chloride bond.

Performance of Dialkylphosphinic Acids in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. While direct comparative studies of different dialkylphosphinic acids in this reaction are less common in the literature, the principles of ligand design from Suzuki-Miyaura coupling are transferable. Bulky, electron-rich phosphine-based ligands are known to be highly effective. For instance, ligands with bulky alkyl groups such as t-butyl or adamantyl on the phosphorus atom are known to facilitate the coupling of a wide range of amines with aryl halides, including challenging aryl chlorides.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides using a Dialkylphosphinic Acid Precatalyst

This protocol is adapted from the work of Papp et al. (2020).

Materials:

  • Palladium precatalyst (e.g., POPd-Ad or POPd1-tBu)

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium tert-butoxide (KOtBu) (2.0 mmol)

  • Anhydrous 1,4-dioxane (B91453) (5 mL)

  • Schlenk tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (0.01 mmol, 1 mol%), aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium tert-butoxide (2.0 mmol) under an inert atmosphere.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 100 °C with vigorous stirring for the specified time (e.g., 2 hours).

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Quench the reaction with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Representative Protocol for Buchwald-Hartwig Amination using a Bulky Phosphine (B1218219) Ligand

While a specific protocol for a dialkylphosphinic acid in this reaction is not detailed in the initial search, a general procedure using a related bulky phosphine ligand is provided for reference.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)2)

  • Bulky phosphine ligand (e.g., a dialkylbiarylphosphine)

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (B28343) (5 mL)

  • Schlenk tube

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.02 mmol), bulky phosphine ligand (0.012-0.024 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube containing a magnetic stir bar.

  • Add anhydrous toluene (2 mL) and stir the mixture for 5 minutes.

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, quench with saturated aqueous ammonium (B1175870) chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired arylamine.

Visualizing the Catalytic Cycles and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar')

Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Catalytic Cycle for the Buchwald-Hartwig Amination Reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reagents (Aryl Halide, Boronic Acid/Amine, Base) B Add Precatalyst/Ligand A->B C Add Anhydrous Solvent B->C D Inert Atmosphere (Ar or N2) C->D E Heat and Stir D->E F Monitor Progress (TLC, GC-MS) E->F G Quench Reaction F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J

General Experimental Workflow for Cross-Coupling Reactions.

Performance of Diethylphosphinic Acid in Catalysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a notable absence of specific experimental data detailing the performance of diethylphosphinic acid as a primary catalyst or as a ligand in transition metal catalysis, such as the Suzuki-Miyaura or Heck cross-coupling reactions. While organophosphorus compounds, particularly phosphines, are a cornerstone of modern catalysis, this compound itself has not been prominently featured in published research for these applications. Its primary documented uses are in fields such as the production of flame retardants and as a reagent in certain organic syntheses.[1]

Therefore, a direct quantitative comparison between this compound and commercial catalysts based on experimental evidence is not feasible at this time. To provide a useful guide for researchers, scientists, and drug development professionals, this document will present an illustrative comparison. This will be based on a representative phosphine (B1218219) ligand system and a common commercial catalyst in the context of the widely-used Suzuki-Miyaura cross-coupling reaction. This will serve to highlight the typical performance metrics and experimental protocols used to evaluate and compare catalytic systems.

Illustrative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, heavily relying on palladium catalysts supported by phosphine ligands.[2][3][4] The choice of ligand is critical, influencing the catalyst's stability, activity, and selectivity.[5] Bulky and electron-rich phosphine ligands, for instance, are known to enhance the rates of key steps in the catalytic cycle.[2][6]

The following tables provide illustrative data for a generic phosphine ligand system compared to a well-established commercial catalyst, Triphenylphosphine, in a hypothetical Suzuki-Miyaura reaction between an aryl bromide and an arylboronic acid.

Table 1: Illustrative Catalyst Performance in Suzuki-Miyaura Coupling

Ligand/Catalyst SystemAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)
Illustrative System: Pd(OAc)₂ / Dialkylbiaryl Phosphine LigandAryl BromidePhenylboronic acid0.5 - 1DioxaneK₃PO₄80 - 1002 - 6>95
Commercial Standard: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Aryl BromidePhenylboronic acid1 - 5TolueneNa₂CO₃10012 - 2485 - 95

Note: The data presented in this table is illustrative and compiled from typical results found in the literature for these classes of catalysts.[2] Performance will vary based on the specific substrates and precise reaction conditions.

Experimental Protocols

Reproducibility in catalysis research hinges on detailed experimental protocols. Below is a generalized procedure for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

1. Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the palladium precursor (e.g., Palladium(II) acetate, Pd(OAc)₂) and the phosphine ligand (e.g., a dialkylbiaryl phosphine) are dissolved in a degassed anhydrous solvent such as dioxane or toluene. The mixture is typically stirred at room temperature for 15-30 minutes to allow for the formation of the active catalytic species.

2. Reaction Assembly: To the solution containing the pre-formed catalyst, the aryl halide (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), and a base (e.g., potassium phosphate, K₃PO₄, or potassium carbonate, K₂CO₃, 2.0-3.0 equivalents) are added. If any of the reagents are solids, they are added under a positive pressure of the inert gas.

3. Reaction Execution: The Schlenk tube is sealed, and the reaction mixture is heated to the desired temperature (typically between 80-110 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Product Isolation: Once the reaction is complete, the mixture is cooled to room temperature. It is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the pure biaryl product.

Visualizing the Process

To better understand the relationships and workflows in catalytic cross-coupling, diagrams generated using Graphviz are provided below.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X      |     L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'      |     L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactants Ar-X + Ar'-B(OR)₂ Reactants->OxAdd Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start prep Catalyst Preparation (Pd Precursor + Ligand in Solvent) start->prep assembly Reaction Assembly (Add Aryl Halide, Boronic Acid, Base) prep->assembly reaction Heating and Stirring (Monitor Progress by TLC/GC) assembly->reaction workup Work-up (Cool, Dilute, Wash) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Advantages of Diethylphosphinic acid in specific organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethylphosphinic acid [(C₂H₅)₂P(O)OH], a versatile organophosphorus compound, has garnered attention in various organic transformations due to its unique catalytic and reagent properties. This guide provides an objective comparison of this compound's performance in key organic reactions—reductive amination, phosphorylation, and cross-coupling reactions—against other common alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

While not as ubiquitously employed as some mainstream reagents and catalysts, this compound and its derivatives offer distinct advantages in specific synthetic contexts. These include acting as a stable and less hazardous alternative in certain phosphorylation reactions and serving as a precursor to effective ligands in palladium-catalyzed cross-coupling reactions. This guide aims to consolidate available data to aid researchers in making informed decisions for their synthetic strategies.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. While various catalysts, including those based on titanium, iridium, and boron, are commonly used, the direct application of this compound as a catalyst for this transformation is not extensively documented in peer-reviewed literature. However, the acidic nature of this compound (pKa ≈ 3.18) suggests its potential to act as a Brønsted acid catalyst to facilitate the formation of the key iminium ion intermediate.

Comparison with Alternative Catalysts

Table 1: Comparison of Catalysts in the Reductive Amination of Benzaldehyde (B42025) with Aniline

Catalyst/ReagentReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Hypothetical this compound NaBH₃CNToluene8012Data not available
Boron Trifluoride Etherate (BF₃·Et₂O)Formic Acid-Room Temp.-High Yields
Titanium(IV) Isopropoxide [Ti(Oi-Pr)₄]NaBH₃CNTHFRoom Temp.3>99
Cobalt-containing CompositesH₂ (100 bar)-100-72-96

Note: The data presented for alternative catalysts are derived from various literature sources and may involve different substrate scopes and reaction conditions.

Experimental Protocol: General Reductive Amination using an Acid Catalyst

This protocol describes a general procedure for reductive amination that could be adapted for exploring the catalytic activity of this compound.

  • To a round-bottom flask charged with a magnetic stir bar, add the carbonyl compound (1.0 mmol) and the amine (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL).

  • Add the acid catalyst (e.g., this compound, 10 mol%).

  • Stir the mixture at the desired temperature (e.g., 80 °C) for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to room temperature and add the reducing agent (e.g., sodium cyanoborohydride, 1.5 mmol) portion-wise.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Reductive Amination

Reductive_Amination Carbonyl Carbonyl Compound Iminium Iminium Ion Intermediate Carbonyl->Iminium Amine Amine Amine->Iminium Catalyst Acid Catalyst (e.g., this compound) Catalyst->Iminium Protonation Product Amine Product Iminium->Product Reducing_Agent Reducing Agent Reducing_Agent->Product Reduction

Figure 1. General workflow for acid-catalyzed reductive amination.

Phosphorylation

Phosphorylation, the introduction of a phosphate (B84403) group into an organic molecule, is a critical transformation in biology and drug discovery. This compound itself is not a direct phosphorylating agent. However, related diethyl phosphoryl derivatives, such as diethyl chlorophosphate, are highly effective. Furthermore, this compound can be considered as a structural analog and its reactivity in related transformations provides a useful comparison.

Comparison with Alternative Phosphorylating Agents

The following table compares the performance of diethyl chlorophosphate with other common phosphorylating agents in the phosphorylation of benzyl (B1604629) alcohol.

Table 2: Comparison of Reagents for the Phosphorylation of Benzyl Alcohol

Phosphorylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Diethyl Chlorophosphate Triethylamine (B128534)Toluene2624High
Triallyl Phosphite-DCM, Pyridine, or Acetonitrile--~80
Tetrabenzylpyrophosphate / Ti(OtBu)₄----50-97
Sulfuric Acid (for ethanol (B145695) dehydration)----High (for ether)

Note: Data is collated from different studies with varying substrates and conditions. Direct comparison should be made with caution.

Experimental Protocol: Phosphorylation using Diethyl Chlorophosphate [1]

This protocol details the phosphorylation of an alcohol using the reactive derivative, diethyl chlorophosphate.

  • In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) and triethylamine (1.2 equiv) in an anhydrous solvent (e.g., toluene).

  • Cool the solution to 0 °C and add diethyl chlorophosphate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours or until completion as monitored by TLC.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Signaling Pathway for Phosphorylation

Phosphorylation cluster_0 Activation cluster_1 Phosphorylation Alcohol Alcohol (R-OH) Nucleophilic_Alcohol Alkoxide (R-O⁻) Alcohol->Nucleophilic_Alcohol Deprotonation Base Base (e.g., Et3N) Base->Nucleophilic_Alcohol Phosphorylated_Product Phosphorylated Product Nucleophilic_Alcohol->Phosphorylated_Product Nucleophilic Attack Phosphorylating_Agent Phosphorylating Agent (e.g., Diethyl Chlorophosphate) Phosphorylating_Agent->Phosphorylated_Product

Figure 2. Generalized pathway for the phosphorylation of an alcohol.

Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. While this compound itself is not a ligand, it can be a precursor to phosphine ligands. For instance, ligands derived from 4-(diethylphosphoryl)benzoic acid have shown potential in Suzuki-Miyaura and Heck reactions.[2]

Comparison with Alternative Phosphine Ligands

The performance of a palladium catalyst is highly dependent on the nature of the phosphine ligand. The following table provides a comparison of different phosphine ligands in the Suzuki-Miyaura coupling of 4-bromotoluene (B49008) with phenylboronic acid. While specific data for a this compound-derived ligand in this exact reaction is not available, the performance of common bulky electron-rich phosphine ligands is presented for context.

Table 3: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
Hypothetical DEPA-derived Ligand Pd(OAc)₂K₂CO₃Toluene100-Data not available
Triphenylphosphine (PPh₃)Pd(OAc)₂K₂CO₃Toluene/Water1001Moderate to High
SPhosPd(OAc)₂K₃PO₄Toluene100-High
XPhosPd₂(dba)₃K₃PO₄Dioxane80-High

Note: Yields are highly dependent on specific reaction conditions and substrate scope.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol outlines a general procedure for a Suzuki-Miyaura coupling that can be adapted for testing new ligands.

  • In a Schlenk tube, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1-10 mol%).

  • Add the solvent (e.g., toluene, 5 mL) and degas the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Ligand Screening in Suzuki Coupling

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Catalyst System cluster_2 Analysis Aryl_Halide Aryl Halide Reaction_Monitoring Reaction Monitoring (TLC/GC) Aryl_Halide->Reaction_Monitoring Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Monitoring Base Base Base->Reaction_Monitoring Solvent Solvent Solvent->Reaction_Monitoring Pd_Source Palladium Source Pd_Source->Reaction_Monitoring Ligand Phosphine Ligand (e.g., DEPA-derived) Ligand->Reaction_Monitoring Workup Aqueous Workup Reaction_Monitoring->Workup Purification Purification Workup->Purification Characterization Product Characterization Purification->Characterization

Figure 3. Workflow for screening phosphine ligands in Suzuki coupling.

Conclusion

This compound and its derivatives represent a class of organophosphorus compounds with potential applications in various organic reactions. While direct, quantitative comparisons with more established catalytic systems are not always available, this guide provides a framework for understanding their potential advantages and for designing experiments to evaluate their efficacy. Further research into the catalytic applications of this compound, particularly in areas like reductive amination, could unveil new and efficient synthetic methodologies.

References

A Comparative Guide to the Synthesis of Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthesis methods for diethylphosphinic acid, a compound of interest in various chemical and pharmaceutical applications. The performance of each method is evaluated based on key metrics such as yield, purity, and reaction conditions, supported by experimental data from peer-reviewed literature and patents. Detailed experimental protocols for the discussed methods are also provided to facilitate reproducibility.

Comparison of this compound Synthesis Methods

The following table summarizes the quantitative data for the most common methods used to synthesize this compound. This allows for a direct comparison of their efficiency and practicality.

Synthesis MethodKey ReactantsTypical Yield (%)Typical Purity (%)Reaction Time (h)Temperature (°C)PressureKey AdvantagesKey Disadvantages
Free-Radical Addition Sodium hypophosphite, Ethylene (B1197577), Radical Initiator~95% (of the salt)[1]>99%[2]6[2]70-120[1]Atmospheric[2] or higherHigh yield and purity, suitable for industrial scale, simple process.Requires handling of ethylene gas, potential for side reactions if not optimized.
Grignard Reagent Method Diethyl phosphite (B83602), Ethylmagnesium bromideVariable, often low to moderate[3]Variable~2-40 to room temp.AtmosphericVersatile for various alkyl groups.Harsh reaction conditions, potential for over-addition leading to impurities, variable yields.[3]
Oxidation of Secondary Phosphine (B1218219) Oxides Diethylphosphine (B1582533) oxide, Hydrogen peroxideHighHigh~1-3Room temp.AtmosphericMilder conditions than Grignard, generally high yields.Requires the prior synthesis of the secondary phosphine oxide.
Michaelis-Arbuzov Reaction Triethyl phosphite, Ethyl iodideHigh (for phosphonate)High (for phosphonate)~8175-185[4]AtmosphericClassic and reliable for P-C bond formation.High temperatures required, primarily for phosphonate (B1237965) synthesis, subsequent hydrolysis step needed.[4]

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes of this compound.

Free-Radical Addition of Hypophosphite to Ethylene

This method is widely employed for the industrial production of this compound and its salts due to its efficiency and high product purity.[1]

Reactants:

  • Sodium hypophosphite monohydrate

  • Ethylene gas

  • Acetic acid (solvent)

  • Benzoyl peroxide (initiator)[2]

  • Sulfuric acid

Procedure:

  • A mixture of sodium hypophosphite monohydrate and acetic acid is prepared in a suitable reactor.

  • Concentrated sulfuric acid is added to the mixture to generate hypophosphorous acid in situ. Sodium sulfate (B86663) precipitates and is removed by filtration.

  • The resulting solution of hypophosphorous acid in acetic acid is heated to 70-120°C.[1]

  • Ethylene gas is bubbled through the solution while a solution of the radical initiator (e.g., benzoyl peroxide in an organic solvent) is added dropwise.

  • The reaction is typically carried out for several hours (e.g., 6 hours) at atmospheric or slightly elevated pressure.[2]

  • After the reaction is complete, the solvent and any remaining volatile components are removed by distillation to yield crude this compound.

  • The crude acid can be further purified, for example, by conversion to its aluminum salt by reaction with aluminum sulfate, which can achieve a high purity product.[1]

Grignard Reagent-Based Synthesis

A classic method for forming carbon-phosphorus bonds, this approach offers versatility but can present challenges in controlling the reaction and achieving high yields.[3]

Reactants:

  • Magnesium turnings

  • Bromoethane (B45996)

  • Anhydrous diethyl ether or THF (solvent)

  • Diethyl phosphite

Procedure:

  • Preparation of Ethylmagnesium Bromide: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed. A solution of bromoethane in anhydrous diethyl ether or THF is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine and may require gentle heating. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Diethyl Phosphite: The freshly prepared ethylmagnesium bromide solution is cooled to 0°C in an ice bath. A solution of diethyl phosphite in the same anhydrous solvent is then added dropwise with vigorous stirring.

  • The reaction mixture is typically stirred at 0°C for an hour and then allowed to warm to room temperature and stirred for an additional 1-3 hours.

  • Work-up and Oxidation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid. The resulting diethylphosphine oxide is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed. The crude diethylphosphine oxide is then oxidized, typically with hydrogen peroxide in a suitable solvent, to yield this compound.

Oxidation of Diethylphosphine Oxide

This method provides a more direct and often higher-yielding route to this compound, provided the starting diethylphosphine oxide is available.

Reactants:

  • Diethylphosphine oxide

  • Hydrogen peroxide (30% aqueous solution)

  • A suitable solvent (e.g., ethanol (B145695) or acetone)

Procedure:

  • Diethylphosphine oxide is dissolved in a suitable solvent in a round-bottom flask.

  • The solution is cooled in an ice bath, and 30% aqueous hydrogen peroxide is added dropwise with stirring. The addition should be controlled to maintain the reaction temperature below a certain threshold (e.g., 20-30°C).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The progress of the reaction can be monitored by techniques such as TLC or NMR.

  • Upon completion, the excess hydrogen peroxide can be decomposed by the addition of a small amount of a reducing agent (e.g., sodium sulfite) or a catalyst (e.g., manganese dioxide).

  • The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization or other chromatographic methods.

Michaelis-Arbuzov Reaction followed by Hydrolysis

This is a two-step process where a phosphonate ester is first synthesized via the Michaelis-Arbuzov reaction, which is then hydrolyzed to the desired phosphinic acid.

Reactants:

  • Triethyl phosphite

  • Ethyl iodide

  • Hydrochloric acid (for hydrolysis)

Procedure:

  • Synthesis of Diethyl ethylphosphonate: Triethyl phosphite and a catalytic amount of ethyl iodide are heated to a high temperature (e.g., 175-185°C) in a reaction vessel equipped with a reflux condenser.[4]

  • The reaction mixture is maintained at this temperature for several hours (e.g., 8 hours) to ensure the complete rearrangement of the phosphite to the phosphonate.[4]

  • The progress of the reaction can be monitored by observing the cessation of ethyl iodide reflux.

  • The resulting diethyl ethylphosphonate can be purified by distillation under reduced pressure.

  • Hydrolysis to this compound: The purified diethyl ethylphosphonate is then subjected to acidic hydrolysis. This is typically achieved by refluxing the ester with concentrated hydrochloric acid for several hours.

  • After hydrolysis, the excess hydrochloric acid and water are removed by distillation under reduced pressure to yield crude this compound, which can be further purified.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis methods.

G cluster_0 General Synthesis Workflow Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Caption: A generalized workflow for chemical synthesis.

G cluster_1 Free-Radical Addition cluster_2 Grignard Method cluster_3 Oxidation of Secondary Phosphine Oxide cluster_4 Michaelis-Arbuzov Reaction Hypophosphite Sodium Hypophosphite DEPA_FR This compound Hypophosphite->DEPA_FR Ethylene Ethylene Ethylene->DEPA_FR Initiator Radical Initiator Initiator->DEPA_FR Grignard Ethylmagnesium Bromide DEPO Diethylphosphine Oxide Grignard->DEPO Phosphite Diethyl Phosphite Phosphite->DEPO Oxidation_G Oxidation DEPO->Oxidation_G DEPA_G This compound Oxidation_G->DEPA_G DEPO_start Diethylphosphine Oxide DEPA_O This compound DEPO_start->DEPA_O Oxidant Hydrogen Peroxide Oxidant->DEPA_O TriethylPhosphite Triethyl Phosphite DEEP Diethyl ethylphosphonate TriethylPhosphite->DEEP EthylIodide Ethyl Iodide EthylIodide->DEEP Hydrolysis Hydrolysis DEEP->Hydrolysis DEPA_MA This compound Hydrolysis->DEPA_MA

Caption: Comparative pathways for this compound synthesis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Diethylphosphinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of Diethylphosphinic acid (DEPA), a metabolite and degradation product of various organophosphorus compounds, is crucial for toxicological assessments, environmental monitoring, and quality control. The selection of an appropriate analytical method is paramount for generating robust and reproducible data. This guide provides an objective comparison of the two primary analytical techniques used for DEPA determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The cross-validation of these methods ensures that results are consistent and reliable, regardless of the technique employed. This guide outlines the performance characteristics of each method, supported by experimental data, to facilitate the selection of the most suitable approach for a given application.

Comparative Analysis of Method Performance

The performance of an analytical method is evaluated through key validation parameters. While direct cross-validation studies for this compound are not extensively published, a comparison can be synthesized from validation data for DEPA (often referred to as Diethyl Phosphate (B84403) or DEP in analytical literature) and related organophosphorus compounds. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but differ in sample preparation complexity and throughput.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Requires derivatization (e.g., with PFBBr) to increase volatility.[1]Direct analysis possible; derivatization can enhance sensitivity.[2]
Linearity Range 0.025 - 0.120 µg/mL (for Diethyl Phosphite)2.0 - 15.0 µg/L (for Phosphonic Acid)[3]
Correlation Coefficient (R²) > 0.997> 0.99[4]
Recovery 47 - 62% (for Diethyl Phosphate)[5]92 - 120% (for Phosphonic Acid in water)[3]
Precision (%RSD) < 15%2.25 - 5.12% (for various OPPs)[6]
Limit of Quantification (LOQ) Not specified for DEPA; method dependent.2.0 µg/L (for Phosphonic Acid in water)[3]
Limit of Detection (LOD) 0.1 ng/mL (for related phosphonic acids)[7]0.6 µg/L (for Phosphonic Acid in water)[3]
Primary Advantage High resolution and established libraries for identification.High throughput, minimal sample preparation for polar analytes.
Primary Disadvantage Time-consuming derivatization step is often necessary.[8]Potential for matrix effects impacting ionization.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing analytical results. Below are representative protocols for the analysis of this compound and its analogs using GC-MS and LC-MS/MS.

This method is based on the derivatization of diethyl phosphate with pentafluorobenzyl bromide (PFBBr), rendering it volatile and suitable for gas chromatography.[1]

a. Sample Preparation (Urine Matrix) [1]

  • Collection & Pre-treatment: Collect urine samples in sterile containers. Thaw frozen samples completely, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes to pellet particulates.

  • Aliquoting: Transfer 1 mL of the supernatant to a clean glass tube.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated DEPA) to the sample.

b. Derivatization (with PFBBr) [1][5]

  • The highly water-soluble diethyl phosphate is alkylated to its pentafluorobenzyl ester via a phase transfer reaction.[5]

  • To the 1 mL sample aliquot, add 100 µL of 1 M potassium carbonate buffer.

  • Add 250 µL of 3% PFBBr in acetonitrile.

  • Incubate the reaction mixture in a heating block at 70-90°C for 1 hour.

  • After cooling, perform a liquid-liquid extraction by adding 1 mL of hexane, vortexing for 2 minutes, and centrifuging.

  • Carefully transfer the upper organic (hexane) layer to a clean autosampler vial for analysis.

c. GC-MS Instrumentation and Conditions

  • GC System: Agilent GC system or equivalent.

  • Column: HP-5, 30 m length, 0.32 mm internal diameter, 0.25-1 µm film thickness.

  • Injector Temperature: 220°C.

  • Oven Program: Initial temperature of 70°C, followed by a ramp suitable for eluting the derivatized analyte.

  • Carrier Gas: Helium, with a column flow of approximately 1.5 mL/min.

  • MS Detector: Mass spectrometer operating in Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) mode.[1]

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized DEPA.

This method allows for the direct analysis of polar phosphonic acids, often with minimal sample preparation. The protocol can be enhanced with a derivatization step to improve sensitivity if required.[2][3]

a. Sample Preparation (Water Matrix) [3]

  • For water samples, filtration through a 0.22 µm filter may be sufficient.

  • Dilution with the initial mobile phase may be necessary to reduce matrix effects.

  • For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction or solid-phase extraction (SPE) may be employed for cleanup.[9]

b. LC-MS/MS Instrumentation and Conditions [3]

  • LC System: UPLC or HPLC system such as an Agilent 1290 Infinity I or equivalent.

  • Column: Luna 3 µm Polar Pesticides column (100 x 2.1 mm) or similar polar-modified column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient elution is used to separate the analytes. A typical gradient might start at 5% B, hold for several minutes, then ramp to 90% B to wash the column.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 60°C.

  • MS/MS Detector: A triple quadrupole mass spectrometer (e.g., Agilent 6495a) operated in Multiple Reaction Monitoring (MRM) mode.

  • Ion Source: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte and derivatization agent (if used).

  • MRM Transitions: Specific precursor-to-product ion transitions for DEPA would be monitored for quantification and confirmation. For generic phosphonic acid, transitions like 81 -> 79 and 81 -> 63 have been used.[3]

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, such as GC-MS and LC-MS/MS, for the determination of this compound.

G cluster_0 Phase 1: Planning & Setup cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Analysis & Decision start Define Analytical Requirements (Analyte, Matrix, Limits) methodA Develop/Optimize Method A (e.g., GC-MS) start->methodA methodB Develop/Optimize Method B (e.g., LC-MS/MS) start->methodB samples Prepare Standard and Spiked QC Samples methodA->samples methodB->samples runA Analyze Samples with Method A samples->runA runB Analyze Samples with Method B samples->runB dataA Collect Data A (LOD, LOQ, Accuracy, Precision) runA->dataA dataB Collect Data B (LOD, LOQ, Accuracy, Precision) runB->dataB compare Compare Performance Metrics dataA->compare dataB->compare stats Statistical Analysis (e.g., t-test, Bland-Altman) compare->stats decision Assess Method Equivalency and Select Optimal Method stats->decision

Caption: Workflow for cross-validating two analytical methods.

References

Safety Operating Guide

Proper Disposal Procedures for Diethylphosphinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of diethylphosphinic acid, a corrosive organophosphorus compound that requires careful handling to mitigate environmental and safety risks.

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to protect personnel and the environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all relevant safety measures are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • Chemical-resistant gloves.[2]

    • Safety goggles and a face shield.[3]

    • Protective clothing to prevent skin contact.[1][2]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.[1][3][4]

  • Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable, closed container for disposal.[1] Do not allow the product to enter drains, waterways, or soil.[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular waste.

  • Waste Collection and Storage:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[1][2] The container should be airtight and resistant to corrosion.[2][5]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, heat sources, and direct sunlight.[2][6]

    • Ensure the storage area is locked to prevent unauthorized access.[1][6]

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for the collection and disposal of the this compound waste.[2][3] These companies are equipped to handle and treat hazardous materials in accordance with environmental regulations.

  • Documentation and Compliance:

    • Maintain accurate records of the waste generated, including the quantity and date of disposal.

    • Always follow local, state, and federal environmental regulations regarding hazardous waste disposal.[2]

III. Quantitative Data Summary

No specific quantitative data for disposal procedures (e.g., concentration limits for neutralization) were found in the provided search results. The consistent recommendation is to treat this compound as hazardous waste and to have it managed by a professional disposal service.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_compliance Compliance A Wear Appropriate PPE (Gloves, Goggles, Protective Clothing) B Work in a Well-Ventilated Area (Chemical Fume Hood) A->B Ensure Safety C Collect Waste in a Designated, Labeled Container B->C Proceed to Collection D Store Container in a Cool, Dry, Well-Ventilated, and Secure Area C->D Secure Waste E Contact a Licensed Hazardous Waste Disposal Service D->E Initiate Disposal F Arrange for Professional Collection and Disposal E->F Finalize Disposal G Maintain Disposal Records F->G Document H Adhere to All Local and National Environmental Regulations G->H Ensure Compliance

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.